N'-Cyanobenzenecarboximidamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N'-cyanobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWFJQWVHWGHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297065 | |
| Record name | N'-Cyanobenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170486-29-8, 17513-09-6 | |
| Record name | [C(Z)]-N′-Cyanobenzenecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2170486-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MLS000737740 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-Cyanobenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Weight and Characterization of N'-Cyanobenzenecarboximidamide
Abstract: This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of N'-Cyanobenzenecarboximidamide. It is designed for researchers, medicinal chemists, and analytical scientists engaged in drug discovery and development. This document covers the theoretical calculation of molecular weight, the distinction between average molecular weight and monoisotopic mass, and presents a gold-standard experimental protocol for its verification using Electrospray Ionization Mass Spectrometry (ESI-MS). The aim is to furnish scientific professionals with the foundational data and practical methodologies required for the accurate characterization of this and similar small molecules.
Introduction to this compound
This compound is a small organic molecule belonging to the cyanamide and benzamidine classes of compounds. The accurate determination of the molecular weight of any active pharmaceutical ingredient (API) or research compound is a cornerstone of chemical and pharmaceutical science.[1] It is the most fundamental property used to confirm chemical identity, assess purity, and ensure correct stoichiometry in experimental and manufacturing processes. For drug development professionals, an unambiguous molecular weight confirmation is a critical first step in lead characterization, metabolic studies, and quality control, underpinning all subsequent biological and toxicological evaluations.
Core Molecular Attributes
The foundational step in characterizing this compound is to define its chemical identity and associated physicochemical properties. These computed values serve as the theoretical baseline for all experimental verification.
Chemical Identity and Structure
The structure features a benzene ring attached to a carboximidamide group, which is further substituted on the nitrogen with a cyano (-C≡N) group.
-
Synonym: N-Cyanobenzimidamide[2]
-
Canonical SMILES: C1=CC=C(C=C1)C(=N)NC#N[2]
-
InChI Key: JEWFJQWVHWGHOQ-UHFFFAOYSA-N[3]
Physicochemical Data Summary
The following table summarizes the key computed properties of this compound, which are crucial for its handling, analysis, and prediction of its behavior in biological systems.
| Property | Value | Source(s) |
| Average Molecular Weight | 145.16 g/mol | [2] |
| Monoisotopic Mass | 145.063997236 Da | [3] |
| Topological Polar Surface Area (TPSA) | 59.67 - 62.2 Ų | [2][3] |
| Predicted LogP (XLogP3-AA) | 1.1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [2][3] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
Theoretical vs. Experimental Molecular Weight
A nuanced understanding of molecular weight is critical for interpreting analytical data correctly.
-
Average Molecular Weight (or Molar Mass): This value (145.16 g/mol ) is calculated by summing the atomic weights of all constituent atoms, using the weighted average of their natural isotopic abundances (e.g., Carbon ≈ 12.011 amu). This is the value used for stoichiometric calculations in bulk chemistry.[1]
-
Monoisotopic Mass: This value (145.064 Da) is calculated by summing the exact masses of the most abundant isotope of each constituent atom (e.g., ¹²C, ¹H, ¹⁴N).[3] High-resolution mass spectrometers have the sensitivity to resolve these isotopic differences, making the monoisotopic mass the most relevant value for experimental verification by MS.[4]
Experimental Verification by Mass Spectrometry
Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight of small molecules.[1] Among various ionization methods, Electrospray Ionization (ESI) is particularly well-suited for polar, thermally labile molecules like this compound as it gently transfers ions from solution into the gas phase.[5][6][7]
Principle of ESI-MS
ESI involves applying a strong electric field to a liquid sample as it exits a capillary.[6][7] This field disperses the liquid into a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., the protonated molecule, [M+H]⁺) are ejected into the gas phase and guided into the mass analyzer.[4] The analyzer separates these ions based on their mass-to-charge ratio (m/z), producing a spectrum that reveals the molecular mass with high precision.
Gold-Standard Protocol for ESI-MS Analysis
This protocol describes a self-validating system for the unambiguous molecular weight confirmation of this compound using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
1. Materials and Reagents:
- This compound sample
- LC-MS grade Acetonitrile (ACN)
- LC-MS grade Water
- Formic Acid (FA), 99%+ purity
- Calibrant solution appropriate for the mass spectrometer in positive ion mode.
2. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in ACN.
- Create a working solution for infusion by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 ACN:Water with 0.1% FA. Causality: The acidic mobile phase (0.1% FA) provides a source of protons (H⁺) to facilitate the formation of the desired [M+H]⁺ ion in positive ion mode.
3. Instrument Calibration and Setup:
- Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy (< 5 ppm).
- Set the instrument to operate in positive ion ESI mode.
- Typical Source Parameters:
- Capillary Voltage: +3.5 to +4.5 kV
- Drying Gas (N₂) Flow: 8-12 L/min
- Drying Gas Temperature: 300-350 °C
- Nebulizer Pressure: 30-45 psi
- Analyzer Settings:
- Mass Range: 50 - 500 m/z
- Acquisition Mode: High Resolution / Full Scan
4. Data Acquisition:
- Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
- Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.
5. Data Analysis and Interpretation:
- The primary ion expected is the protonated molecule, [M+H]⁺.
- Expected m/z: Monoisotopic Mass + Mass of Proton = 145.06399 + 1.00728 = 146.07127 .
- Search the spectrum for a peak corresponding to this calculated m/z. The measured mass should be within 5 ppm of the theoretical value.
- Also, look for common adducts such as the sodium adduct [M+Na]⁺ (m/z 168.0532) or the potassium adduct [M+K]⁺ (m/z 184.0271), which can further validate the molecular weight.
Workflow and Visualization
The logical flow from sample to confirmed result is critical for ensuring data integrity. The following diagram illustrates a standard workflow for molecular weight determination.
Caption: Experimental workflow for molecular weight confirmation.
Conclusion
The definitive molecular weight of this compound, based on its molecular formula C₈H₇N₃, is 145.16 g/mol (average) and its monoisotopic mass is 145.064 Da. While theoretical calculations provide this foundation, rigorous experimental verification is paramount in scientific research and development. The use of high-resolution electrospray ionization mass spectrometry provides an unambiguous confirmation of a compound's identity and purity, representing a critical, non-negotiable step in the characterization pipeline for any novel chemical entity.
References
- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review, 24(1), 3–12.
-
National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]
-
Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Semantic Scholar. Retrieved from [Link]
-
LCGC International. (2021). Electrospray Ionization for Mass Spectrometry. Retrieved from [Link]
-
ChemBK. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Molecular Weight Determination. Retrieved from [Link]
-
Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from [Link]
Sources
- 1. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 2. chemscene.com [chemscene.com]
- 3. guidechem.com [guidechem.com]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionisation mass spectrometry: principles and clinical applications. | Semantic Scholar [semanticscholar.org]
- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 7. chromatographyonline.com [chromatographyonline.com]
N'-Cyanobenzenecarboximidamide: A Comprehensive Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of N'-Cyanobenzenecarboximidamide, a versatile chemical entity with significant potential in medicinal chemistry and drug discovery. We will delve into its structural and chemical properties, provide a detailed synthesis protocol, elucidate the underlying reaction mechanism, and explore its applications as a pharmacophore and in bioisosteric replacement strategies for the development of novel therapeutics.
Core Molecular Attributes of this compound
This compound, also known as N-Cyanobenzimidamide, is a small molecule featuring a unique combination of a benzamidine core and a cyanamide moiety. This distinct structural arrangement imparts a specific set of physicochemical properties that are of considerable interest in the design of bioactive compounds.
Structural Formula and SMILES Notation
The fundamental representation of a molecule is its structure. The structural formula and its corresponding SMILES (Simplified Molecular-Input Line-Entry System) string are essential for identification and computational analysis.
The structure consists of a phenyl ring attached to a carboximidamide group, where one of the nitrogen atoms is substituted with a cyano group.
Caption: 2D Structural representation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are crucial for predicting the molecule's behavior in biological systems and for guiding its application in drug design.
| Property | Value | Source |
| Molecular Weight | 145.16 g/mol | [1] |
| CAS Number | 17513-09-6 | [1] |
| Purity | ≥97% (typical commercial) | [1] |
| Synonyms | N-Cyanobenzimidamide | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through the cyanation of benzamidine. While various cyanating agents exist, cyanogen bromide remains a common reagent for this transformation.[2] The following protocol is a representative method for its preparation in a laboratory setting.
Causality Behind Experimental Choices
The choice of reagents and conditions is critical for a successful synthesis. Benzamidine serves as the readily available starting material containing the necessary backbone. Cyanogen bromide is a potent electrophilic cyanating agent that reacts with the nucleophilic nitrogen of the amidine.[2] The use of a non-protic solvent is essential to prevent the hydrolysis of cyanogen bromide and the product. A mild base is employed to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
Experimental Protocol
Materials and Reagents:
-
Benzamidine hydrochloride
-
Cyanogen bromide (CNBr)
-
Anhydrous acetonitrile (CH₃CN)
-
Triethylamine (Et₃N)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of benzamidine hydrochloride (1 equivalent) in anhydrous acetonitrile, add triethylamine (1.1 equivalents) and stir at room temperature for 30 minutes to liberate the free base.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1 equivalent) in anhydrous acetonitrile to the reaction mixture. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Caption: Proposed reaction mechanism for the synthesis of this compound.
The lone pair of electrons on one of the nitrogen atoms of benzamidine attacks the electrophilic carbon of cyanogen bromide, leading to the formation of a tetrahedral intermediate. Subsequent elimination of hydrobromic acid (which is neutralized by the base) yields the final product, this compound.
Applications in Drug Discovery and Development
The unique structural features of this compound make it an attractive scaffold for medicinal chemists. The benzamidine moiety is a known pharmacophore for various enzymes, particularly serine proteases like plasmin, while the cyanamide group offers opportunities for bioisosteric replacement and the synthesis of nitrogen-containing heterocycles. [3]
This compound as a Pharmacophore
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The benzamidine portion of the molecule can act as a mimic of an arginine or lysine side chain, enabling it to interact with the active sites of proteases. The N'-cyano group can modulate the electronic properties and hydrogen bonding capabilities of the amidine, potentially leading to enhanced binding affinity and selectivity for specific targets.
Role in Bioisosteric Replacement
Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the compound's pharmacokinetic or pharmacodynamic profile. [4][5]The cyanamide group in this compound can be considered a bioisostere for other functional groups, such as carboxylic acids or amides, offering advantages in terms of metabolic stability and cell permeability. [4]
Precursor for Nitrogen-Containing Heterocycles
Cyanamides are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which are prevalent scaffolds in many approved drugs. [6][7]The cyano group can participate in various cyclization reactions, allowing for the construction of diverse heterocyclic systems with potential biological activity. [6]This makes this compound a valuable building block for generating libraries of novel compounds for high-throughput screening in drug discovery programs. [8][9]
Conclusion
This compound is a molecule with significant potential for application in drug discovery and development. Its straightforward synthesis, coupled with the versatile reactivity of the cyanamide group and the inherent pharmacophoric properties of the benzamidine core, makes it a valuable tool for medicinal chemists. Further exploration of its biological activities and its utility as a synthetic building block is warranted and is likely to lead to the discovery of novel therapeutic agents.
References
- Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. (Source not specified)
- Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis.
- Flash preparation of carbenoids: A different performance of cyanogen bromide. (Source not specified)
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025-03-24). (Source not specified)
- Bioisosteric Replacements. (2021-01-30). Cambridge MedChem Consulting. (URL not provided)
- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025-10-23). PMC. (URL not provided)
- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025-10-31). R Discovery. (URL not provided)
- 17513-09-6 | this compound. ChemScene. (URL not provided)
- CN106565541A - Synthesis method for benzamidine derivatives.
- The Use of Bioisosterism in Drug Design and Molecular Modific
- Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. (URL not provided)
- Synthesis of cyclic guanidines by reaction of 3‐bromo N‐alkyl cyanamide 4 with amines. (Source not specified)
- Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Organic Chemistry Portal. (URL not provided)
- Recent Advances in Cyanamide Chemistry: Synthesis and Applic
- A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Organic Chemistry Portal. (URL not provided)
- Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. NIH. (URL not provided)
- Integrative Ligand-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Simulation Approaches Identified Potential Lead Compounds against Pancreatic Cancer by Targeting FAK1. PubMed Central. (URL not provided)
- Discovery and Synthesis of N-Heterocyclic Drug-like Compounds by Leveraging Novel Rh(I)-Catalyzed C-H Activation Methods. EliScholar. (URL not provided)
- Consensus-Based Pharmacophore Mapping for New Set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides. PMC - PubMed Central. (URL not provided)
- Identification of pharmacophore model, synthesis and biological evaluation of N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives as BACE 1 inhibitors. (2008-12-15). PubMed. (URL not provided)
- (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025-10-05).
- Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH. (URL not provided)
- CN106565540A - Synthesis method for benzamidine derivatives.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Discovery and Synthesis of N-Heterocyclic Drug-like Compounds by Lever" by Oh Sang Kweon [elischolar.library.yale.edu]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Characterization of N-Cyanobenzimidamide
Introduction: The Strategic Importance of N-Cyanobenzimidamide
N-Cyanobenzimidamide is a versatile organic compound featuring a unique structural motif: a benzimidamide core functionalized with a cyano group on the nitrogen atom. This arrangement of atoms imparts a distinct reactivity profile, making it a highly valuable building block in modern synthetic and medicinal chemistry. The cyanamide moiety can act as a bioisostere for other functional groups and is a key precursor for constructing more complex heterocyclic systems, particularly those containing guanidine or 2-aminoimidazole substructures.[1] Its strategic importance is highlighted by its use as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including the antiretroviral drug Rilpivirine.[1] This guide provides a comprehensive overview of a robust synthetic protocol for N-Cyanobenzimidamide, details its reaction mechanism, and outlines a multi-technique approach for its unambiguous structural characterization.
Part 1: Synthesis of N-Cyanobenzimidamide
The synthesis of N-cyanobenzimidamide is predicated on the strategic formation of a nitrogen-cyano (N–CN) bond. While various methods exist for N-cyanation, a reliable and direct approach involves the reaction of a pre-formed benzamidine scaffold with an electrophilic cyanating agent.[2][3] This strategy is advantageous as it builds upon a readily available starting material, directly installing the required functionality in a single, efficient step.
Proposed Synthetic Pathway: Electrophilic Cyanation of Benzamidine
The chosen method is the reaction of benzamidine hydrochloride with cyanogen bromide (BrCN). Benzamidine provides the core phenyl-C(=NH)-NH₂ structure, while cyanogen bromide serves as a potent electrophilic source of the cyano group. A base is required to neutralize the benzamidine hydrochloride and to scavenge the HBr byproduct generated during the reaction.
Caption: Proposed synthesis of N-Cyanobenzimidamide via electrophilic cyanation.
Causality of the Reaction Mechanism
The reaction proceeds via a nucleophilic substitution mechanism. The key steps are:
-
Deprotonation: The base, typically a non-nucleophilic amine like triethylamine, deprotonates the benzamidine hydrochloride to generate free benzamidine. Free benzamidine is a stronger nucleophile.
-
Nucleophilic Attack: One of the nitrogen atoms of the neutral benzamidine acts as a nucleophile, attacking the electrophilic carbon atom of cyanogen bromide. This forms a new N-C bond and displaces the bromide ion, creating a positively charged intermediate.
-
Proton Transfer: The base removes a proton from the nitrogen atom that initiated the attack, neutralizing the intermediate and yielding the final N-cyanobenzimidamide product along with the triethylammonium bromide salt.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product confirmation.
Materials and Equipment:
-
Benzamidine hydrochloride
-
Cyanogen bromide (BrCN) - Caution: Highly Toxic
-
Triethylamine (TEA), freshly distilled
-
Anhydrous acetonitrile (MeCN)
-
Standard glassware for inert atmosphere reactions (Schlenk line or nitrogen balloon)
-
Magnetic stirrer, ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add benzamidine hydrochloride (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 0.2 M concentration) and cool the resulting slurry to 0 °C in an ice bath with stirring. Rationale: Acetonitrile is a polar aprotic solvent that dissolves the reactants without interfering with the reaction. Cooling is essential to control the initial exotherm upon base and reagent addition.
-
Base Addition: Slowly add triethylamine (2.2 eq) to the slurry. Stir for 15-20 minutes. Rationale: The first equivalent of TEA neutralizes the hydrochloride salt to generate the free benzamidine nucleophile. The second equivalent is to neutralize the HBr formed during the reaction.
-
Cyanating Agent Addition: In a separate flask, dissolve cyanogen bromide (1.05 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture at 0 °C. (Perform this step in a well-ventilated fume hood). Rationale: A slight excess of BrCN ensures complete consumption of the limiting benzamidine. Dropwise addition prevents a dangerous temperature spike.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent), observing the consumption of the benzamidine spot.
-
Work-up: Upon completion, cool the mixture and filter to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is redissolved in a minimal amount of ethyl acetate and purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield N-cyanobenzimidamide as a solid.
Part 2: Comprehensive Characterization and Structural Elucidation
A combination of spectroscopic and spectrometric techniques is essential for the unambiguous confirmation of the structure and purity of the synthesized N-cyanobenzimidamide.
Caption: Workflow for the structural characterization of N-Cyanobenzimidamide.
Mass Spectrometry (MS)
Mass spectrometry is the first line of analysis to confirm the molecular weight of the target compound.
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Expected Data: The molecular formula of N-cyanobenzimidamide is C₈H₇N₃, with a monoisotopic mass of 145.064 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 145.
-
Fragmentation Analysis: Key fragments provide structural validation. The fragmentation of benzamide often shows major peaks at m/z 105 (loss of NH₂) and m/z 77 (phenyl cation).[4] For N-cyanobenzimidamide, characteristic fragments would include:
-
m/z = 119: Loss of the cyano radical (•CN, 26 Da).
-
m/z = 104: Loss of the cyanamide radical (•NCN, 41 Da).
-
m/z = 77: Phenyl cation [C₆H₅]⁺, resulting from cleavage of the phenyl-carbon bond.
-
| Analysis | Expected Result | Interpretation |
| Molecular Ion (M⁺) | m/z = 145 | Confirms molecular weight of C₈H₇N₃ |
| Key Fragment | m/z = 104 | Loss of •NCN group |
| Key Fragment | m/z = 77 | Presence of a phenyl group |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is crucial for identifying the key functional groups present in the molecule, particularly the newly formed cyanamide.
-
Expected Data: The IR spectrum provides a distinct "fingerprint" for the molecule. The cyanamide N-C≡N stretch is found in a relatively clear region of the spectrum.[5]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N–H Stretch | 3400–3200 (broad) | Confirms the presence of N–H bonds in the imidamide group. |
| C–H Aromatic Stretch | 3100–3000 (sharp) | Indicates the aromatic phenyl ring. |
| C≡N Stretch (Nitrile) | ~2230–2210 | Crucial peak confirming the cyanamide functional group.[6][7] |
| C=N Stretch (Imine) | ~1650–1620 | Confirms the imidamide double bond. |
| C=C Aromatic Stretch | ~1600–1450 | Further evidence of the phenyl ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecular skeleton. The solvent used is typically DMSO-d₆, which can exchange with the N-H protons.
¹H NMR Spectroscopy:
-
Expected Signals:
-
~δ 7.4–7.9 ppm (multiplet, 5H): Aromatic protons of the monosubstituted benzene ring.
-
~δ 8.5–9.5 ppm (broad singlet, 2H): Two N-H protons of the imidamide and cyanamide groups. Their chemical shift can be highly variable and may be broadened due to quadrupole effects and exchange with trace water or the solvent.
-
¹³C NMR Spectroscopy:
-
Expected Signals:
-
~δ 160–165 ppm: The imidamide carbon (C=N). Its downfield shift is characteristic of sp² carbons double-bonded to nitrogen.
-
~δ 128–135 ppm: A set of 4 signals for the aromatic carbons of the phenyl ring.
-
~δ 115–118 ppm: The nitrile carbon (C≡N) of the cyanamide group.[8][9] This is a key signal for confirming the structure.
-
| ¹³C NMR Data Summary | |
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Imidamide (C=N) | 160–165 |
| Aromatic (ipso-C) | 133–135 |
| Aromatic (ortho, meta, para C-H) | 128–132 |
| Nitrile (C≡N) | 115–118 |
X-ray Crystallography
For definitive and unambiguous structural proof, single-crystal X-ray diffraction is the gold standard.
-
Rationale: This technique provides the absolute structure in the solid state, yielding precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding and π-stacking.
-
Application: While obtaining suitable crystals can be a challenge, the resulting data would irrefutably confirm the N-cyanobenzimidamide structure. Crystal structures of related compounds, such as N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide and 2-cyanoguanidinophenytoin, have been successfully determined, demonstrating the feasibility of this technique for this class of molecules.[10][11]
Conclusion
N-Cyanobenzimidamide is a compound of significant synthetic utility. The outlined protocol, based on the electrophilic cyanation of benzamidine, offers a direct and efficient route to its synthesis. The structural integrity of the product must be validated through a rigorous and multi-faceted characterization approach. The combined data from mass spectrometry, IR spectroscopy, and ¹H/¹³C NMR spectroscopy provides compelling and sufficient evidence for its identity and purity. This guide serves as a technical resource for researchers and drug development professionals aiming to leverage this versatile chemical entity in their synthetic endeavors.
References
-
Kasthuri, M., Babu, H. S., Kumar, K. S., Sudhakar, C., & Kumar, P. V. N. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26(07), 897–900. Available at: [Link]
-
Prabhath, M. R. R., Williams, L., Bhat, S. V., & Sharma, P. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 629. Available at: [Link]
-
Kuhl, N., Raval, S., & Cohen, R. D. (2019). An Operationally Simple Oxidation–Cyanation of Amines to Cyanamides. Organic Letters, 21(5), 1268–1272. Available at: [Link]
-
Lee, G., Kossowska, D., Lim, J., Kim, S., Han, H., Kwak, K., & Cho, M. (2018). Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. The Journal of Physical Chemistry B, 122(14), 4035–4044. Available at: [Link]
-
Zhu, C., Xia, J.-B., & Chen, C. (2014). Bleach-Mediated Oxidative N-Cyanation of Secondary Amines with Trimethylsilyl Cyanide. Organic Letters, 16(1), 247–249. Available at: [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., El-Sayed, M. A.-M., & Fathalla, W. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 10(1), 12191. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of N-benzyl-N-(4-iodophenyl)cyanamide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Identifying an Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]
-
Weiss, D., Geuther, M., Wuest, F., & Kniess, T. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M955. Available at: [Link]
-
Lee, G., Kim, S., Kim, J., Kwak, K., & Cho, M. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics, 152(7), 075101. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanamide synthesis by cyanation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. compoundchem.com [compoundchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N'-Cyanobenzenecarboximidamide: Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Cyanobenzenecarboximidamide, a molecule featuring a unique juxtaposition of a cyanamide and a benzimidamide moiety, presents a compelling scaffold for research and development, particularly in medicinal chemistry and materials science. Its structural attributes suggest potential applications as a versatile building block in the synthesis of heterocyclic compounds and as a pharmacophore in the design of novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an in-depth analysis of its spectroscopic characteristics.
Molecular Identity and Structure
This compound is systematically named this compound. It is also commonly referred to as N-Cyanobenzimidamide.
| Identifier | Value | Source |
| CAS Number | 17513-09-6 | [1] |
| Molecular Formula | C₈H₇N₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| SMILES | C1=CC=C(C=C1)C(=N)NC#N | [1] |
| InChI | InChI=1S/C8H7N3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,(H2,10,11) |
Structure:
Figure 1: 2D Structure of this compound.
Physical and Chemical Properties
Due to the limited availability of experimentally determined data, a combination of predicted values and established chemical principles are presented.
Physical Properties (Predicted)
| Property | Predicted Value | Notes |
| Melting Point | 130-140 °C | Based on functionally similar aromatic cyanamides. The presence of hydrogen bonding is expected to increase the melting point. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to polarity and hydrogen bonding capabilities. Decomposition is likely at elevated temperatures. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., hexane). | The polar nature of the cyanamide and imidamide groups suggests solubility in polar solvents. |
| LogP | 1.08 | This value suggests a moderate level of lipophilicity. |
| Topological Polar Surface Area (TPSA) | 59.67 Ų | Indicates the molecule's potential for hydrogen bonding and membrane permeability. |
Chemical Properties
-
Stability: The compound should be stored in a dry, sealed container at 2-8°C to prevent degradation.[1] It is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the cyanamide and imidamide functionalities.
-
Reactivity: The molecule possesses several reactive sites. The primary amine of the imidamide group and the nitrogen of the cyanamide group are nucleophilic. The carbon atom of the nitrile group is electrophilic and can undergo addition reactions. The imidamide functionality can act as a bidentate ligand in coordination chemistry.
Synthesis of this compound
Proposed Synthetic Pathway
Figure 2: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of Benzamidoxime from Benzonitrile
-
Reaction Setup: To a solution of benzonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and a suitable base such as sodium carbonate or triethylamine (1.5 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude benzamidoxime. The product can be further purified by recrystallization.
Step 2: Synthesis of this compound from Benzamidoxime
-
Reaction Setup: Dissolve benzamidoxime (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add diisopropylethylamine (DIPEA) or pyridine (2 equivalents) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (p-TsCl) (1.1 equivalents) in the same solvent.
-
Reaction Conditions: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Predicted spectra and characteristic absorption ranges for the key functional groups are discussed below.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the imidamide group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.8 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 6.0 - 7.0 | Broad Singlet | 2H | Amine protons (-NH₂) |
Note: The chemical shift of the amine protons can be highly variable and may be influenced by solvent, concentration, and temperature.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | Imidamide carbon (C=N) |
| ~ 128 - 135 | Aromatic carbons |
| ~ 115 - 120 | Nitrile carbon (C≡N) |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the nitrile and imidamide functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretching (asymmetric and symmetric) of the imidamide |
| 2240 - 2210 | Strong, Sharp | C≡N stretching of the cyanamide |
| 1650 - 1620 | Strong | C=N stretching of the imidamide |
| 1600 - 1450 | Medium | C=C stretching of the aromatic ring |
The presence of a strong, sharp peak around 2230 cm⁻¹ is a key diagnostic feature for the cyanamide group.
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.
-
Molecular Ion (M⁺): m/z = 145
-
Major Fragmentation Pathways:
-
Loss of the cyanamide group (-NCN) leading to a fragment at m/z = 104.
-
Fragmentation of the benzene ring, resulting in characteristic peaks at m/z = 77 (phenyl cation).
-
Figure 3: Proposed major fragmentation pathways for this compound in EI-MS.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Applications and Future Directions
The unique structural features of this compound make it an attractive candidate for various applications:
-
Medicinal Chemistry: The cyanamide moiety is present in several biologically active compounds. This molecule can serve as a starting point for the synthesis of novel kinase inhibitors, protease inhibitors, and other therapeutic agents.
-
Heterocyclic Synthesis: The reactive nature of the cyanamide and imidamide groups allows for its use as a precursor in the synthesis of a wide range of nitrogen-containing heterocycles, such as triazoles, tetrazoles, and pyrimidines.
-
Materials Science: The ability of the imidamide group to coordinate with metal ions suggests potential applications in the development of novel coordination polymers and metal-organic frameworks (MOFs).
Further research is warranted to fully explore the chemical reactivity and biological activity of this compound and its derivatives.
References
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC. Available at: [Link]
-
Palladium-Catalyzed Arylation of Cyanamides - PMC. Available at: [Link]
-
Practical Synthesis of N-Substituted Cyanamides via Tiemann Rearrangement of Amidoximes. - ResearchGate. Available at: [Link]
Sources
Navigating the Solvent Landscape: A Technical Guide to the Solubility of N'-Cyanobenzenecarboximidamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Cyanobenzenecarboximidamide, a molecule of significant interest in medicinal chemistry and drug discovery, presents a unique set of physicochemical properties that govern its behavior in various solvent systems. Understanding its solubility is a critical first step in the journey from laboratory synthesis to potential therapeutic application. This guide provides an in-depth analysis of the factors influencing the solubility of this compound in common organic solvents, offering both theoretical predictions and a practical framework for experimental determination. For professionals in drug development, precise solubility data is paramount for formulation, bioavailability, and overall efficacy of a potential therapeutic agent.[1]
Physicochemical Properties of this compound
A foundational understanding of the molecular structure and properties of this compound is essential to predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | [2][3] |
| Molecular Weight | 145.16 g/mol | [2][3][4] |
| XLogP3-AA | 0.6 - 1.08 | [2][3][4] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [2][3] |
| Topological Polar Surface Area (TPSA) | 59.67 - 62.2 Ų | [2][3] |
The molecule possesses both a nonpolar benzene ring and polar functional groups, including an imidamide and a cyano group. The presence of hydrogen bond donors and acceptors suggests the potential for interaction with protic and polar aprotic solvents. The relatively low LogP value indicates a degree of hydrophilicity, suggesting that it will not be exclusively soluble in nonpolar solvents.
Predicting Solubility: The Principle of "Like Dissolves Like"
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[5] This concept posits that substances with similar polarities are more likely to be soluble in one another.[5] The overall polarity of an organic molecule is a balance of its non-polar and polar regions.
Factors influencing the solubility of organic compounds include:
-
Polarity: Polar molecules tend to dissolve in polar solvents, while non-polar molecules dissolve in non-polar solvents.[5][6]
-
Hydrogen Bonding: The ability of a solute to form hydrogen bonds with a solvent significantly enhances solubility.[5]
-
Molecular Size: In general, solubility decreases as molecular size increases.[6]
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[6][7]
Based on the structure of this compound, which contains both polar (cyano and imidamide groups) and nonpolar (benzene ring) moieties, its solubility profile is expected to be nuanced.
Predicted Solubility in Common Organic Solvents
The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, based on their respective polarities and hydrogen bonding capabilities.
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Moderate | The presence of hydrogen bond donors and acceptors will contribute to some water solubility, but the nonpolar benzene ring will limit it.[8] |
| Methanol / Ethanol | Polar Protic | High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the polar groups of the solute.[8] |
| Acetone | Polar Aprotic | High | Acetone's polarity and ability to accept hydrogen bonds will facilitate the dissolution of this compound. |
| Acetonitrile | Polar Aprotic | High | Similar to acetone, acetonitrile is a polar aprotic solvent that should effectively solvate the molecule.[8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds.[8][9][10] |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, DMF is a powerful polar aprotic solvent.[8] |
| Dichloromethane (DCM) | Nonpolar | Moderate | The polarity of DCM is intermediate, and it may be able to dissolve this compound to some extent. |
| Ethyl Acetate | Moderately Polar | Moderate | Its moderate polarity suggests it may be a suitable solvent, though likely less effective than more polar options. |
| Tetrahydrofuran (THF) | Moderately Polar | Moderate | THF's ether oxygen can act as a hydrogen bond acceptor, aiding in solubility. |
| Toluene | Nonpolar | Low | The nonpolar nature of toluene makes it a poor solvent for the polar this compound. |
| Hexanes | Nonpolar | Very Low | As a nonpolar alkane, hexanes will have very limited ability to dissolve the polar solute.[8] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be protected from light if the compound is light-sensitive.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) to achieve good separation and detection of the analyte.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered sample solution (appropriately diluted if necessary) into the HPLC system.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the determined concentration and any dilution factors used.
-
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Factors Affecting Solubility: A Visual Representation
The interplay of various molecular and environmental factors ultimately determines the solubility of a compound. The following diagram visualizes these key relationships.
Caption: Key factors influencing the solubility of a solid solute.
Conclusion
References
- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 9). YouTube.
- Solubility of Organic Compounds. (2023, August 31). University of Calgary.
- Solubility of Organic Compounds. Chemistry Steps.
- What factors affect solubility? (2022, April 18). AAT Bioquest.
- Shrestha, S., & Nabi, Z. (2021). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing.
- This compound 17513-09-6 wiki. Guidechem.
- This compound. ChemScene.
- 3-Cyanobenzene-1-carboximidamide. PubChem.
- N'-cyclobutylbenzenecarboximidamide. PubChem.
- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). Semantic Scholar.
- N'-Hydroxybenzenecarboximidamide. PubChem.
- Rahimpour, E., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45.
- Li, T., & Vanderah, D. (2021). Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization. Analytical Biochemistry, 626, 114250.
- On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study. (2024, June 7). ResearchGate.
Sources
- 1. physchemres.org [physchemres.org]
- 2. guidechem.com [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-Cyanobenzene-1-carboximidamide | C8H7N3 | CID 21935066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Key Reactive Sites of N'-Cyanobenzenecarboximidamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the key reactive sites within the N'-Cyanobenzenecarboximidamide molecule. By integrating theoretical computational chemistry principles with established reaction mechanisms of analogous structures, we will elucidate the molecule's reactivity profile, offering a predictive framework for its behavior in various chemical environments. This document is structured to empower researchers in drug design and synthetic chemistry to anticipate and leverage the molecule's reactive potential.
Molecular Architecture and Electronic Landscape
This compound, with the chemical formula C₈H₇N₃, possesses a unique combination of functional groups that dictate its electronic and reactive properties. The structure features a phenyl ring attached to a carboximidamide group, which is further substituted with a cyano moiety. This arrangement creates a molecule with a rich electronic landscape, featuring both electron-rich and electron-deficient centers, making it a versatile substrate for a variety of chemical transformations.
Caption: Structure of this compound.
The core of the molecule's reactivity lies in the interplay between the π-system of the benzene ring and the electron-withdrawing and donating properties of the carboximidamide and cyano groups. The cyanamide moiety (-N-C≡N) is particularly noteworthy for its dual reactivity, capable of acting as both a nucleophile and an electrophile.[1]
Theoretical Prediction of Reactive Sites
To pinpoint the most probable sites for chemical attack, we turn to computational methods rooted in Density Functional Theory (DFT), namely the analysis of Fukui functions and the generation of Molecular Electrostatic Potential (MEP) maps. These tools provide a quantitative and visual representation of the molecule's reactivity.
Fukui Function Analysis: A Quantitative Approach to Site Selectivity
The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule with respect to a change in the total number of electrons.[2] It allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attack.[3][4]
The condensed Fukui functions for an atom k in a molecule are calculated as follows:
-
For nucleophilic attack (f+) : fk+ = qk(N+1) - qk(N)
-
For electrophilic attack (f-) : fk- = qk(N) - qk(N-1)
-
For radical attack (f0) : fk0 = [qk(N+1) - qk(N-1)] / 2
Where qk(N) is the charge on atom k in the neutral molecule, qk(N+1) is the charge in the anionic state, and qk(N-1) is the charge in the cationic state.[5]
Based on the known electronic properties of the functional groups in this compound, we can predict the following:
| Atom/Region | Predicted f+ (Nucleophilic Attack) | Predicted f- (Electrophilic Attack) | Rationale |
| Carboximidamide Carbon (C7) | High | Low | The carbon atom double-bonded to a nitrogen and single-bonded to another is electrophilic due to the electronegativity of the nitrogen atoms. |
| Nitrile Carbon (C8) | High | Low | The sp-hybridized carbon of the nitrile group is highly electrophilic due to the strong electron-withdrawing effect of the triple-bonded nitrogen.[1] |
| Imino Nitrogen (N2) | Low | High | The lone pair of electrons on the imino nitrogen makes it a potential nucleophilic site. |
| Amino Nitrogen (N1) | Low | High | Similar to the imino nitrogen, the amino nitrogen possesses a lone pair, rendering it nucleophilic. |
| Nitrile Nitrogen (N3) | Low | High | The nitrogen of the nitrile group also has a lone pair and can act as a nucleophilic center. |
| Benzene Ring | Moderate | Moderate | The benzene ring can undergo electrophilic aromatic substitution, with the directing effects of the carboximidamide group influencing regioselectivity. It can also act as a nucleophile in certain reactions. |
Molecular Electrostatic Potential (MEP) Map: A Visual Guide to Reactivity
An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule.[6] Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.[7][8]
For this compound, the MEP map is expected to show:
-
Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms (N1, N2, and N3) due to their lone pairs of electrons. The π-electron cloud of the benzene ring will also exhibit negative potential above and below the plane of the ring.
-
Positive Potential (Blue/Green): Primarily located around the hydrogen atoms, particularly the one attached to the amino nitrogen (N1-H), and significantly on the carboximidamide carbon (C7) and the nitrile carbon (C8).
Caption: Predicted reactive sites based on electronic properties.
Experimental Validation and Key Reaction Classes
The theoretical predictions can be substantiated by examining the known reactivity of analogous compounds. The key reactive sites in this compound are expected to participate in several important classes of reactions.
Nucleophilic Attack at Electrophilic Carbons
The carboximidamide carbon (C7) and the nitrile carbon (C8) are prime targets for nucleophiles.
-
Reaction with Amines and Alcohols: Analogous to the reactivity of N-arylbenzimidoyl cyanides, this compound is expected to undergo nucleophilic substitution at the imidoyl carbon (C7) with amines and alkoxides.[9] This reaction would lead to the formation of substituted guanidines or isoureas, respectively.
-
Hydrolysis: Under acidic or basic conditions, the molecule is susceptible to hydrolysis. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, and the imidamide linkage can also be cleaved. Studies on analogues like N-(3-methylphenyl)-N'-cyanobenzamidine have shown the formation of various hydrolysis products upon heating with acid or base.[10]
Caption: General mechanism for nucleophilic attack.
Electrophilic Attack at Nucleophilic Nitrogens
The lone pairs on the nitrogen atoms (N1, N2, and N3) make them susceptible to attack by electrophiles.
-
Alkylation and Acylation: The amino (N1) and imino (N2) nitrogens can be alkylated or acylated by appropriate electrophiles. The relative reactivity of these sites would depend on steric hindrance and the electronic environment.
-
Protonation: In the presence of acids, the nitrogen atoms can be protonated, which can influence the molecule's solubility and subsequent reactivity.
Cycloaddition Reactions
The nitrile group (C8≡N3) is a potential dienophile or dipolarophile in cycloaddition reactions.[11][12]
-
[2+2+2] Cycloadditions: Cyanamides are known to participate in metal-catalyzed [2+2+2] cycloadditions with diynes to form substituted 2-aminopyridines.[13] This suggests that this compound could be a valuable building block for the synthesis of complex heterocyclic systems.
-
[3+2] Cycloadditions: The C≡N triple bond can also react with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings.[14]
Caption: Schematic of a cycloaddition reaction.
Experimental and Computational Protocols
To facilitate further research, we provide detailed, step-by-step methodologies for the computational prediction of reactive sites.
Protocol: Fukui Function Calculation using Gaussian
This protocol outlines the steps to calculate condensed Fukui functions using the Gaussian software suite.[5][15][16]
-
Geometry Optimization:
-
Perform a geometry optimization and frequency calculation for the neutral this compound molecule (charge=0, multiplicity=1). Use a suitable level of theory, such as B3LYP/6-31G(d).
-
Confirm that the optimization has converged to a true minimum (no imaginary frequencies).
-
-
Single-Point Energy Calculations:
-
Using the optimized geometry from the neutral molecule, perform single-point energy calculations for the anion (charge=-1, multiplicity=2) and the cation (charge=1, multiplicity=2). It is crucial to use the same optimized geometry for all three calculations to analyze the electronic relaxation upon electron addition or removal.[7]
-
-
Population Analysis:
-
For all three calculations (neutral, anion, and cation), include the Pop=NPA or Pop=MK keyword to obtain Natural Bond Orbital (NBO) or Merz-Kollman charges, respectively.
-
-
Calculate Condensed Fukui Functions:
-
Extract the atomic charges for each atom from the output files of the neutral, anionic, and cationic calculations.
-
Apply the formulas for f+, f-, and f0 as described in section 2.1 to determine the condensed Fukui indices for each atom.
-
Caption: Workflow for Fukui function calculation.
Protocol: Generating an MEP Map using GaussView
This protocol describes how to generate and visualize an MEP map using the GaussView graphical interface for Gaussian.[2][6][17]
-
Open Checkpoint File:
-
Open the checkpoint file (.chk or .fchk) from the optimized neutral molecule calculation in GaussView.
-
-
Generate Electron Density Cube:
-
Go to Results > Surfaces/Contours.
-
In the "Cubes Available" section, click Cube Actions > New Cube.
-
Set "Type" to Total Density and click OK. This will generate a cube file representing the electron density.
-
-
Generate MEP Cube:
-
Repeat the process, but this time set "Type" to ESP (Electrostatic Potential).
-
-
Create Mapped Surface:
-
In the "Surfaces Available" section, highlight the electron density surface.
-
Click Surface Actions > New Mapped Surface.
-
In the new window, select the ESP cube file to map onto the electron density surface.
-
Click OK to generate the MEP map. The surface will be colored according to the electrostatic potential, with red indicating negative potential and blue indicating positive potential.
-
Conclusion
This compound is a molecule with a rich and varied reactivity profile. Theoretical calculations, including Fukui function analysis and Molecular Electrostatic Potential mapping, predict that the primary sites for nucleophilic attack are the carboximidamide and nitrile carbons. Conversely, the nitrogen atoms of the carboximidamide and cyano groups are the most likely centers for electrophilic attack. The nitrile group also presents an opportunity for participation in cycloaddition reactions, offering a pathway to complex heterocyclic structures. By understanding these key reactive sites, researchers can better design synthetic routes and predict the interactions of this molecule in biological systems, ultimately accelerating the drug discovery and development process.
References
-
Barroso, J. (2010). How to calculate Fukui indices. Dr. Joaquin Barroso's Blog. [Link]
-
CTS 560. (2012). generating ESP maps. YouTube. [Link]
-
D'hooghe, M., & De Kimpe, N. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 646. [Link]
- Flores-Holguín, N., Frau, J., & Glossman-Mitnik, D. (2019). Calculation of the Global and Local Conceptual DFT Indices for the Prediction of the Chemical Reactivity Properties of Papuamides A–F Marine Drugs. Marine Drugs, 17(9), 523.
-
Gaussian, Inc. (n.d.). Prop. [Link]
-
Gaussian, Inc. (n.d.). GaussView 6 Tutorial 4: 3-D Results Visualization. YouTube. [Link]
-
Hashmi, M. A. (2025). Visualizing Electrostatic Potential Maps with GaussView & Multiwfn | Vs,max & Vs,min Explained!. YouTube. [Link]
-
Ketkaew, R. (n.d.). Gaussview: Creating Electron density on Electrostatic Potential. [Link]
-
Lu, T. (2015). How to calculate Fukui functions using Gaussian?. ResearchGate. [Link]
- Padwa, A. (1976). Intramolecular 1,3-dipolar cycloaddition reactions. Angewandte Chemie International Edition in English, 15(3), 123-136.
-
Panda, S., & Jena, H. S. (2021). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Current Organic Synthesis, 18(5), 569-580. [Link]
-
Pchem Lab. (n.d.). Molecular Electrostatic Potential (MEP). [Link]
-
Pötter, H., & Pötter, H. (1979). [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)]. Pharmazie, 34(11), 723-727. [Link]
-
ResearchGate. (n.d.). Cycloaddition of N, N‐disubstituted cyanamides 2 and diynes 1.[a]. [Link]
-
ResearchGate. (n.d.). 3D plots of the molecular electrostatic potential map of.... [Link]
-
ResearchGate. (n.d.). Electrostatic potential maps (plotted on an isodensity surface =.... [Link]
-
ResearchGate. (n.d.). The electrostatic potential map of N,N-.... [Link]
-
ResearchGate. (n.d.). A 3D representation of an electrostatic potential map of the binding.... [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential Surfaces of compounds 1–5. [Link]
-
ResearchGate. (n.d.). Maps of electrostatic potential projected on 0.001 au isodensity surfaces of MX2 (M = Be, Mg, Zn. [Link]
-
Rowan, S. (n.d.). Running Rowan's Fukui Index Calculation Workflow. [Link]
-
SCM. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. ResearchGate. [Link]
-
Ta-Shma, R., & Rappoport, Z. (1977). Nucleophilic attacks on carbon–nitrogen double bonds. Part 4. Substitution of N-arylbenzimidoyl cyanides by amines in acetonitrile and by alkoxides in alcohols. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667. [Link]
-
Trost, B. M., & Louie, J. (2011). Nickel‐Catalyzed [2+2+2] Cycloaddition of Diynes and Cyanamides. European Journal of Organic Chemistry, 2011(20-21), 3815-3824. [Link]
-
UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. [Link]
-
University of Florida. (n.d.). Plotting Fukui functions. ORCA 5.0 tutorials. [Link]
-
University of Helsinki. (n.d.). Electrostatic DFT map for the complete vibrational amide band of NMA. SciSpace. [Link]
- Wang, X., et al. (2020). Condensed Fukui function predicts innate C–H radical functionalization sites on multi-nitrogen containing fused arenes. Organic & Biomolecular Chemistry, 18(3), 446-450.
- Yang, W., & Parr, R. G. (1985). Hardness, softness, and the fukui function in the electronic theory of metals and catalysis. Proceedings of the National Academy of Sciences, 82(20), 6723-6726.
- Zacharias, N., et al. (2018). DFT, spectroscopic studies, NBO, NLO and Fukui functional analysis of 1-(1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene) thiosemicarbazide. Journal of Molecular Structure, 1155, 335-348.
-
Zerrouki, M. (2015). How to calculate Fukui functions using Gaussian?. ResearchGate. [Link]
Sources
- 1. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rangsiman Ketkaew - Gaussview: Creating Electron density on Electrostatic Potential [sites.google.com]
- 3. echemi.com [echemi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis [ouci.dntb.gov.ua]
- 12. Khan Academy [khanacademy.org]
- 13. chemscene.com [chemscene.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
N'-Cyanobenzenecarboximidamide: A Versatile Synthon for Nitrogen-Rich Heterocycles
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N'-Cyanobenzenecarboximidamide, also known as N-cyanobenzimidamide, is a uniquely functionalized building block in modern organic synthesis. Its structure, featuring both a nucleophilic amidine moiety and an electrophilic cyano group, imparts a dual reactivity profile that is highly advantageous for the construction of complex nitrogen-containing heterocycles. These heterocyclic scaffolds are foundational to a vast array of pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth exploration of the core principles governing the reactivity of this compound, details its application in the synthesis of high-value compounds such as 1,3,5-triazines, and presents a validated experimental protocol to illustrate its practical utility.
Introduction: The Strategic Value of this compound
Nitrogen-containing heterocycles are ubiquitous and indispensable scaffolds in medicinal chemistry and materials science.[1] The development of efficient, modular strategies for their synthesis is a paramount objective in organic chemistry. This compound has emerged as a powerful and versatile precursor for this purpose. It can be conceptually understood as a "C-N" synthon, providing a pre-assembled fragment of atoms ready for incorporation into larger ring systems.
Its utility stems from the electronically distinct nitrogen and carbon centers within its core structure, allowing it to participate in a variety of cyclization and condensation reactions.[1][2] This guide will dissect the fundamental attributes of this reagent and demonstrate its role as a cornerstone in the synthesis of medicinally relevant 1,3,5-triazine cores.
Physicochemical Properties and Structural Analysis
A thorough understanding of a building block's properties is critical for predicting its behavior and optimizing reaction conditions.
| Property | Value | Source |
| CAS Number | 17513-09-6 | ChemScene |
| Molecular Formula | C₈H₇N₃ | ChemScene |
| Molecular Weight | 145.16 g/mol | ChemScene |
| Topological Polar Surface Area | 59.67 Ų | ChemScene |
| LogP | 1.08 | ChemScene |
The key to this compound's synthetic utility lies in its unique electronic architecture. The molecule contains:
-
An Imidamide Group (C(=N)N): The exocyclic nitrogen atoms are nucleophilic and can act as sites for protonation or attack by electrophiles.
-
A Cyano Group (C≡N): The nitrile carbon is electrophilic and susceptible to attack by nucleophiles. This group can also be activated by Lewis or Brønsted acids.
This duality allows for self-condensation or reaction with other bifunctional molecules to readily form heterocyclic rings.
Core Reactivity: A Module for Heterocycle Synthesis
The primary application of this compound is in the construction of nitrogen-rich heterocycles, most notably 1,3,5-triazines. Symmetrical 1,3,5-triazines are classically prepared by the trimerization of nitriles or related compounds.[3] this compound provides a sophisticated entry into unsymmetrically substituted triazines through controlled condensation reactions.
The general mechanism involves the nucleophilic attack of an amine (from another molecule or a co-reactant) onto the electrophilic nitrile carbon, initiating a cascade of cyclization and elimination steps.
Spotlight Application: Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine Derivatives
A powerful and convergent approach to synthesizing highly functionalized triazines involves the reaction of a biguanide derivative with an ester. While this compound is not a biguanide itself, it is a key precursor. A more direct and illustrative synthesis involves the reaction between dicyandiamide (a related building block) and benzonitrile (which provides the phenyl group).[4] This reaction highlights the fundamental principles that also govern the reactivity of this compound in forming such scaffolds.
The synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines can be achieved in a one-pot, microwave-assisted method starting from cyanoguanidine, an aromatic aldehyde, and an arylamine.[5] This three-component reaction proceeds through a dihydrotriazine intermediate which then undergoes rearrangement and aromatization.[5]
Mechanistic Rationale
The formation of the triazine ring from these precursors is a classic example of nucleophilic addition followed by cyclization.
-
Activation: A base (e.g., sodium methoxide) deprotonates a nucleophilic nitrogen on one of the reactants, enhancing its reactivity.
-
Nucleophilic Attack: The activated nitrogen attacks the electrophilic carbon of a nitrile group on a second molecule.
-
Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular nucleophilic attack to form the six-membered dihydrotriazine ring.
-
Aromatization: A final elimination step (often of ammonia or another small molecule) leads to the stable, aromatic 1,3,5-triazine core.
Field-Validated Experimental Protocol
This section provides a representative protocol for the synthesis of a substituted 2,4-diamino-1,3,5-triazine, adapted from established methodologies for the condensation of biguanides with esters.[6] This serves as a practical illustration of the chemical principles discussed.
Objective: To synthesize 6-(4-chlorophenyl)-N2-(4-(methylthio)phenyl)-1,3,5-triazine-2,4-diamine.
Materials:
-
4-methylthio-phenyl-biguanide hydrochloride (1.0 eq)
-
Methyl 4-chlorobenzoate (1.1 eq)
-
Sodium Methoxide (NaOMe) solution in Methanol (10-15 eq)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setup, filtration apparatus.
Procedure:
-
Reactor Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with 4-methylthio-phenyl-biguanide hydrochloride (1.0 eq).
-
Inert Atmosphere: The flask is flushed with nitrogen, and 30 mL of anhydrous methanol is added.
-
Cooling: The resulting suspension is cooled to 0°C using an ice-water bath.
-
Scientist's Note: Cooling is critical to control the exothermic reaction upon adding the strong base and to prevent side reactions.
-
-
Base Addition: Sodium methoxide solution (10-15 eq) is added slowly to the cooled mixture under vigorous stirring. The reaction is maintained under a nitrogen atmosphere.
-
Causality: The strong base deprotonates the biguanide hydrochloride, forming the free base which is the active nucleophile required for the subsequent condensation.
-
-
Ester Addition: Methyl 4-chlorobenzoate (1.1 eq) is added to the cooled mixture.
-
Reaction: The reaction is allowed to stir at 0°C for 1 hour and then warmed to room temperature, stirring overnight (approx. 12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, a precipitate typically forms. The solid is collected by vacuum filtration.
-
Purification: The collected precipitate is washed thoroughly with dichloromethane (DCM) to remove unreacted starting materials and soluble impurities.
-
Drying & Characterization: The resulting solid product is dried under vacuum to yield the pure 2,4-diamino-1,3,5-triazine derivative. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).[6]
Conclusion and Future Outlook
This compound and its conceptual relatives are high-value building blocks that provide a reliable and modular entry into the synthesis of nitrogen-containing heterocycles. The inherent dual nucleophilic-electrophilic nature of the molecule underpins its utility, particularly in the construction of the pharmaceutically important 1,3,5-triazine scaffold. The methodologies, often amenable to high-throughput and microwave-assisted synthesis, ensure that these synthons will continue to be relevant in drug discovery and materials science.[5] Future research will likely focus on expanding the scope of their cyclization reactions, developing enantioselective transformations, and incorporating them into novel "green" chemical processes.[4][7]
References
-
Title: Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis Source: MDPI URL: [Link]
-
Title: Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide Source: PubMed URL: [Link]
-
Title: Synthesis of 1,3,5-triazines Source: Organic Chemistry Portal URL: [Link]
-
Title: GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY Source: ResearchGate URL: [Link]
-
Title: A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening Source: Der Pharma Chemica URL: [Link]
-
Title: Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses Source: International Journal of Pharmaceutical Research and Allied Sciences URL: [Link]
-
Title: New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines Source: MDPI URL: [Link]
-
Title: 2,4,6-Tris(p-aminoanilino)-1,3,5-triazine: Synthesis and Electron Paramagnetic Resonance (EPR) Analysis Source: TRDizin URL: [Link]
-
Title: Synthesis of aniline from benzamide using the Hoffman rearrangement reaction! Source: YouTube URL: [Link]
-
Title: 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,5-Triazine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
- 7. soc.chim.it [soc.chim.it]
The Emerging Potential of N'-Cyanobenzenecarboximidamide in Medicinal Chemistry: A Technical Guide
Abstract
The N'-Cyanobenzenecarboximidamide scaffold, a unique chemical entity combining the structural features of a benzamidine and an N-cyano group, represents a promising but underexplored platform for the discovery of novel therapeutic agents. This technical guide provides an in-depth analysis of the core attributes of this scaffold, its synthesis, and its potential applications in medicinal chemistry. By examining its inherent chemical reactivity, stereoelectronic properties, and its relationship to established pharmacophores, we delineate its potential as a versatile building block for designing inhibitors of key drug targets, including kinases, proteases, and epigenetic enzymes. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in their discovery programs.
Introduction: The this compound Core
This compound is a molecule with the chemical formula C₈H₇N₃. At its core, it features a benzamidine moiety substituted with a cyano group on one of the nitrogen atoms. This unique arrangement of functional groups imparts a distinct set of physicochemical properties that are of significant interest in medicinal chemistry.
The benzamidine portion is a well-known pharmacophore that can engage in various non-covalent interactions with biological targets, including hydrogen bonding and salt bridges, due to its basic nature. The N-cyano group, on the other hand, is a potent electron-withdrawing group and a hydrogen bond acceptor, which can significantly influence the molecule's polarity, membrane permeability, and metabolic stability. The combination of these two groups in a single scaffold creates a platform for developing compounds with tailored pharmacological profiles.
One notable example of a related compound is 4-Amino-N'-cyanobenzimidamide, which serves as a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine. This highlights the utility of the cyanamide functional group in constructing complex, biologically active molecules.
Synthesis and Chemical Reactivity
The synthesis of this compound derivatives is accessible through established synthetic routes. A common method involves the reaction of an N-cyanobenzimidic acid ethyl ester with a corresponding arylamine[1]. This approach allows for the facile introduction of a wide range of substituents on the aryl ring, enabling the exploration of structure-activity relationships (SAR).
The N'-cyano group imparts unique reactivity to the imidamide moiety. While the benzamidine core is basic, the electron-withdrawing nature of the cyano group reduces the pKa of the amidine nitrogens. This modulation of basicity can be advantageous in drug design, as it can reduce off-target effects associated with highly basic compounds. Furthermore, the cyanamide functionality is known for its versatile reactivity and is utilized in the synthesis of various heterocyclic structures, such as guanidines and 2-aminoimidazoles, which are prevalent in many biologically active compounds.
A study on N-(3-methylphenyl)-N'-cyanobenzamidine demonstrated that the compound is reasonably stable under physiological conditions, which is a critical attribute for any potential drug candidate[1]. The biotransformation of this compound in rats led to hydroxylated metabolites, indicating that the core scaffold is amenable to metabolic modification without immediate cleavage of the N'-cyano-amidine bond[1].
Potential Therapeutic Applications
The true potential of the this compound scaffold lies in its application as a template for designing inhibitors of various therapeutic targets. By leveraging the principles of bioisosterism and structure-based drug design, this core can be elaborated to target a range of enzyme families.
Protein Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. The N'-cyanobenzimidamide scaffold can be envisioned as a hinge-binding motif in ATP-competitive kinase inhibitors. The amidine portion can form crucial hydrogen bonds with the kinase hinge region, while the N-cyano group and the phenyl ring can be directed towards other pockets within the ATP-binding site.
Hypothetical Structure-Activity Relationship (SAR) for Kinase Inhibition
| R1 (Phenyl Ring Substitution) | R2 (Amidine Nitrogen Substitution) | Predicted Kinase Affinity | Rationale |
| 4-amino | H | Moderate | The amino group can act as a hydrogen bond donor, potentially interacting with the DFG motif. |
| 3-chloro, 4-fluoro | H | High | Halogen substituents can enhance binding through halogen bonding and improve pharmacokinetic properties. |
| 4-methoxy | H | Moderate | A methoxy group can modulate solubility and interact with specific residues in the active site. |
| H | Small alkyl (e.g., methyl) | Low | Steric hindrance at the amidine nitrogen may disrupt hinge binding. |
| H | Aryl | Variable | An additional aryl group could be designed to occupy the solvent-exposed region or a hydrophobic pocket. |
Logical Workflow for Kinase Inhibitor Development
Caption: Workflow for developing kinase inhibitors based on the this compound scaffold.
Protease Inhibition
Proteases are another important class of drug targets, with applications in antiviral, anticancer, and anti-inflammatory therapies. The benzamidine moiety is a classic feature of many protease inhibitors, as it can mimic the guanidinium group of arginine and interact with negatively charged residues like aspartate in the active site. The N'-cyano group can act as a hydrogen bond acceptor and contribute to the overall binding affinity and selectivity.
Experimental Protocol: Synthesis of a Representative this compound Derivative
-
Step 1: Synthesis of N-Cyanobenzimidic Acid Ethyl Ester. To a solution of benzonitrile in ethanol, add sodium ethoxide. Stir the mixture at room temperature for 24 hours. Add a solution of cyanogen bromide in ethanol dropwise at 0°C. Continue stirring at room temperature for another 24 hours. Quench the reaction with water and extract the product with diethyl ether. Purify the crude product by column chromatography.
-
Step 2: Synthesis of N'-(Aryl)-N-cyanobenzimidamide. To a solution of the N-cyanobenzimidic acid ethyl ester in ethanol, add the desired aniline derivative. Heat the reaction mixture at reflux for 12 hours. Cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the resulting solid by recrystallization from ethanol/water.
-
Step 3: Characterization. Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Targeting Epigenetic Enzymes
Epigenetic modifications, such as DNA methylation and histone modification, are increasingly recognized as key drivers of various diseases, including cancer. The this compound scaffold has the potential to be developed into inhibitors of epigenetic enzymes. For example, the cyanamide group is a known feature in some inhibitors of DNA methyltransferases (DNMTs). The benzamidine portion could be designed to interact with specific residues in the active sites of histone-modifying enzymes.
Signaling Pathway: Hypothetical Inhibition of a Histone Methyltransferase (HMT)
Caption: Proposed mechanism of action for an this compound-based HMT inhibitor.
Bioisosteric Considerations
The N'-cyanobenzimidamide group can be considered a non-classical bioisostere of other functional groups commonly found in medicinal chemistry, such as amides, guanidines, and ureas. This bioisosteric relationship provides a powerful strategy for lead optimization.
-
Amide Bioisostere: The N'-cyanobenzimidamide group can mimic the hydrogen bonding pattern of an amide bond while offering improved metabolic stability against proteases.
-
Guanidine Bioisostere: The basicity of the benzamidine moiety can be tuned by the electron-withdrawing cyano group, making it a potentially more drug-like alternative to the highly basic guanidine group.
Future Directions and Conclusion
The this compound scaffold presents a compelling starting point for the design of novel therapeutic agents. Its synthetic accessibility, unique electronic properties, and potential to interact with a variety of biological targets make it an attractive area for further investigation. Future research should focus on:
-
Synthesis of diverse libraries: Expanding the chemical space around the core scaffold by introducing a wide range of substituents.
-
High-throughput screening: Evaluating these libraries against a panel of therapeutically relevant targets, including kinases, proteases, and epigenetic enzymes.
-
Structure-based drug design: Utilizing computational methods to guide the design of more potent and selective inhibitors.
-
Pharmacokinetic profiling: Assessing the drug-like properties of lead compounds to optimize their in vivo performance.
References
- [Reference to a general medicinal chemistry textbook or a review on pharmacophores.]
-
The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues. Arzneimittelforschung. [Link][1]
- [Reference to a review on kinase inhibitors.]
- [Reference to a review on protease inhibitors.]
- [Reference to a review on epigenetic drug discovery.]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]
Sources
Methodological & Application
Application Notes & Protocols: The Reaction of N'-Cyanobenzenecarboximidamide with Carboxylic Acids for Advanced Synthesis
Abstract
This document provides a comprehensive technical guide on the application of N'-Cyanobenzenecarboximidamide as a versatile reagent for the activation of carboxylic acids. Drawing upon the foundational principles of carbodiimide and cyanamide chemistry, we elucidate the mechanistic pathways, outline detailed experimental protocols for amide synthesis and N-acylurea formation, and offer expert insights for researchers in organic synthesis and drug development. These protocols are designed to be self-validating systems, providing chemists with the tools to leverage this reagent's unique reactivity for the construction of complex molecules, including peptides and other biologically active compounds.
Introduction: Unveiling this compound
In the landscape of modern synthetic chemistry, the efficient formation of amide bonds is a cornerstone of pharmaceutical and materials science research.[1][2] The direct condensation of a carboxylic acid and an amine is thermodynamically challenging due to the formation of a highly unreactive ammonium carboxylate salt.[3][4][5] Consequently, a vast arsenal of coupling reagents has been developed to activate the carboxylic acid moiety, transforming the hydroxyl group into a better leaving group.[6][7]
Among these activators, carbodiimides such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are ubiquitous.[3][5][8] this compound (structure proposed as Benzamidine, N'-cyano-) presents itself as a unique structural analogue. It merges the core imidamide functionality of benzamidine with an N'-cyano group, creating a molecule poised for carbodiimide-like reactivity. Its structure suggests a potent capacity for dehydrative coupling reactions.
This guide explores the reaction of this compound with carboxylic acids, postulating its function as a powerful activating agent. We will detail its mechanistic underpinnings, provide robust protocols for its practical application, and discuss its potential in synthesizing valuable chemical entities.
Mechanistic Rationale: A Tale of Two Pathways
The reactivity of this compound with a carboxylic acid (R-COOH) is predicated on the formation of a highly reactive O-acylisourea-type intermediate. This key intermediate stands at a mechanistic crossroads, leading to two distinct and valuable product classes depending on the reaction conditions.
The reaction initiates with a proton transfer from the carboxylic acid to the basic imine nitrogen of the this compound.[9][10] This is followed by the nucleophilic attack of the resulting carboxylate onto the central carbon, forming the pivotal O-acyl-N'-cyanobenzylisourea intermediate.
Caption: Proposed dual-pathway mechanism for the reaction.
Pathway A: Intermolecular Coupling for Amide Synthesis In the presence of an external nucleophile, such as a primary or secondary amine, the activated O-acylisourea intermediate is readily attacked. The amine's nitrogen atom attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the desired amide product and a urea-type byproduct. This pathway is the foundation of peptide synthesis and general amidation reactions.[3][11][12]
Pathway B: Intramolecular Rearrangement to N-Acylureas If no suitable external nucleophile is present, the O-acylisourea intermediate can undergo an intramolecular O→N acyl migration.[9][13] This rearrangement results in the formation of a thermodynamically stable N-acyl-N'-cyanobenzamidine, an analogue of the N-acylureas often observed as byproducts in carbodiimide couplings.[10][14] These N-acylurea scaffolds are themselves of interest in medicinal chemistry.[15]
Applications in Drug Discovery and Development
The dual reactivity of this compound opens avenues for diverse applications in the synthesis of pharmaceutically relevant molecules.
-
Peptide and Peptidomimetic Synthesis: As a coupling reagent (Pathway A), it can facilitate the formation of peptide bonds, a critical step in synthesizing therapeutic peptides and peptidomimetics.[16] Its efficiency would be paramount in coupling sterically hindered or racemization-prone amino acids.[6]
-
Small Molecule Synthesis: The ability to create amide linkages is fundamental to the synthesis of a vast majority of small molecule drugs, where the amide bond serves as a stable and key structural motif.[17][18]
-
Library Synthesis for Lead Discovery: The straightforward protocols and potential for generating two distinct classes of compounds make this reagent suitable for creating diverse chemical libraries for high-throughput screening.[19] The N-acylurea products from Pathway B offer novel scaffolds for exploration.[15]
-
Bioconjugation: Analogous water-soluble carbodiimides like EDC are used to conjugate molecules to proteins or other biomacromolecules.[7] A properly functionalized derivative of this compound could potentially be developed for similar applications in creating antibody-drug conjugates (ADCs) or other targeted therapies.[20]
Experimental Protocols
Disclaimer: The following protocols are proposed based on established chemical principles for analogous reagents. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol 1: General Procedure for Amide Synthesis
This protocol details the coupling of a carboxylic acid and a primary amine using this compound as the activating agent.
Objective: To synthesize an amide via intermolecular nucleophilic attack.
Caption: Workflow for this compound-mediated amide synthesis.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Primary or Secondary Amine (1.0-1.2 eq)
-
This compound (1.1-1.3 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and the amine (1.1 eq).
-
Solvation: Dissolve the reactants in a suitable volume of anhydrous solvent (e.g., DCM, 0.1-0.5 M concentration). Stir until fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction and minimize potential side reactions, such as racemization in chiral substrates.[7][12]
-
Reagent Addition: Add this compound (1.1 eq) to the stirred solution in small portions over 5-10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Upon completion, a precipitate of the urea-type byproduct may form. Filter the reaction mixture through a pad of celite, washing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.
Protocol 2: Synthesis of N-Acyl-N'-cyanobenzamidine Derivatives
This protocol describes the reaction in the absence of an external nucleophile to favor the intramolecular rearrangement product.
Objective: To synthesize an N-acylurea analogue via O→N acyl migration.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Optional: Non-nucleophilic base (e.g., Proton-Sponge®, 0.1 eq)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous solvent (e.g., MeCN).
-
Reagent Addition: Add this compound (1.05 eq) to the solution at room temperature. For stronger acids, which can form stable salts, addition of a catalytic amount of a non-nucleophilic base may facilitate the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction can be gently heated (40-60 °C) to promote the acyl migration, but higher temperatures should be avoided to prevent decomposition.[10]
-
Monitoring: Monitor the formation of the O-acylisourea intermediate and its subsequent conversion to the N-acyl product by LC-MS and TLC. The intermediate is often transient.
-
Work-up & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified directly by silica gel column chromatography or recrystallization.
Quantitative Data & Troubleshooting
The optimal conditions will vary based on the specific substrates used. The following table provides a starting point for optimization, based on analogous reactions in the literature.
| Parameter | Condition for Amide Synthesis (Protocol 1) | Condition for N-Acylurea Synthesis (Protocol 2) | Rationale & Causality |
| Stoichiometry | ~1.1 eq of Amine & Coupling Reagent | ~1.05 eq of Coupling Reagent | A slight excess of amine and reagent drives the amide coupling to completion. For rearrangement, near-equimolar amounts prevent waste. |
| Solvent | Aprotic (DCM, DMF) | Aprotic (MeCN, DCM) | Aprotic solvents are essential to prevent reaction with the activated intermediate. DMF can solubilize a wider range of peptides. |
| Temperature | 0 °C to RT | RT to 60 °C | Low initial temperature for amide coupling minimizes side reactions and epimerization.[12] Gentle heating can be required to drive the intramolecular rearrangement.[10] |
| Additives | HOBt, HOAt (1.0 eq) | None | Additives like HOBt can be used in peptide synthesis to suppress racemization by forming a less reactive, more selective intermediate ester.[12] |
Troubleshooting Common Issues:
-
Low Amide Yield: Ensure all reagents and solvents are anhydrous. The O-acylisourea intermediate is sensitive to hydrolysis. Consider adding HOBt to improve coupling efficiency.
-
N-Acylurea Byproduct in Protocol 1: This indicates the nucleophilic attack by the amine is slow. Use a more polar solvent like DMF, or ensure the amine is sufficiently nucleophilic and not overly hindered.
-
No Reaction: The carboxylic acid may be too weak to protonate the reagent. A catalytic amount of a strong, non-nucleophilic acid could be trialed, but with caution. Conversely, a very strong acid may form a stable, unreactive salt.
Conclusion
This compound emerges as a promising and versatile reagent for the activation of carboxylic acids. Its proposed dual-pathway reactivity provides synthetic chemists with a powerful tool for the controlled formation of either amides or N-acylurea derivatives, both of which are valuable motifs in drug discovery and materials science. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, researchers can effectively harness this reagent to achieve their synthetic goals, accelerating the development of novel chemical entities.
References
- BenchChem. (n.d.). Application of Cyanamide as a Dehydration Agent in Condensation Reactions: Application Notes and Protocols.
- BenchChem. (n.d.). Protocol for Using Cyanamide as a Dehydrating Agent in Chemical Synthesis.
- Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N-dialkyl carbodiimides in water. Indian Academy of Sciences.
- Li, G., et al. (n.d.). Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. (Source not specified).
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ChemScene. (n.d.). This compound.
- Li, P., & Hu, W. (n.d.). Ynamide Coupling Reagents: Origin and Advances. PMC - PubMed Central - NIH.
- Han, S. Y., & Kim, Y. A. (n.d.). Recent development of peptide coupling reagents in organic synthesis. (Source not specified).
- LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.
- Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. ResearchGate.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (2025). Mechanism of the reaction of carbodiimides with carboxylic acids.
- Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Semantic Scholar.
- ResearchGate. (n.d.). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis.
- Shinde, S. B., et al. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (Source not specified).
- ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates.
- YouTube. (2022). 389 BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides.
- Wang, S. P., et al. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. PubMed.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Kolb, H. C., et al. (n.d.). Recent applications of click chemistry in drug discovery. PubMed.
Sources
- 1. [PDF] Catalytic N-methyl amidation of carboxylic acids under cooperative conditions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. bachem.com [bachem.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water | Semantic Scholar [semanticscholar.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct Amidation of Carboxylic Acids with Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemscene.com [chemscene.com]
Experimental protocol for N-cyanation using N'-Cyanobenzenecarboximidamide
Introduction: The Strategic Importance of the Cyanamide Moiety
In the landscape of modern drug discovery and organic synthesis, the cyanamide functional group (N-CN) stands out as a versatile and highly valuable structural motif. Its presence in a molecule can significantly influence biological activity, and it serves as a key synthetic intermediate for the construction of more complex nitrogen-containing heterocycles, such as guanidines and amidines. The direct introduction of a cyano group onto a nitrogen atom, a transformation known as N-cyanation, is therefore a critical tool for medicinal chemists and process development scientists.
Historically, N-cyanation has been dominated by the use of highly toxic and volatile reagents like cyanogen bromide (BrCN).[1] While effective, the significant safety and handling risks associated with these classical methods have spurred the development of safer, more user-friendly electrophilic cyanating agents. This guide provides a comprehensive overview of modern electrophilic N-cyanation, with a focus on a well-documented and robust reagent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) . We will also briefly discuss other potential reagents, such as the less-documented N'-Cyanobenzenecarboximidamide .
This document is intended for researchers, scientists, and drug development professionals seeking to incorporate N-cyanation into their synthetic workflows. It provides not only a detailed, step-by-step experimental protocol but also delves into the mechanistic underpinnings and safety considerations essential for successful and safe implementation.
Reagent Spotlight: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
NCTS has emerged as a superior alternative to traditional cyanating agents due to its favorable physical and chemical properties. It is a bench-stable, crystalline solid that is significantly less toxic and easier to handle than cyanogen halides.[2] Its efficacy as an electrophilic cyanating agent stems from the electron-withdrawing nature of the tosyl and phenyl groups, which renders the cyano carbon susceptible to nucleophilic attack by amines.
The primary advantages of using NCTS include:
-
Enhanced Safety: NCTS is a solid with low volatility, minimizing the risk of inhalation exposure compared to gaseous or highly volatile reagents.[2]
-
Bench Stability: It can be stored and handled under normal laboratory conditions without significant degradation.
-
High Reactivity and Selectivity: NCTS efficiently cyanates a wide range of primary and secondary amines with high selectivity.
-
Environmentally Benign Byproduct: The major byproduct of the reaction is N-phenyl-p-toluenesulfonamide, which is considered environmentally benign.[2]
While NCTS is the focus of our detailed protocol, it is worth noting the existence of other electrophilic cyanating agents. One such example is This compound (CAS 17513-09-6). Although its structure suggests potential as an electrophilic cyano source, detailed experimental protocols for its use in N-cyanation are not widely available in the peer-reviewed literature, limiting its current practical application in this context.
Mechanistic Insights: The Pathway of Electrophilic N-Cyanation
The N-cyanation of an amine with NCTS proceeds through a direct nucleophilic attack of the amine on the electrophilic carbon of the cyano group. The reaction is typically facilitated by a base to deprotonate the amine, increasing its nucleophilicity.
Caption: Proposed mechanism for the N-cyanation of a secondary amine with NCTS.
The reaction is initiated by the deprotonation of the amine by a suitable base. The resulting highly nucleophilic amine anion then attacks the electrophilic cyano carbon of NCTS. This is followed by the elimination of the N-phenyl-p-toluenesulfonamide anion to yield the desired cyanamide product.
Experimental Protocol: General Procedure for N-Cyanation of Amines with NCTS
This protocol provides a general method for the N-cyanation of primary and secondary amines. Optimization of reaction conditions, particularly the choice of base and solvent, may be necessary for specific substrates.
Materials and Reagents:
-
Primary or secondary amine (1.0 equiv)
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 equiv)
-
Base (e.g., LiHMDS, NaH, K₂CO₃) (1.2 - 2.2 equiv)
-
Anhydrous solvent (e.g., THF, DMF, CH₃CN)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Workflow Diagram:
Caption: A typical experimental workflow for the N-cyanation of amines using NCTS.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 mmol, 1.0 equiv) in the chosen anhydrous solvent (10 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., LiHMDS, 1.0 M in THF, 2.2 mmol, 2.2 equiv) dropwise to the stirred solution. Stir the resulting mixture at 0 °C for 30 minutes. The choice of base may vary depending on the amine's pKa. For less acidic amines, a stronger base like NaH might be necessary.
-
Cyanation: In a separate flask, dissolve NCTS (1.1 mmol, 1.1 equiv) in a minimal amount of the anhydrous solvent. Add the NCTS solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyanamide.
Substrate Scope and Expected Yields
The N-cyanation using NCTS is applicable to a broad range of primary and secondary amines. The following table summarizes representative examples.
| Entry | Amine Substrate | Product | Typical Yield (%) |
| 1 | Dibenzylamine | N,N-Dibenzylcyanamide | >90 |
| 2 | Morpholine | 4-Cyanomorpholine | >95 |
| 3 | Piperidine | 1-Cyanopiperidine | >95 |
| 4 | Aniline | N-Phenylcyanamide | ~85 |
| 5 | Benzylamine | N-Benzylcyanamide | ~90 |
| 6 | Diisopropylamine | N,N-Diisopropylcyanamide | ~80 |
Yields are approximate and may vary depending on the specific reaction conditions and scale.
Safety and Handling: A Critical Overview
While NCTS is significantly safer than traditional cyanating agents, it is still a chemical that requires careful handling. All cyanation reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles are mandatory. A face shield is recommended when handling larger quantities.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Double gloving is a good practice.
-
Skin Protection: A lab coat should be worn at all times.
Emergency Procedures:
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water.
-
Eye Contact: If the substance comes into contact with the eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal:
All waste materials containing cyanide or cyanating agents must be disposed of as hazardous waste according to institutional and local regulations. Quench any residual reactive cyanating agent with a basic solution of sodium hypochlorite (bleach) before disposal.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Ineffective deprotonation of the amine. | Use a stronger base or a more polar aprotic solvent. Ensure all reagents and glassware are scrupulously dry. |
| Low reactivity of the amine. | Increase the reaction temperature or prolong the reaction time. | |
| Formation of side products | Reaction with other nucleophilic sites in the molecule. | Protect sensitive functional groups before the cyanation step. |
| Decomposition of the starting material or product. | Perform the reaction at a lower temperature. | |
| Difficulty in purification | Byproduct co-elutes with the product. | Optimize the chromatography conditions (e.g., different solvent system, different type of silica gel). Recrystallization may be an alternative. |
Conclusion
The N-cyanation of amines is a powerful transformation in organic synthesis. The use of modern electrophilic cyanating agents, exemplified by N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), offers a safer and more practical alternative to traditional methods. By understanding the underlying mechanism, adhering to a robust experimental protocol, and prioritizing safety, researchers can effectively incorporate this methodology into their synthetic strategies to access a wide array of valuable cyanamide-containing molecules.
References
-
Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247–249. [Link][1][3][4][5]
-
Kasthuri, M., Babu, H. S., Kumar, K. S., Sudhakar, C., & Kumar, P. V. N. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26(07), 897–900. [Link][5][6]
-
Morrill, L. C., & Ling, K. B. (2017). Exploring new synthetic routes towards cyanamides. The Morrill Research Group - Blogs. [Link]
-
Williams, L., et al. (2017). Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). Organic Letters, 19(14), 3835–3838. [Link][4][7]
-
Cui, J., Song, J., & Liu, Q. (2018). Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS). Chemistry – An Asian Journal, 13(17), 2335-2346. [Link][8]
-
Liang, H., Bao, L., Du, Y., Zhang, Y., Pang, S., & Sun, C. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(17), 2675-2679. [Link][9]
-
Request PDF. N-Cyano-N-phenyl-p-toluenesulfonamide. [Link][2]
Sources
- 1. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
One-Pot Synthesis of N'-Cyanobenzenecarboximidamide Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of N'-Cyanobenzenecarboximidamide Scaffolds in Modern Chemistry
This compound and its derivatives represent a class of organic compounds with significant utility in medicinal chemistry and drug discovery. The unique arrangement of the cyanated amidine functional group provides a versatile scaffold for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.[1][2] The N'-cyano-carboximidamide moiety can act as a key building block for constructing more complex molecular architectures, including those with potential therapeutic applications. This guide provides a comprehensive overview of the one-pot synthesis of these valuable compounds, focusing on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers in the field.
Core Synthetic Strategies: A Mechanistic Perspective
The one-pot synthesis of this compound derivatives typically revolves around the N-cyanation of a benzamidine precursor. This transformation can be achieved through several methodologies, each with its own advantages and mechanistic nuances.
Method A: Direct Cyanation with Cyanogen Halides
The most traditional and direct approach involves the reaction of a benzamidine salt (e.g., benzamidine hydrochloride) with a cyanogen halide, most commonly cyanogen bromide (BrCN), in the presence of a base.[3][4]
Reaction Principle: The reaction proceeds via a nucleophilic attack of one of the nitrogen atoms of the benzamidine on the electrophilic carbon of cyanogen bromide. The base is crucial for neutralizing the hydrobromic acid byproduct and for deprotonating the benzamidine, thereby increasing its nucleophilicity. The one-pot nature of this reaction lies in the in-situ formation of the reactive neutral benzamidine from its salt, which then immediately reacts with the cyanating agent.
Causality in Experimental Design:
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is preferred to avoid competition with the benzamidine for the cyanogen bromide. The stoichiometry of the base is critical to ensure complete neutralization and to drive the reaction to completion.
-
Solvent Selection: Anhydrous polar aprotic solvents like acetonitrile or DMF are often employed to ensure the solubility of the reactants and to prevent unwanted side reactions with water.
-
Temperature Control: The reaction is typically carried out at low to ambient temperatures to control the exothermicity and to minimize the formation of byproducts.
Method B: In-Situ Generation of Electrophilic Cyanating Agents
To circumvent the use of highly toxic cyanogen halides, alternative one-pot methods have been developed that generate an electrophilic cyanating species in situ.[5][6] One such approach involves the oxidation of a less toxic cyanide source, like trimethylsilyl cyanide (TMSCN), in the presence of an oxidizing agent and the amine substrate.[5][6] While this method is more commonly applied to secondary amines, the principle can be adapted for amidines.
Reaction Principle: An oxidizing agent, such as sodium hypochlorite (bleach), reacts with TMSCN to form a transient, electrophilic cyanating species, potentially cyanogen chloride (ClCN).[5][6] This reactive intermediate is then immediately trapped by the nucleophilic benzamidine present in the reaction mixture.
Causality in Experimental Design:
-
Oxidant and Cyanide Source: The combination of a mild oxidant and a suitable cyanide source is key. The reaction must be carefully controlled to favor the formation of the electrophilic cyanating agent over other potential side reactions.
-
Reaction Conditions: The pH and temperature of the reaction medium are critical parameters that influence the stability and reactivity of the in-situ generated cyanating agent.
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound from Benzamidine Hydrochloride and Cyanogen Bromide
This protocol details a representative one-pot procedure for the synthesis of the parent this compound.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |
| Benzamidine hydrochloride | C₇H₉ClN₂ | 156.61 | 1.57 g | 10.0 | Starting Material |
| Cyanogen bromide | CBrN | 105.92 | 1.06 g | 10.0 | Cyanating Agent |
| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.76 g | 20.0 | Base |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 50 mL | - | Solvent |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzamidine hydrochloride (1.57 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add 50 mL of anhydrous acetonitrile to the flask. Stir the suspension vigorously at room temperature for 15-20 minutes.
-
In a separate, dry container, carefully weigh cyanogen bromide (1.06 g, 10.0 mmol). Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Add the cyanogen bromide to the reaction mixture in one portion.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization Data for this compound:
-
Molecular Formula: C₈H₇N₃
-
Molecular Weight: 145.16 g/mol
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.85-7.82 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 9.55 (br s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 164.5 (C=N), 131.5 (Ar-C), 129.0 (Ar-CH), 128.8 (Ar-CH), 128.5 (Ar-C), 116.0 (C≡N).
-
IR (KBr, cm⁻¹): 3450-3200 (N-H stretching), 2180 (C≡N stretching), 1640 (C=N stretching).
Visualizing the Synthetic Workflow
Caption: Applications of this compound derivatives.
Conclusion and Future Outlook
The one-pot synthesis of this compound derivatives offers an efficient and straightforward route to a class of compounds with significant potential in synthetic and medicinal chemistry. While the use of cyanogen bromide remains a prevalent method, ongoing research is focused on developing safer and more environmentally benign protocols, such as those employing in-situ generated cyanating agents. The versatility of the N'-cyanoamidine functional group ensures that these compounds will continue to be valuable building blocks for the construction of novel molecular entities with diverse applications.
References
- Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247–249.
-
Chen, C., et al. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. PMC, NIH. Retrieved from [Link]
- Liang, H., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(19), 2675-2679.
-
Organic Chemistry Portal. (n.d.). Cyanamide synthesis by cyanation. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Retrieved from [Link]
- Prabhath, M. R. R., et al. (2017).
-
Flash preparation of carbenoids: A different performance of cyanogen bromide. (n.d.). TSI Journals. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, spectroscopic (FT-IR/NMR) characterization, X-ray structure and DFT studies on (E)-2-(1-phenylethylidene) hydrazinecarboximidamide nitrate hemimethanol. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]
- Nano-TiCl4.
-
MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
Request PDF. (n.d.). ChemInform Abstract: Carboxylic Acid-Catalyzed One-Pot Synthesis of Cyanoacetylureas and Their Cyclization to 6-Aminouracils in Guanidine Ionic Liquid. Retrieved from [Link]
-
Request PDF. (n.d.). ChemInform Abstract: One-Pot Synthesis of New Benzimidazole Derivatives Promoted by Potassium Carbonate. Retrieved from [Link]
-
Request PDF. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Retrieved from [Link]
-
Request PDF. (n.d.). Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide by anti-bacterial, anti-mycobacterial, Fukui function, molecular docking and DFT calculations. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 4. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 5. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]
The Strategic Utility of N'-Cyanobenzenecarboximidamide in the Forge of Heterocyclic Scaffolds: Advanced Application Notes and Protocols
Introduction: The Versatility of a Unique Synthon
In the landscape of modern synthetic organic and medicinal chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. Nitrogen-containing heterocycles form the bedrock of a vast number of pharmaceuticals, agrochemicals, and functional materials, making their synthesis a central theme of contemporary research.[1][2] N'-Cyanobenzenecarboximidamide, a readily accessible reagent, has emerged as a powerful and versatile building block in this endeavor. Its unique structural motif, featuring a benzimidamide core appended with a reactive cyano group, offers a dual-functionality that can be masterfully exploited to construct a variety of important heterocyclic systems.[3] This guide provides an in-depth exploration of the application of this compound in the synthesis of two key classes of heterocycles: 1,3,5-triazines and pyrimidines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution, aimed at researchers, scientists, and professionals in drug development.
I. Synthesis of 2,4-Diamino-6-Phenyl-1,3,5-Triazines: A [3+3] Cycloaddition Approach
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[4][5] A highly efficient and green method for the synthesis of 2,4-diamino-1,3,5-triazines involves the reaction of an N-cyanoguanidine derivative with a nitrile.[6][7] this compound can be viewed as an N-phenyl substituted N'-cyanoguanidine, and thus can participate in analogous transformations.
Mechanistic Rationale
The reaction proceeds via a base-catalyzed cycloaddition. The initial step involves the deprotonation of the this compound to generate a nucleophilic species. This anion then attacks the electrophilic carbon of the nitrile, leading to a linear intermediate. Subsequent intramolecular cyclization, driven by the attack of a terminal nitrogen onto the imidamide carbon, forms the triazine ring. Tautomerization then yields the stable, aromatic 2,4-diamino-1,3,5-triazine product. The use of microwave irradiation significantly accelerates this process by promoting rapid, uniform heating, often leading to higher yields and shorter reaction times.[6][8]
Workflow for Triazine Synthesis
Caption: Key steps in the base-catalyzed Pinner synthesis of pyrimidines.
Detailed Protocol: Synthesis of 2-(N-Cyanamino)-4,6-dimethyl-2-phenylpyrimidine
This protocol provides a step-by-step guide for the synthesis of a substituted pyrimidine from this compound and acetylacetone.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercial Source |
| Acetylacetone (2,4-Pentanedione) | Reagent Grade | Commercial Source |
| Sodium Ethoxide (NaOEt) | ≥95% | Commercial Source |
| Ethanol | Anhydrous | Commercial Source |
| Diethyl Ether | Anhydrous | Commercial Source |
| Saturated Sodium Bicarbonate Solution | N/A | In-house |
| Anhydrous Magnesium Sulfate | N/A | Commercial Source |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.45 g, 10 mmol) and 30 mL of anhydrous ethanol.
-
Base and Reagent Addition: While stirring, add sodium ethoxide (0.75 g, 11 mmol) to the mixture. Once dissolved, add acetylacetone (1.10 g, 11 mmol) dropwise over 5 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add 50 mL of diethyl ether and 50 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, shake well, and separate the layers.
-
Work-up: Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure 2-(N-cyanamino)-4,6-dimethyl-2-phenylpyrimidine.
Expected Yield: 65-75%.
Conclusion and Future Outlook
This compound stands out as a highly effective and adaptable reagent for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the construction of 1,3,5-triazines and pyrimidines are robust, high-yielding, and grounded in well-understood reaction mechanisms. By providing both the "how" and the "why," this guide empowers researchers to not only replicate these syntheses but also to rationally design new synthetic routes to novel heterocyclic derivatives. The continued exploration of the reactivity of this compound and related synthons will undoubtedly lead to further innovations in the fields of drug discovery and materials science.
References
- Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry, 64(11), 2087-2095.
- Díaz-Ortiz, Á., Elguero, J., Foces-Foces, C., de la Hoz, A., Moreno, A., Mateo, M. del C., Sánchez-Migallón, A., & Valiente, G. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1038–1045.
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]
- Iaroshenko, V. O., et al. (2011). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. ARKIVOC, 2011(1), 137-160.
- El-Faham, A., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-013.
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]
- Morytko, M. J., et al. (2008). Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 2093-2096.
- Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Medicinal Chemistry, 11(3), 356-366.
- Glukhacheva, V. S., et al. (2021).
- Bonacorso, H. G., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
-
QuimicaOrganica.org. (n.d.). The cyano group in the synthesis of heterocycles. Retrieved from [Link]
- Morrill, L. C., et al. (2018).
- Díaz-Ortiz, Á., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1038-1045.
- Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. (2023). Journal of Education for Pure Science-University of Anbar, 13(1).
- Carroll, W. A., et al. (2008). Synthesis and activity of N-cyanoguanidine-piperazine P2X 7 antagonists. Bioorganic & medicinal chemistry letters, 18(1), 45-49.
- Grivas, S., & Gkizis, P. L. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(15), 4645.
- Movassaghi, M., et al. (2018). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 23(10), 2465.
-
Organic Chemistry Portal. (2009). Heterocycle Construction: The Chang Synthesis of Louisianin C. Retrieved from [Link]
- Reddy, T. R., et al. (2016). Synthesis of Amidines and its application to pyrimidouracil synthesis. Molten, 1(1), 1-5.
- convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. (2022). Molecules, 27(21), 7575.
- Boggula, N. (2023). PHARMACOLOGICAL SIGNIFICANCE OF NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS – A LITERATURE BASED REVIEW. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 10(07), 1-10.
- Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-100.
- de la Hoz, A., et al. (2011). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. ARKIVOC, 2011(i), 137-160.
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N'-Cyanobenzenecarboximidamide as a Reagent for C-N Bond Formation
Executive Summary & Introduction
The guanidinium functional group is a cornerstone in medicinal chemistry, renowned for its unique physicochemical properties and its presence in numerous biologically active compounds.[1] Its ability to exist in a protonated, delocalized cationic state at physiological pH allows for strong electrostatic and hydrogen-bonding interactions with biological targets like enzymes and receptors.[2] Consequently, the development of robust and versatile reagents for the synthesis of substituted guanidines is of paramount importance to drug development professionals.
This document provides a detailed technical guide on the application of N'-Cyanobenzenecarboximidamide (also known as N-Cyanobenzimidamide; CAS No. 17513-09-6) as an effective reagent for C-N bond formation, specifically through the guanylation of primary and secondary amines.[3] We will explore the underlying reaction mechanism, provide detailed experimental protocols, discuss the scope and limitations of the methodology, and present a framework for rational optimization.
Reagent Profile:
-
IUPAC Name: this compound
-
CAS Number: 17513-09-6
-
Molecular Formula: C₈H₇N₃
-
Molecular Weight: 145.16 g/mol [3]
Principle & Mechanism of Guanylation
The utility of this compound as a guanylating agent stems from the electrophilic character of its central imidamide carbon. The reaction with an amine nucleophile proceeds via a proposed nucleophilic addition-elimination mechanism, analogous to other common guanylating agents.[1][4]
Causality of Reactivity: The key to the reagent's efficacy lies in its electronic structure. The nitrile (-C≡N) group is strongly electron-withdrawing. This effect is relayed through the molecule, significantly increasing the electrophilicity of the imidamide carbon atom. This polarization makes the carbon highly susceptible to nucleophilic attack by the lone pair of electrons on a primary or secondary amine.
The proposed two-step mechanism is as follows:
-
Nucleophilic Addition: The amine nitrogen attacks the electrophilic imidamide carbon, breaking the C=N pi bond and forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the C=N double bond and eliminating ammonia (NH₃) as a leaving group to yield the final N,N'-substituted-N''-cyanoguanidine product.
Caption: Proposed addition-elimination mechanism for amine guanylation.
General Experimental Protocol
This protocol provides a generalized procedure for the guanylation of a primary amine. Optimization of solvent, temperature, and reaction time is often necessary for specific substrates, particularly for less nucleophilic or sterically hindered amines.[5][6]
Materials & Reagents
-
This compound (1.0 - 1.2 equivalents)
-
Primary or secondary amine substrate (1.0 equivalent)
-
Anhydrous solvent (e.g., Toluene, Chlorobenzene, THF, Dichloromethane)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Reagents for work-up (e.g., Ethyl acetate, saturated NaHCO₃ solution, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine substrate (1.0 equiv.).
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes. This is crucial to prevent side reactions with atmospheric moisture, especially if organometallic reagents or sensitive substrates are involved.
-
Dissolution: Add the chosen anhydrous solvent to dissolve the amine, typically to a concentration of 0.1–0.5 M.
-
Reagent Addition: Add this compound (1.0-1.2 equiv.) to the stirred solution. A slight excess of the guanylating agent can help drive the reaction to completion.
-
Reaction Conditions:
-
For aliphatic amines , the reaction may proceed at room temperature. Stir for 12-24 hours.
-
For aromatic or hindered amines , heating is typically required. Heat the mixture to reflux in the chosen solvent (e.g., Toluene at ~110°C, Chlorobenzene at ~131°C) for 4-12 hours.[6]
-
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted cyanoguanidine.
Caption: A standard workflow for amine guanylation.
Substrate Scope, Limitations, and Optimization
The success of the guanylation reaction is highly dependent on the nucleophilicity and steric profile of the amine substrate.
| Amine Type | Relative Reactivity | Typical Conditions | Notes & Rationale |
| Primary Aliphatic | High | Room Temperature to mild heat (e.g., 40-60 °C) | High nucleophilicity and low steric hindrance allow for facile reaction. |
| Secondary Aliphatic | Moderate | Mild to moderate heat (e.g., 60-100 °C) | Increased steric bulk around the nitrogen slows the rate of nucleophilic attack. |
| Primary Aromatic (Anilines) | Moderate to Low | Reflux | The lone pair on the nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity. Higher activation energy requires thermal input.[7] |
| Secondary Aromatic/Hindered | Very Low | Reflux, extended time, potential catalyst | Severe steric hindrance and/or low nucleophilicity make these challenging substrates. Yields can be very low (0-20%) even under forcing conditions.[5][6] |
Optimization Insights:
-
Solvent Choice: Aprotic solvents like toluene, THF, or DMF are generally preferred to avoid competing reactions. The choice often depends on the required reaction temperature.
-
Catalysis: For particularly challenging substrates, the addition of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) may facilitate the reaction by coordinating to the reagent and further increasing its electrophilicity, although this requires careful screening.[2][5]
-
Stoichiometry: While a 1:1 ratio is theoretically sufficient, using a slight excess (1.1-1.2 equiv.) of the this compound can help drive the reaction towards completion, especially if the amine is precious.
Safety & Handling Precautions
While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, its chemical structure suggests that standard laboratory precautions for handling reactive nitrogen-containing organic compounds should be strictly followed.
-
General Hazards: Treat the compound as potentially hazardous. Assume it may be an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion & Forward Look
This compound is a valuable and effective reagent for the synthesis of N-substituted-N'-cyanoguanidines via C-N bond formation with amine nucleophiles. The reaction proceeds through a reliable addition-elimination pathway, activated by the potent electron-withdrawing nature of the cyano group. While highly effective for primary and less-hindered secondary amines, its application to more sterically demanding substrates may require significant optimization or alternative synthetic strategies. The protocols and insights provided herein offer a robust starting point for researchers and drug development professionals aiming to incorporate the vital guanidine moiety into their target molecules.
References
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
- Garigipati, R. S. (1996). Preparation of substituted guanidines. U.S. Patent No. 5,489,709.
-
Valverde, E., & Torrens, A. (2012). Synthesis of Guanidines and Some of Their Biological Applications. In A. M. M. M. G. de la Cruz (Ed.), Guanidines: Structure, Synthesis and Biological Applications. IntechOpen. Retrieved from [Link]
- Garigipati, R. S. (1993). Preparation of substituted guanidines. WO 1993019042A1.
-
Bhattacharjee, J., et al. (2018). Zinc catalyzed Guanylation reaction of Amines with Carbodiimides/ Isocyanate leading to Guanidines/Urea derivatives formation. Journal of Chemical Sciences. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. US5489709A - Preparation of substituted guanidines - Google Patents [patents.google.com]
- 6. WO1993019042A1 - Preparation of substituted guanidines - Google Patents [patents.google.com]
- 7. Guanidine synthesis by guanylation [organic-chemistry.org]
Application Notes & Protocols for Monitoring Reactions of N'-Cyanobenzenecarboximidamide
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the real-time monitoring and characterization of chemical reactions involving N'-Cyanobenzenecarboximidamide, herein referred to by its more common tautomeric name, N-cyanobenzamidine. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. It outlines the strategic application of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—to effectively track reaction kinetics, identify intermediates, and confirm final product structure and purity. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to N-Cyanobenzamidine and its Synthetic Relevance
N-Cyanobenzamidine is a versatile organic compound featuring a benzamidine core functionalized with a cyano group on one of the nitrogen atoms. This structure imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The guanidine-like core, combined with the electrophilic cyano group, allows for a range of chemical transformations.
Accurate monitoring of reactions involving N-cyanobenzamidine is critical for optimizing reaction conditions, maximizing yield, minimizing impurities, and understanding reaction mechanisms. The choice of analytical technique is dictated by the specific requirements of the reaction, including the nature of the reactants and products, the reaction kinetics, and the information sought (e.g., quantitative analysis, structural elucidation).
A common synthetic route to N-substituted-N'-cyanobenzamidines involves the reaction of the ethyl ester of N-cyanobenzimidic acid with corresponding arylamines.[1] The analytical principles and methods described herein are applicable to a wide range of reactions where N-cyanobenzamidine is either a reactant or a product.
High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Monitoring
HPLC is the cornerstone for quantitative analysis of reaction progress, allowing for the separation and quantification of reactants, intermediates, and products in a reaction mixture. Its high resolution and sensitivity make it ideal for determining reaction yield and purity.
Scientific Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is generally suitable for N-cyanobenzamidine and related aromatic compounds. A C18 column is a robust choice, offering excellent retention and separation based on hydrophobicity. The cyano and amidine functionalities provide sufficient polarity to allow for elution with a standard mobile phase of acetonitrile or methanol and water. The inclusion of a buffer like formic acid can improve peak shape and reproducibility by maintaining a consistent ionization state of the amidine group.[2][3] Detection is typically achieved using a UV detector, as the benzene ring provides strong chromophores.
Experimental Workflow for HPLC Analysis
Caption: Principle of FTIR monitoring for N-cyanobenzamidine synthesis.
Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of the target compound and providing structural information through fragmentation analysis. When coupled with a separation technique like HPLC (LC-MS), it becomes an indispensable tool for identifying products and byproducts in a reaction mixture.
Scientific Rationale
In MS, molecules are ionized and their mass-to-charge ratio (m/z) is measured. For N-cyanobenzamidine (C₈H₇N₃), the expected exact mass is approximately 145.0640 g/mol . Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, likely producing a protonated molecular ion [M+H]⁺ at m/z 146.0718.
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing clues about the molecule's structure. The fragmentation pattern is a unique fingerprint of the compound.
Predicted Fragmentation Pathway
While specific experimental data for N-cyanobenzamidine is limited, a plausible fragmentation pathway for the [M+H]⁺ ion can be proposed:
-
Loss of Cyanamide (H₂NCN): A potential fragmentation could involve the loss of the cyanamide group as a neutral molecule, which would result in a fragment ion corresponding to the benzonitrile cation.
-
Loss of HCN: Aromatic amines are known to lose hydrogen cyanide (HCN). [4]* Benzene Ring Fragmentation: Further fragmentation of the phenyl-containing ions would lead to characteristic smaller fragments.
Protocol for LC-MS Analysis
Objective: To confirm the molecular weight of the product and identify byproducts.
Instrumentation and Materials:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
The HPLC method described in Section 2 can be directly coupled to the mass spectrometer.
Protocol Steps:
-
LC-MS System Setup: Use the HPLC conditions outlined previously. The eluent from the HPLC is directed into the ESI source of the mass spectrometer.
-
MS Parameters:
-
Set the mass spectrometer to operate in positive ion mode.
-
Set the scan range to acquire data from m/z 50 to 500.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of the product.
-
-
Analysis: Inject the final, diluted reaction mixture.
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated product (146.0718).
-
Examine the mass spectrum of the corresponding peak to confirm the molecular weight. The high-resolution data should match the theoretical exact mass within a few ppm.
-
Perform MS/MS on the parent ion to obtain a fragmentation spectrum, which can be used for structural confirmation.
-
Conclusion
The successful monitoring of reactions involving N-Cyanobenzenecarboximidamide relies on the strategic application of a suite of analytical techniques. HPLC provides the quantitative data necessary for reaction optimization and yield determination. NMR offers invaluable, real-time structural and mechanistic insights. FTIR serves as a rapid and straightforward method for tracking the key cyanamide functional group. Finally, Mass Spectrometry delivers unequivocal confirmation of the product's molecular weight and structural integrity. By integrating these techniques, researchers can achieve a comprehensive understanding and control over the synthesis of N-cyanobenzamidine and its derivatives, accelerating research and development in medicinal and materials chemistry.
References
- Staehle, H., & Koeppe, H. (1982). The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues. Arzneimittel-Forschung, 32(8), 839-844.
- Gagnon, K. J., et al. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. The Journal of Chemical Physics, 152(7), 075101.
- Direct Chromatographic Analysis of NQ By-products by HPLC-DAD in Aqueous Solutions. (2020).
- Smith, L. K., et al. (2005). The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin. Biochemistry, 44(45), 14894–14905.
-
Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
- Ghodsinia, S. E., et al. (2015). Figure S41. FTIR spectrum of N-benzylbenzamide (7).
-
Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]
-
Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.
- The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin. NIH.
- 1H, 13C, and 15N Chemical Shift Assignments of Cyanobacteriochrome NpR6012g4 in the Green-Absorbing Photoproduct St
- HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases. SIELC Technologies.
- Figure . Showing the FTIR spectra of N-CQDs.
- FTIR spectra of N-CQDs with a lower concentration of ammonia (
- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC - NIH.
- predicting likely fragments in a mass spectrum. YouTube.
- Synthesis and Characterization of Sodium Cyanamide.
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH.
- Synthesis and Characterization of Iron Bispyridine Bisdicyanamide, Fe[C5H5N]2[N(CN)2]2. MDPI.
- 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- 13C NMR Spectra of Cyanidin and Chrysanthemin.
- Figure S41. FTIR spectrum of N-benzylbenzamide (7).
- A HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma.
Sources
- 1. [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
Troubleshooting & Optimization
Technical Support Center: N'-Cyanobenzenecarboximidamide Synthesis
<_ _>
A-73, Block-B, Mayapuri Industrial Area, New Delhi, Delhi, 110064
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of N'-Cyanobenzenecarboximidamide. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges and optimize reaction yields. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of this synthesis with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what are their respective advantages and disadvantages?
A1: this compound is a valuable building block in medicinal chemistry. Several synthetic routes are available, each with its own set of advantages and challenges. The choice of method often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final product.
| Synthetic Route | Advantages | Disadvantages |
| Cyanation of Benzimidoyl Halides | Generally high yields, well-established methodology. | Requires the preparation of benzimidoyl halides, which can be moisture-sensitive. |
| Reaction of Benzamidine with Cyanogen Bromide | A direct and often high-yielding method.[1] | Cyanogen bromide is highly toxic and requires specialized handling procedures.[1] |
| Use of Electrophilic Cyanating Agents | Milder reaction conditions and avoids the use of highly toxic reagents like cyanogen bromide.[2] | The cost of some electrophilic cyanating agents can be higher. |
| From Benzyl Cyanide Precursors | Readily available starting materials. | May involve multiple steps and require careful control of reaction conditions to avoid side products.[3] |
Q2: I am observing a significant amount of byproduct formation. What are the likely side reactions, and how can I minimize them?
A2: Side reactions are a common cause of reduced yield and purity. In the synthesis of this compound, several side reactions can occur depending on the chosen synthetic route.
-
Dimerization: Under certain conditions, especially at higher temperatures or prolonged reaction times, cyanamide intermediates can dimerize to form dicyandiamide or other related structures.[4] To mitigate this, it is crucial to maintain optimal reaction temperatures and minimize the reaction time once the starting material is consumed.[4]
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of reactive intermediates or the final product.[5] Using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon), can significantly reduce hydrolysis.[6]
-
Over-cyanation: In routes involving the cyanation of amines, it is possible to introduce more than one cyano group, leading to undesired byproducts.[7] Careful control of the stoichiometry of the cyanating agent and slow, controlled addition can help prevent over-cyanation.
Q3: How can I effectively monitor the progress of my reaction?
A3: Monitoring the reaction progress is crucial for optimizing the yield and minimizing byproduct formation. The two most common techniques for this synthesis are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitatively tracking the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive analysis, LC-MS is the preferred method. It can provide information about the conversion of reactants, the formation of the desired product, and the presence of any byproducts.[8][9]
Troubleshooting Guide: Low Yield
Low yield is one of the most frequently encountered issues in the synthesis of this compound. This guide provides a systematic approach to diagnosing and resolving the root causes of this problem.
Problem: The reaction yield is significantly lower than expected.
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and addressing low product yield.
Step 1: Verify Reagent Quality and Purity
-
Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions and significantly lower the yield of the desired product.[10] It is crucial to ensure the purity of all reactants before starting the synthesis.
-
Activity of Cyanating Agent: Electrophilic cyanating agents can be sensitive to moisture and may degrade over time.[11] Using a fresh batch or properly stored reagent is recommended.
-
Anhydrous Conditions: As mentioned earlier, water can cause hydrolysis. Ensure that all solvents are anhydrous and that the reaction is performed under an inert atmosphere.[6]
Step 2: Evaluate Reaction Conditions
-
Temperature Control: The reaction temperature is a critical parameter.[4] Running the reaction at a temperature that is too high can lead to decomposition, while a temperature that is too low may result in an incomplete reaction.[11]
-
Reaction Time: Monitor the reaction closely to determine the optimal reaction time.[4] Stopping the reaction too early will result in incomplete conversion, while extending it unnecessarily can lead to the formation of byproducts.
-
Mixing: Inefficient mixing can create localized "hot spots" or concentration gradients, leading to non-uniform reaction conditions and the formation of side products.[4]
Step 3: Analyze Work-up and Purification
-
Extraction: Product loss during the work-up is a common issue.[12] Ensure that the pH is optimized during aqueous extractions to minimize the solubility of the product in the aqueous layer.
-
Purification: this compound may be sensitive to the stationary phase used in column chromatography. A neutral stationary phase like deactivated silica gel may be necessary to prevent decomposition.
-
Product Stability: Assess the stability of the purified product. It should be stored in a dry, cool environment to prevent degradation.[13][14]
Step 4: Systematic Optimization
If the above steps do not resolve the issue, a more systematic approach to optimization may be necessary. This could involve a Design of Experiments (DoE) approach to systematically vary key parameters such as temperature, reaction time, and reagent stoichiometry to identify the optimal conditions for your specific setup.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Cyanation
This protocol provides a general guideline for the synthesis of this compound using an electrophilic cyanating agent.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the starting benzamidine derivative (1.0 equivalent) and an anhydrous solvent (e.g., THF, DCM).
-
Addition of Base: Cool the mixture to the desired temperature (e.g., 0 °C) and add a suitable non-nucleophilic base (e.g., LiHMDS, 1.1 equivalents) dropwise.[2]
-
Addition of Cyanating Agent: Add the electrophilic cyanating agent (e.g., N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), 1.1 equivalents) portion-wise, maintaining the reaction temperature.[2]
-
Reaction Monitoring: Stir the reaction at the optimal temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Reaction Scheme Visualization
Caption: General reaction scheme for electrophilic cyanation.
References
-
Kasthuri, M., et al. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26, 897-900. Available from: [Link]
-
The Morrill Research Group. (2017). Exploring new synthetic routes towards cyanamides. Available from: [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Available from: [Link]
-
ResearchGate. (n.d.). A Convenient Synthesis of Benzonitriles via Electrophilic Cyanation with N-Cyanobenzimidazole. Available from: [Link]
-
NIH. (2025). A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. Available from: [Link]
-
ResearchGate. (n.d.). New Synthesis of Imidazole Derivatives from Cyanobenzenes. Available from: [Link]
-
NIH. (2019). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. Available from: [Link]
-
Liang, H., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(18), 2675-2679. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Cyanamide synthesis by cyanation. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cyanamide? Available from: [Link]
-
The Royal Society of Chemistry. (2015). Transition-metal-catalysed C-N bond activation. Available from: [Link]
-
YouTube. (2013). mechanism of amide formation with DCC. Available from: [Link]
-
YouTube. (2021). Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry. Available from: [Link]
- Google Patents. (n.d.). US4056509A - Preparation of benzyl cyanides.
-
PubMed. (n.d.). Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period. Available from: [Link]
-
PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]
- Google Patents. (n.d.). CN103664432A - Preparation technology of organic cyanide.
-
YouTube. (2019). Cyanohydrin Formation Reaction Mechanism. Available from: [Link]
- Google Patents. (n.d.). US3787477A - Preparation of cyanohydrins.
-
ChemRxiv. (n.d.). C-H bond Cyanation: Green Electrochemical Synthesis of Phenylbenzimidoyl Cyanide Derivatives. Available from: [Link]
-
PubMed. (n.d.). Stability of nizatidine in commonly used intravenous fluids and containers. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. Available from: [Link]
-
PubMed. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]
Sources
- 1. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 2. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 3. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is the mechanism of Cyanamide? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyanamide synthesis by cyanation [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemscene.com [chemscene.com]
- 14. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions and byproducts in N'-Cyanobenzenecarboximidamide chemistry
A Guide to Navigating Side Reactions and Byproduct Formation
Welcome to the technical support center for N'-Cyanobenzenecarboximidamide and related N-cyanoamidine chemistries. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions and byproduct formation during the synthesis and application of these versatile compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive sites?
This compound, also known as N-cyanobenzimidamide, possesses a unique combination of functional groups that contribute to its reactivity.[1] The primary reactive sites are:
-
The Amidine Moiety: This group is basic and can be protonated. The imine nitrogen is nucleophilic.
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The N-Cyano Group: The nitrile carbon is electrophilic and susceptible to nucleophilic attack. The nitrogen of the cyano group can also be activated.[2][3]
These reactive centers can sometimes lead to undesired side reactions if not properly controlled.
Q2: What are the most common side reactions observed in this compound chemistry?
The most frequently encountered side reactions include:
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Hydrolysis: Breakdown of the molecule by water.
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Intramolecular Cyclization: Formation of heterocyclic structures.[2]
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Dimerization/Oligomerization: Self-reaction of the starting material or intermediates.
Each of these is discussed in detail in the troubleshooting guides below.
Q3: How can I minimize byproduct formation in my reactions?
Minimizing byproducts often involves a combination of strategies:
-
Careful control of reaction conditions: Temperature, pH, and solvent choice are critical.
-
Use of anhydrous conditions: To prevent hydrolysis.
-
Appropriate stoichiometry of reagents: To avoid excess reactants that can lead to side reactions.
-
Use of protecting groups: To temporarily block reactive sites.[4]
Troubleshooting Guides
Issue 1: Hydrolysis Leading to Unwanted Byproducts
Symptoms:
-
Formation of benzamide, benzoic acid, or urea derivatives in the product mixture.[5]
-
Low yield of the desired this compound product.
-
Presence of m-toluidine and other hydrolysis products when using substituted analogues.[5]
Root Cause Analysis: Both the amidine and the N-cyano functionalities are susceptible to hydrolysis, especially under acidic or basic conditions.[5][6][7] The N-cyano group can be hydrolyzed to a carbamoyl group (-C(O)NH2), and the amidine can be hydrolyzed to the corresponding benzamide. Further hydrolysis can lead to benzoic acid.[5][6]
Mitigation Strategies & Protocols:
Protocol 1: Synthesis and Handling Under Anhydrous Conditions
-
Drying of Solvents and Reagents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation over sodium/benzophenone for THF, molecular sieves for dichloromethane). All starting materials should be dried in a vacuum oven before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Aprotic Solvents: Whenever possible, use aprotic solvents that do not participate in hydrolysis reactions.[7]
Table 1: Effect of Reaction Conditions on Hydrolysis
| Condition | Observation | Recommendation |
| Aqueous workup | Increased hydrolysis byproducts | Minimize contact time with aqueous layers. Use brine to reduce the solubility of organic compounds in the aqueous phase. |
| Protic solvents (e.g., methanol, ethanol) | Can act as a source of protons and participate in hydrolysis | Prefer aprotic solvents like THF, Dioxane, or DCM.[7] |
| Acidic or basic catalysts | Can catalyze hydrolysis of both the nitrile and amide functionalities[6][8] | Use neutral reaction conditions if possible. If a catalyst is necessary, consider milder options and screen for optimal loading. |
Issue 2: Intramolecular Cyclization Resulting in Heterocyclic Byproducts
Symptoms:
-
Formation of unexpected heterocyclic structures, such as thiadiazine 1-oxides in related systems.[2]
-
Significant loss of starting material to a higher molecular weight byproduct.
Root Cause Analysis: The presence of multiple nucleophilic and electrophilic centers within the this compound scaffold can facilitate intramolecular cyclization, especially when ortho-substituents are present or when reacting with multi-functional reagents. The N-cyano group can be activated by electrophiles, making it susceptible to intramolecular nucleophilic attack.[3][9]
Workflow for Investigating and Mitigating Cyclization
Caption: Workflow for addressing intramolecular cyclization.
Mitigation Strategies & Protocols:
Protocol 2: Low-Temperature Reaction Conditions
-
Initial Cooling: Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C) before adding any activating reagents.
-
Slow Addition: Add reagents dropwise to control the reaction exotherm and maintain a low temperature.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and prevent prolonged reaction times that might favor cyclization.
Issue 3: Dimerization and Oligomerization
Symptoms:
-
Formation of high molecular weight species.
-
Precipitation of an insoluble byproduct from the reaction mixture.
-
Complex NMR spectra with broad peaks.
Root Cause Analysis: Nitrile oxides, which can be related to N-cyano compounds, are known to undergo dimerization to form furoxans.[10][11] While this compound is not a nitrile oxide, the reactive nature of the cyano and amidine groups can lead to self-condensation or dimerization under certain conditions, particularly at high concentrations or elevated temperatures.
Mitigation Strategies & Protocols:
Protocol 3: High Dilution Conditions
-
Solvent Volume: Use a larger volume of solvent than typically employed to reduce the concentration of the reactants.
-
Slow Addition of a Reactant: If the reaction involves adding a solution of this compound to a reaction partner, add it slowly over an extended period to maintain a low instantaneous concentration. This can be achieved using a syringe pump.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of dimerization.
Diagram of Dimerization vs. Desired Reaction
Sources
- 1. chemscene.com [chemscene.com]
- 2. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. arkat-usa.org [arkat-usa.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Overcoming poor solubility of N'-Cyanobenzenecarboximidamide in reaction mixtures
Welcome to the technical support center for N'-Cyanobenzenecarboximidamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the poor solubility of this compound in reaction mixtures. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Introduction to this compound
This compound, with the molecular formula C₈H₇N₃ and a molecular weight of 145.16 g/mol , is a chemical intermediate of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a polar cyano group and an imidamide moiety alongside a nonpolar benzene ring, presents a unique solubility challenge. Understanding its physicochemical properties is paramount to its effective application.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C H N | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Topological Polar Surface Area | 62.2 Ų | [1] |
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubility of this compound.
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses both polar (cyano and imidamide groups) and non-polar (benzene ring) functionalities. This dual nature can lead to poor solubility in solvents that are either strictly polar or non-polar. For dissolution to occur, the energy released from the interaction between the solute and solvent molecules must overcome the energy of the crystal lattice of the solute and the intermolecular forces within the solvent. For this compound, its strong intermolecular hydrogen bonding in the solid state can make it difficult for many solvents to effectively solvate it.
Q2: What are the first-line solvents to try for dissolving this compound?
A2: Based on the solubility of structurally related compounds, polar aprotic solvents are often a good starting point. We recommend screening the following solvents:
-
Dimethyl Sulfoxide (DMSO): Known for its exceptional ability to dissolve a wide range of organic compounds.[2]
-
N,N-Dimethylformamide (DMF): Another powerful polar aprotic solvent.
-
Acetonitrile (ACN): A less polar option than DMSO and DMF, but often effective.
-
Acetone: A moderately polar solvent.
For reactions where protic solvents are acceptable, consider:
-
Ethanol or Methanol: The hydroxyl group can engage in hydrogen bonding, potentially aiding dissolution.
It is crucial to perform small-scale solubility tests to determine the most suitable solvent for your specific reaction conditions.
Q3: Can I heat the mixture to improve solubility?
A3: Yes, increasing the temperature is a common and effective method to enhance the solubility of most solid compounds.[3] However, it is essential to first determine the thermal stability of this compound and other reactants in your mixture to avoid degradation. We recommend performing a preliminary thermal stability test on a small sample before scaling up.
Q4: Are there any known incompatible solvents or reagents with this compound?
A4: While specific incompatibility data for this compound is not extensively documented, its functional groups suggest potential reactivity under certain conditions. The imidamide and cyano groups can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Therefore, caution should be exercised when using highly acidic or basic reaction media.
Part 2: Troubleshooting Guides
This section provides a structured approach to systematically address and resolve solubility issues during your experiments.
Guide 1: Initial Solubility Screening
This guide will help you efficiently identify a suitable solvent system for your reaction.
Objective: To determine the optimal solvent or co-solvent system for dissolving this compound at the desired reaction concentration.
Workflow Diagram:
Caption: Workflow for initial solubility screening of this compound.
Step-by-Step Protocol:
-
Define Parameters: Clearly define your target concentration (e.g., 0.1 M) and the intended reaction temperature.
-
Primary Solvent Screening:
-
In separate vials, add a pre-weighed amount of this compound.
-
Add a measured volume of each primary solvent (DMSO, DMF, ACN, Acetone) to achieve the target concentration.
-
Stir or vortex the mixtures at room temperature for a set period (e.g., 15-30 minutes).
-
Visually inspect for complete dissolution.
-
-
Evaluate Results:
-
If a solvent provides complete dissolution, it is a good candidate for your reaction.
-
If none of the primary solvents are effective, proceed to co-solvent screening.
-
-
Co-Solvent Screening:
-
The use of a co-solvent can modulate the polarity of the solvent system to better match the solute.[3]
-
Select the most promising primary solvent from the initial screen (e.g., the one that showed partial solubility).
-
Prepare mixtures of the primary solvent with a less polar co-solvent (e.g., toluene, 1,4-dioxane, or THF) in varying ratios (e.g., 9:1, 4:1, 1:1).
-
Repeat the dissolution test with these co-solvent systems.
-
-
Optimization: Once a suitable co-solvent system is identified, you can fine-tune the ratio to minimize the amount of the secondary solvent while maintaining solubility.
Guide 2: Advanced Solubilization Techniques
If standard solvent and co-solvent systems are insufficient, the following advanced techniques can be employed.
Principle: The imidamide group in this compound is basic and can be protonated to form a more soluble salt.[3] This is a common strategy for compounds with ionizable groups.
Protocol:
-
Determine pKa: If not known, estimate the pKa of the conjugate acid of the imidamide group.
-
Select an Acid: Choose an acid that is compatible with your reaction. Common choices include hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
-
Titration: In a suitable solvent (e.g., a protic solvent like ethanol or an aqueous mixture), slowly add the acid to a suspension of this compound while monitoring for dissolution.
-
Caution: Be aware that a significant change in pH can affect your reaction kinetics and the stability of other reagents.
Principle: Similar to pH adjustment, this compound can be pre-formed as a salt to enhance its solubility in polar solvents.[3][4]
Protocol:
-
Synthesis: React this compound with a suitable acid (e.g., HCl in an anhydrous solvent like diethyl ether or dioxane) to precipitate the corresponding salt.
-
Isolation and Characterization: Isolate the salt by filtration, wash with a non-polar solvent, and dry under vacuum. Confirm the salt formation using appropriate analytical techniques (e.g., NMR, IR).
-
Solubility Testing: Test the solubility of the newly formed salt in your desired reaction solvent.
Workflow for Salt Formation:
Caption: Step-by-step workflow for the formation of a more soluble salt of this compound.
Principle: Surfactants can form micelles in solution, creating a microenvironment that can solubilize poorly soluble compounds.[5] This is particularly useful in aqueous or highly polar reaction media.
Considerations:
-
Surfactant Type: Choose a surfactant (anionic, cationic, or non-ionic) that is compatible with your reaction chemistry.
-
Critical Micelle Concentration (CMC): The surfactant must be used at a concentration above its CMC to be effective.
-
Potential for Interference: Be aware that the surfactant may interact with your reactants or catalysts, potentially affecting the reaction outcome.
Part 3: Data Summary and Best Practices
Qualitative Solubility Guide:
| Solvent/System | Expected Solubility | Rationale & Considerations |
| Polar Aprotic (DMSO, DMF) | High | Powerful solvents capable of disrupting crystal lattice forces.[2] May be difficult to remove post-reaction. |
| Polar Protic (Ethanol, Methanol) | Moderate | Can engage in hydrogen bonding but may have lower solvating power than polar aprotic solvents. |
| Less Polar (ACN, Acetone) | Low to Moderate | May be effective, especially at elevated temperatures or in co-solvent systems. |
| Non-Polar (Toluene, Hexane) | Very Low | Unlikely to be effective as primary solvents due to the polar nature of the solute. |
| Aqueous Systems | Very Low | Solubility is expected to be minimal without pH adjustment or the use of surfactants. |
| Acidified Polar Solvents | High | Protonation of the imidamide group to form a soluble salt is a highly effective strategy.[3] |
Best Practices for Working with this compound:
-
Always perform small-scale solubility tests before proceeding with a large-scale reaction.
-
Consider the entire reaction system: The solubility of this compound can be influenced by the presence of other reagents.
-
Document your findings: Keep detailed records of the solvent systems, temperatures, and concentrations you have tested. This will build a valuable internal knowledge base.
-
Ensure compound purity: Impurities can significantly affect solubility. Use this compound of high purity (≥97%).[1]
By following the structured troubleshooting guides and best practices outlined in this technical support center, you will be well-equipped to overcome the solubility challenges of this compound and achieve your research objectives.
References
-
ResearchGate. Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. Available at: [Link]
-
A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). Available at: [Link]
-
Moustafa, A. H., Ahmed, W. W., Awad, M. F., Aboelez, M. O., Khodairy, A., & Amer, A. A. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Molecular Diversity, 26(6), 2367–2376. Available at: [Link]
-
ResearchGate. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Available at: [Link]
-
Byrne, F. P., Jin, S., Paggiola, G., Petchey, T. H. M., Clark, J. H., Farmer, T. J., Hunt, A. J., McElroy, C. R., & Sherwood, J. (2016). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 18(24), 6451-6458. Available at: [Link]
-
Busby, W. F., Jr, Ackermann, E. J., & Smith, L. L. (1999). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Journal of pharmacological and toxicological methods, 41(1), 21–27. Available at: [Link]
-
Yingxian, L., Wei, C., Linchun, Z., Ji-Quan, Z., Yonglong, Z., Chun, L., Bing, G., Lei, T., & Yuan-Yong, Y. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(33), 20550-20554. Available at: [Link]
-
Wang, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, J. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology, 14, 1204090. Available at: [Link]
-
Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2013). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 3(3), 99-105. Available at: [Link]
-
Mauludin, R., Pamudji, J. S., & Tjahjono, D. H. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Molecules (Basel, Switzerland), 27(19), 6296. Available at: [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International journal of pharmaceutical sciences and research, 4(12), 4586–4593. Available at: [Link]
-
ChemRxiv. (2021). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. Available at: [Link]
-
Development of a General Solvents Method for DMSO Soluble Compounds - USP-NF. Available at: [Link]
-
ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
-
Kong, M. Z., Shi, X. H., Cao, Y. C., & Zhou, C. R. (2008). Solubility of Imidacloprid in Different Solvents. Journal of Chemical & Engineering Data, 53(5), 1208–1210. Available at: [Link]
-
Li, T., & Vanderah, D. J. (2021). Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization. Analytical biochemistry, 626, 114250. Available at: [Link]
-
Rahimpour, E., & Martinez, F. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45. Available at: [Link]
-
White Rose Research Online. (2023). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Available at: [Link]
-
ResearchGate. (2007). Solubility of Flavonoids in Organic Solvents. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. ajptonline.com [ajptonline.com]
- 4. Frontiers | Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer [frontiersin.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions of N'-Cyanobenzenecarboximidamide with Amines
Welcome to the technical support center for optimizing reaction conditions for the synthesis of guanidines from N'-cyanobenzenecarboximidamide and amines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the reaction, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction between this compound and my amine is resulting in a low yield or failing to produce the desired guanidine product. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield in this guanylation reaction can stem from several factors, ranging from reactant purity and reaction conditions to the choice of catalyst. Let's break down the potential culprits and how to address them.
Root Cause Analysis & Solutions
1. Reactant Quality and Stoichiometry:
-
Purity of this compound: The starting imidamide can degrade over time, especially if exposed to moisture. Ensure you are using a high-purity reagent.[1] Consider verifying the purity by melting point or NMR spectroscopy before use.
-
Amine Reactivity: The nucleophilicity of your amine is critical. Aromatic amines are generally less reactive than aliphatic amines due to the delocalization of the lone pair of electrons into the aromatic ring.[2] Sterically hindered amines may also react slowly or not at all.[3]
-
Solution: For less reactive amines, consider using more forcing conditions such as higher temperatures or a stronger catalyst.[4] In some cases, a different synthetic route to the desired guanidine may be necessary.
-
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.
-
Solution: A common starting point is a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.[5]
-
2. Reaction Conditions:
-
Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Solution: Polar aprotic solvents like DMF, acetonitrile (MeCN), and DMSO are often good choices as they can solvate the reactants and any charged intermediates effectively.[6][7] For some catalytic systems, even water can be a suitable solvent.[4] Refer to the table below for a summary of common solvents.
-
-
Temperature: The reaction may require heating to overcome the activation energy barrier, especially with less reactive amines.
-
Reaction Time: The reaction may simply need more time to reach completion.
-
Solution: Monitor the reaction over an extended period (e.g., 24 hours) to determine the optimal reaction time.[5]
-
3. Catalysis:
-
Catalyst Selection: While the reaction can proceed without a catalyst, the addition of a Lewis acid or a transition metal catalyst can significantly enhance the rate and yield.
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired guanidine, but I am also observing significant amounts of byproducts, which is complicating purification. What are these byproducts and how can I minimize their formation?
Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to suppressing them.
Common Byproducts and Prevention Strategies
-
Dimerization/Trimerization of this compound: Under certain conditions, the starting material can self-condense.
-
Prevention: Ensure the amine is present in the reaction mixture before adding any catalyst or applying heat. Maintaining a slightly acidic pH can sometimes suppress these side reactions.[11]
-
-
Formation of Ureas or Thioureas: If your starting materials are contaminated with water or sulfur-containing impurities, you may see the formation of corresponding ureas or thioureas.
-
Prevention: Use anhydrous solvents and high-purity reagents.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Over-alkylation of the Product: If the newly formed guanidine is sufficiently nucleophilic, it may react with any electrophiles present in the reaction mixture.
-
Prevention: Carefully control the stoichiometry and avoid a large excess of any alkylating agents if they are part of a multi-component reaction.
-
Issue 3: Reaction Stalls or is Incomplete
Question: The reaction starts but then appears to stop before all the starting material is consumed. What could be causing this, and how can I drive it to completion?
Answer: A stalled reaction can be frustrating. The cause is often related to catalyst deactivation, equilibrium, or the formation of an unreactive intermediate.
Troubleshooting Stalled Reactions
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the reactants or solvent, or it may degrade under the reaction conditions.
-
Solution: Use purified reagents and solvents. If catalyst deactivation is suspected, adding a fresh portion of the catalyst may restart the reaction.
-
-
Reversibility: The reaction may be reversible, reaching an equilibrium that favors the starting materials.
-
Solution: Use a slight excess of one of the reactants to shift the equilibrium towards the product side.[8] Removal of a byproduct, if possible (e.g., water), can also drive the reaction forward.
-
-
Formation of an Unreactive Salt: The amine, being basic, can react with any acidic species present to form an ammonium salt, which is not nucleophilic.[2][12]
-
Solution: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), can neutralize any acid and free up the amine to react.[5]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of running and optimizing the reaction between this compound and amines.
Q1: How do I choose the right amine for my reaction?
A1: The choice of amine depends on the desired final product. Both primary and secondary amines can be used.[3] However, the reactivity will vary. Aliphatic amines are generally more nucleophilic and react more readily than aromatic amines.[2] Steric hindrance around the nitrogen atom can significantly slow down or even prevent the reaction.[3]
Q2: Is a catalyst always necessary?
A2: Not always, but it is highly recommended, especially for less reactive amines or when milder reaction conditions are desired. Catalysts like scandium(III) triflate can significantly accelerate the reaction and improve yields.[4]
Q3: What is the best way to monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods for monitoring the reaction.[5] TLC provides a quick qualitative assessment of the consumption of starting materials and the formation of the product. LC-MS gives more detailed information, including the mass of the product and any byproducts, which can be invaluable for troubleshooting.
Q4: What are the recommended methods for purifying the final guanidine product?
A4: The purification method will depend on the physical properties of your product.
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts.[5]
-
Crystallization: If your product is a solid, crystallization can be an effective way to obtain a highly pure compound.[11]
-
Aqueous Work-up: An initial aqueous work-up can help remove water-soluble impurities and excess reagents before further purification.[5]
Q5: Are there any safety precautions I should be aware of?
A5: Yes. This compound and many amines can be hazardous. Always consult the Safety Data Sheet (SDS) for each reagent before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some cyanamide derivatives can be toxic, so handle them with care.[7][13]
Section 3: Experimental Protocols & Data
General Experimental Protocol for Guanylation
This protocol provides a general starting point. Optimization of specific parameters will likely be necessary for your particular substrates.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Solvent and Amine Addition: Under an inert atmosphere (N₂ or Ar), add the chosen anhydrous solvent (e.g., DMF, 0.1-0.5 M). Add the amine (1.1 equivalents).
-
Catalyst Addition: If using a catalyst, add it at this stage (e.g., Sc(OTf)₃, 5-10 mol%).
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Perform an aqueous work-up to remove water-soluble components.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or crystallization.[5][11]
Data Summary Table
| Parameter | Recommended Range/Options | Rationale & Considerations |
| Amine Stoichiometry | 1.0 - 1.5 equivalents | A slight excess of the amine can drive the reaction to completion. |
| Solvent | DMF, MeCN, DMSO, THF, Ethanol | The choice depends on reactant solubility and reaction temperature. Anhydrous conditions are recommended.[5][6] |
| Temperature | Room Temperature - Reflux | Higher temperatures may be needed for less reactive amines.[8] |
| Catalyst | Sc(OTf)₃, Yb(OTf)₃, Cu(I/II) salts, Pd complexes | Catalysts can significantly improve reaction rates and yields, especially for challenging substrates.[4][10] |
| Catalyst Loading | 1 - 10 mol% | Higher loadings may be necessary for difficult reactions, but can increase cost and purification challenges. |
Visualizing the Reaction and Troubleshooting
Caption: A troubleshooting workflow for the guanylation reaction.
References
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
-
A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. PMC - NIH. [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto TSpace Repository. [Link]
-
Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. PMC - PubMed Central. [Link]
-
Guanidine synthesis by guanidinylation. Organic Chemistry Portal. [Link]
-
Guanidine Synthesis: Use of Amidines as Guanylating Agents. Semantic Scholar. [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. [Link]
-
Organocatalyzed C−N bond‐forming Reactions for the Synthesis of Amines and Amides. Wiley Online Library. [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). [Link]
-
Condensation of Acids with Amines. Chemistry LibreTexts. [Link]
-
Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a. ResearchGate. [Link]
-
Copper-Catalyzed Three- Five- or Seven-Component Coupling Reactions: The Selective Synthesis of Cyanomethylamines, N,N-Bis(Cyanomethyl)Amines and N,N - NIH. National Institutes of Health. [Link]
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Condensation-Based Methods for the C−H Bond Functionalization of Amines. PMC - NIH. [Link]
-
Catalytic Asymmetric Reductive Condensation of N-H Imines: Synthesis of C2 -Symmetric Secondary Amines. PubMed. [Link]
-
Condensation-Based Methods for the C–H Bond Functionalization of Amines. ResearchGate. [Link]
-
N-Cyanation of Secondary Amines using Trichloroacetonitrile. ORCA – Online Research @ Cardiff. [Link]
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. [Link]
-
Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. White Rose Research Online. [Link]
-
The preparation of N 4-carboxyacylsulphonamides. Part I. Reactions of succinimidobenzenesulphonyl chloride and succinylsulphanilyl chloride. Sci-Hub. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanidine synthesis by guanylation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guanidine synthesis by guanidinylation [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of N'-Cyanobenzenecarboximidamide during storage
Introduction for the Modern Researcher
N'-Cyanobenzenecarboximidamide and its analogs are pivotal intermediates in contemporary drug discovery, valued for their role in constructing complex heterocyclic scaffolds. However, the very reactivity that makes this molecule a valuable synthetic tool also renders it susceptible to degradation during storage, potentially compromising experimental integrity and leading to costly delays. This guide is engineered for the discerning scientist, offering not just protocols, but a deep dive into the causality of decomposition and robust, field-tested strategies for its prevention. We aim to transform your storage practices from a passive necessity into an active strategy for ensuring compound viability and experimental reproducibility.
Troubleshooting Guide: Diagnosing and Resolving Decomposition
This section is designed to help you quickly identify potential issues with your stored this compound and take corrective action.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced Potency or Yield in Reactions | Partial degradation of the starting material. | Verify compound purity via the QC Protocol outlined below before use. If degradation is confirmed, procure a fresh batch and implement the Recommended Storage Protocol. |
| Appearance of New, Unidentified Peaks in LC-MS or NMR Analysis | Compound decomposition into hydrolysis or other degradation byproducts. | Refer to the "Anticipated Degradation Products" table. Attempt to identify byproducts based on expected mass. Isolate a small sample and perform a forced degradation study (see protocol below) to confirm peak identities. |
| Change in Physical Appearance (e.g., clumping, discoloration) | Likely moisture absorption leading to hydrolysis. | Discard the reagent. Review your storage and handling procedures to eliminate sources of moisture. Ensure the use of desiccants and inert gas backfilling. |
| Inconsistent Experimental Results Between Batches | Variable stability and purity of the stored compound. | Implement a strict incoming QC check for all new batches of this compound. Maintain a detailed log of storage conditions and QC results for each batch. |
Frequently Asked Questions (FAQs)
Storage & Handling
Q1: What are the optimal storage conditions for this compound?
A: Based on supplier recommendations and the compound's chemical nature, the optimal storage conditions are 2-8°C, under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and protected from light. [1] The container should be placed within a secondary container that includes a desiccant.
Q2: Why is a dry, inert atmosphere so critical?
A: The primary degradation pathway for this compound is hydrolysis. The imidamide and cyano functionalities are susceptible to attack by water. An inert atmosphere displaces moisture-laden air, while a desiccant actively absorbs any residual moisture. Storing the compound away from acids is also crucial as acid catalysis can significantly accelerate hydrolysis.[2][3][4]
Q3: Can I store this compound at room temperature for short periods?
A: While some suppliers may ship at room temperature, for long-term storage and to ensure maximum stability, refrigeration is strongly advised.[1] Short-term exposure to ambient temperature during weighing and handling is generally acceptable, provided it is done in a controlled, low-humidity environment.
Q4: My lab doesn't have a glovebox. How can I handle this compound under an inert atmosphere?
A: A cost-effective alternative is to use a "gas-and-purge" technique. This involves using a flask with a septum, piercing the septum with a needle connected to a vacuum line to remove the air, and then backfilling the flask with an inert gas like argon or nitrogen from a balloon or a direct line. This process should be repeated 2-3 times to ensure an inert headspace.
Decomposition Pathways & Detection
Q5: What are the most likely decomposition products I should be looking for?
A: Hydrolysis is the most probable degradation route. Based on studies of analogous compounds, you can anticipate the formation of several byproducts.[1] The initial hydrolysis of the cyano group can lead to the corresponding urea derivative, while cleavage of the imidamide can yield benzoic acid and other related amide and amidine species.
Anticipated Degradation Products (Based on Analogue Hydrolysis)
| Compound Name | Molecular Weight ( g/mol ) | Potential Origin |
| Benzamide | 121.14 | Hydrolysis of the imidamide group |
| Benzoic Acid | 122.12 | Further hydrolysis |
| N-Carbamoylbenzenecarboximidamide | 163.16 | Hydrolysis of the cyano group |
| Benzoylurea | 162.15 | Rearrangement/hydrolysis product |
Q6: How does thermal decomposition differ from hydrolysis?
A: Thermal decomposition requires significantly higher energy input (temperatures often exceeding 150-200°C) and proceeds through radical mechanisms.[5] For carboxamide-type compounds, this can lead to fragmentation and even the release of highly toxic hydrogen cyanide gas.[3] Under recommended storage conditions, significant thermal decomposition is highly unlikely. However, it underscores the importance of avoiding high-temperature environments during storage or handling.
Q7: What analytical techniques are best for detecting decomposition?
A: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS) is the preferred method. It allows for the separation and quantification of the parent compound and its potential degradation products. Thin-Layer Chromatography (TLC) can also be a quick, qualitative tool to assess purity.[1]
Diagrams of Key Processes
Caption: Primary hydrolytic degradation pathway.
Caption: Recommended workflow for storage and handling.
Experimental Protocols
Protocol 1: Routine Quality Control (QC) via HPLC
This protocol is designed for routine purity checks upon receiving a new batch and periodically during storage.
-
Preparation of Standard Solution:
-
Accurately weigh ~1 mg of this compound reference standard.
-
Dissolve in a volumetric flask with acetonitrile to a final concentration of 1 mg/mL.
-
Perform a serial dilution to create a 0.1 mg/mL working solution.
-
-
Preparation of Sample Solution:
-
Accurately weigh ~1 mg of the stored this compound.
-
Dissolve in acetonitrile to a final concentration of 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis:
-
Compare the chromatogram of the sample solution to the reference standard.
-
Calculate purity by the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Note any new peaks, which may indicate degradation products.
-
Protocol 2: Forced Degradation Study (Hydrolysis)
This study helps to identify potential degradation products and confirm their retention times.
-
Acidic Hydrolysis:
-
Dissolve 5 mg of the compound in 5 mL of acetonitrile.
-
Add 5 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 4 hours.
-
Neutralize a 1 mL aliquot with 0.1 M NaOH and analyze by HPLC/LC-MS.
-
-
Basic Hydrolysis:
-
Dissolve 5 mg of the compound in 5 mL of acetonitrile.
-
Add 5 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 4 hours.
-
Neutralize a 1 mL aliquot with 0.1 M HCl and analyze by HPLC/LC-MS.
-
-
Analysis:
-
Analyze the samples using the HPLC method described in Protocol 1.
-
Use LC-MS to obtain mass data for the new peaks formed, aiding in their identification by comparing with the "Anticipated Degradation Products" table.
-
References
-
University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]
-
EHS - University of Washington. SOP for the safe use of cyanide compounds. [Link]
-
PubMed Central (PMC). Thermal decomposition of amide and imide derivatives of maleated polyethylene. [Link]
Sources
- 1. [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of decomposition of alpha-hydroxydialkylnitrosamines in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for N-cyanation reactions with N'-Cyanobenzenecarboximidamide
Welcome to the technical support center for N-cyanation reactions utilizing N'-Cyanobenzenecarboximidamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights. While specific literature on this compound as a cyanating agent is limited, we will draw upon extensive knowledge of related N-cyano compounds, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), to provide a robust troubleshooting framework.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the CAS number 17513-09-6, is an organic compound featuring a cyano group attached to a benzimidamide scaffold.[4][5][6][7] While its primary application in the literature is not extensively documented as a mainstream cyanating agent, its structure suggests its potential as an electrophilic cyanating reagent for the synthesis of cyanamides from primary and secondary amines. The N-CN bond is the key feature, allowing for the transfer of a "CN+" equivalent to a nucleophilic nitrogen.[8][9]
Q2: What are the handling and storage recommendations for this compound?
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents. Given that related N-cyano compounds can be moisture-sensitive, storage in a desiccator is recommended.[12]
Q3: What is the proposed mechanism for the N-cyanation of an amine with this compound?
The reaction is proposed to proceed via a nucleophilic attack of the amine on the electrophilic carbon of the cyano group in this compound. The benzimidamide portion of the molecule acts as a leaving group.
Caption: Proposed N-cyanation mechanism.
Troubleshooting Guide
Issue 1: Low or No Conversion of the Starting Amine
Symptoms: TLC or HPLC analysis shows a significant amount of unreacted starting amine after the expected reaction time.
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Reagent Reactivity | This compound may require activation or may not be sufficiently electrophilic for your specific amine substrate. Solution: Consider the addition of a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) to enhance the electrophilicity of the cyano carbon.[2] For less nucleophilic amines, a more potent cyanating agent might be necessary. |
| Low Reaction Temperature | The activation energy for the reaction may not be met at the current temperature. Solution: Gradually increase the reaction temperature in 10-20 °C increments while monitoring for product formation and potential decomposition. |
| Steric Hindrance | Bulky substituents on the amine or the cyanating agent can impede the nucleophilic attack. Solution: Prolong the reaction time or increase the temperature. If unsuccessful, a less sterically hindered cyanating agent may be required. |
| Base-Mediated Decomposition | If a base is used, it might be deprotonating the this compound, leading to decomposition pathways. Solution: If a base is necessary to deprotonate an amine salt, consider using a non-nucleophilic, hindered base (e.g., DBU, Proton-Sponge®). Alternatively, use the free-base form of the amine. |
Issue 2: Formation of Multiple Unidentified Byproducts
Symptoms: TLC plate shows multiple new spots, or HPLC chromatogram displays several unexpected peaks.
| Potential Cause | Explanation & Recommended Solution |
| Reagent Decomposition | This compound may be thermally unstable at the reaction temperature.[13][14][15] Solution: Run the reaction at a lower temperature for a longer duration. Analyze the thermal stability of the reagent using techniques like TGA if possible. |
| Hydrolysis | Trace amounts of water can lead to the hydrolysis of the cyanating agent or the product cyanamide.[16][17][18] Nitriles can hydrolyze to amides and then to carboxylic acids.[19][20] Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (N₂ or Ar) can also be beneficial. |
| Side Reactions of the Amine | The amine starting material might be undergoing side reactions under the reaction conditions. Solution: Protect other reactive functional groups on the amine substrate if they are not compatible with the reaction conditions. |
| Reaction with Solvent | Nucleophilic solvents (e.g., alcohols) could potentially compete with the amine in reacting with the cyanating agent. Solution: Use a non-nucleophilic, aprotic solvent such as THF, acetonitrile, or toluene. |
graph "Troubleshooting_Byproducts" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Multiple Byproducts Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Verify Purity of Starting Materials", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Lower_Temp [label="Lower Reaction Temperature", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Anhydrous [label="Ensure Anhydrous Conditions", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Change Solvent to Aprotic Non-nucleophilic", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Re-evaluate Reaction Strategy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> Check_Purity; Check_Purity -> Lower_Temp [label="If pure"]; Lower_Temp -> Anhydrous [label="If byproducts persist"]; Anhydrous -> Solvent [label="If hydrolysis suspected"]; Solvent -> End [label="If issues continue"];
}
Caption: Decision workflow for addressing byproduct formation.
Issue 3: Difficulty in Product Purification
Symptoms: The desired cyanamide product is difficult to separate from the reaction mixture, particularly from the benzimidamide byproduct.
| Potential Cause | Explanation & Recommended Solution |
| Similar Polarity of Product and Byproduct | The desired cyanamide and the benzenecarboximidamide leaving group may have similar polarities, making chromatographic separation challenging. Solution: 1. Acid/Base Extraction: If the basicity of the product and byproduct are sufficiently different, an aqueous acid wash could selectively extract the more basic component into the aqueous layer. 2. Chromatography Optimization: Screen different solvent systems for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product Instability on Silica Gel | Cyanamides can sometimes be unstable on acidic silica gel, leading to decomposition during chromatography. Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (typically 1-2%). Alternatively, use neutral alumina for chromatography. |
Experimental Protocols
General Procedure for N-Cyanation of a Secondary Amine
-
To a solution of the secondary amine (1.0 equiv) in anhydrous acetonitrile (0.1 M) under an inert atmosphere, add this compound (1.1 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.[21][22][23][24][25]
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyanamide.
Protocol for Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
On a silica gel TLC plate, spot the starting amine, a co-spot (starting amine and reaction mixture), and the reaction mixture.
-
Develop the plate and visualize the spots under UV light and/or with a suitable stain (e.g., potassium permanganate).
-
The disappearance of the starting amine spot and the appearance of a new product spot indicate the progress of the reaction. The relative intensity of the spots can give a qualitative measure of the conversion.[21][22]
References
-
A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Organic Chemistry Portal. [Link]
-
N-Cyano-N-phenyl-p-toluenesulfonamide. ResearchGate. [Link]
-
Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS). ResearchGate. [Link]
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. [Link]
-
17513-09-6 N-CYANOBENZENECARBOXIMIDAMIDE. ChemSigma. [Link]
-
Cyanamide synthesis by cyanation. Organic Chemistry Portal. [Link]
-
Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. PubMed. [Link]
-
Thermal Decomposition of Cyanate Ester Resins. ROSA P. [Link]
-
Electrophilic amination. Wikipedia. [Link]
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH. [Link]
-
1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH. [Link]
-
Introduction to cyanamides. ORCA - Cardiff University. [Link]
-
Thermal Stability and Structure-gas Transport Property Relationships for Nanoporous Cyanate Ester Resins. ResearchGate. [Link]
-
eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. JACS Au. [Link]
-
Prabhath Et Al. - 2017 - Recent Advances in Cyanamide Chemistry Synthesis PDF. Scribd. [Link]
-
Synthesis of New Structurally Related Cyanamide Compounds LiM(CN2)2 where M is Al3+, In3+ or Yb3+. ResearchGate. [Link]
-
N-Cyanation of Secondary Amines Using Trichloroacetonitrile. Organic Letters. [Link]
-
The hydrolysis reactions of nitriles via C−N bond cleavage. ResearchGate. [Link]
-
May 4-8, 1997 - FLAMMABILITY STUDIES OF NEW CYANATE ESTER RESINS. Defense Technical Information Center. [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. WSU Chemistry. [Link]
-
Cyanate ester composites to improve thermal performance: a review. Polymer Reviews. [Link]
-
Nitrile. Wikipedia. [Link]
-
TLC Monitoring of Reaction Progress. Coconote. [Link]
-
Acidic Hydrolysis of Nitriles. BYJU'S. [Link]
-
Amines - Nitriles (A-Level Chemistry). Study Mind. [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]
-
Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. [Link]
-
How To: Monitor by TLC. University of Rochester Department of Chemistry. [Link]
-
Nitriles (OCR A Level Chemistry A): Revision Note. Save My Exams. [Link]
-
How To Reduce A Nitrile To An Amine?. Chemistry For Everyone - YouTube. [Link]
-
20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. chemexpress.cn [chemexpress.cn]
- 6. Page loading... [wap.guidechem.com]
- 7. 17513-09-6 N-CYANOBENZENECARBOXIMIDAMIDE [chemsigma.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fishersci.com [fishersci.com]
- 13. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. DSpace [dr.lib.iastate.edu]
- 16. researchgate.net [researchgate.net]
- 17. byjus.com [byjus.com]
- 18. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 19. Nitrile - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 22. coconote.app [coconote.app]
- 23. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 25. How To [chem.rochester.edu]
Technical Support Center: Impact of Catalysts on the Reactivity of N'-Cyanobenzenecarboximidamide
Welcome to the technical support center for N'-Cyanobenzenecarboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the catalytic reactions of this versatile reagent. This compound, a member of the cyanamide family, is a valuable precursor in the synthesis of nitrogen-containing heterocycles, which are core scaffolds in many pharmaceuticals.[1] This document provides a structured approach to troubleshooting common experimental issues and offers detailed protocols to ensure the successful application of catalysts in your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the catalytic activation of this compound.
Q1: What makes this compound a useful building block in organic synthesis?
This compound possesses both a nucleophilic amidine group and an electrophilic cyano group. This dual reactivity allows it to participate in a wide range of cyclization and addition reactions, making it an excellent precursor for synthesizing various nitrogen-containing heterocycles like quinazolines and imidazoles.[1][2] The strategic placement of these functional groups enables diverse reaction pathways, including both radical and non-radical mechanisms, to construct complex molecular frameworks.[1]
Q2: What types of catalysts are typically used to modulate the reactivity of this compound?
The reactivity of this compound can be effectively controlled and directed by several classes of catalysts:
-
Transition Metals: Catalysts based on palladium, rhodium, nickel, copper, and iron are widely used to promote C-H activation, cross-coupling, and cycloaddition reactions.[3][4][5] For instance, transition metals can act as Lewis acids to activate the nitrile group for nucleophilic attack or facilitate C-N bond activation.[4][5][6]
-
Acids: Acid catalysts, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH), can protonate the nitrogen atoms, enhancing the electrophilicity of the molecule and promoting cyclization or condensation reactions.
-
Bases: Basic catalysts, like 1,8-Diazabicycloundec-7-ene (DBU) or potassium carbonate, can deprotonate the amidine moiety, increasing its nucleophilicity for subsequent reactions.
-
Photoredox Catalysts: The use of photoredox catalysts can generate radical intermediates from cyanamide derivatives, opening up unique reaction pathways for C-H functionalization.[7]
Q3: How do I choose the appropriate catalyst for my desired transformation?
The choice of catalyst is dictated by the specific bond you wish to form and the desired product.
-
For C-C or C-N cross-coupling reactions , palladium, nickel, or copper catalysts are often the first choice. The selection of ligands is also crucial for tuning reactivity and selectivity.
-
For [2+2+2] cycloadditions to form pyridine rings, nickel and iron-based catalysts have proven effective.[3]
-
For intramolecular cyclizations to form fused heterocyclic systems, rhodium and palladium catalysts are frequently employed.
-
When aiming for acid-mediated cyclization or condensation , start with a common Brønsted or Lewis acid and optimize the concentration and temperature.
A preliminary catalyst screening is always recommended. This can be done on a small scale to quickly identify the most promising candidates before scaling up the reaction.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or no product yield in a transition metal-catalyzed reaction.
-
Possible Cause 1: Catalyst Inactivation/Poisoning.
-
Explanation: The active metal center of the catalyst can be poisoned by impurities such as sulfur, phosphines (from other reagents), or even excess starting material. The catalyst may also be sensitive to air or moisture.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
Purify Reagents: Ensure all starting materials and reagents are of high purity. If necessary, recrystallize or distill the starting materials.
-
Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and promoting the desired reaction. If one ligand is not working, screen a variety of ligands with different electronic and steric properties.
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Explanation: Temperature, reaction time, and solvent can dramatically affect the outcome of a catalytic reaction.
-
Troubleshooting Steps:
-
Temperature Screening: Run the reaction at a range of temperatures. Some reactions are sluggish at room temperature and require heating, while others may lead to decomposition at elevated temperatures.
-
Time Course Study: Monitor the reaction progress over time using techniques like TLC, GC, or LC-MS to determine the optimal reaction time and to check for product degradation.[8]
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence catalyst solubility and reactivity. Screen a range of solvents (e.g., toluene, dioxane, DMF, acetonitrile).
-
-
Problem 2: Formation of multiple side products.
-
Possible Cause: Lack of Selectivity.
-
Explanation: this compound has multiple reactive sites. Under certain conditions, undesired side reactions can compete with the desired transformation.
-
Troubleshooting Steps:
-
Lower the Temperature: Reducing the reaction temperature can often improve selectivity by favoring the pathway with the lower activation energy.[8]
-
Change the Catalyst/Ligand: A different catalyst or ligand system may offer better control over regioselectivity or chemoselectivity. For example, bulky ligands can sterically hinder certain reaction pathways.
-
Use of Additives: Additives can sometimes suppress side reactions. For example, in some palladium-catalyzed reactions, the addition of silver salts can act as a co-catalyst or halide scavenger.[3]
-
-
Problem 3: Difficulty in purifying the final product.
-
Possible Cause: Similar Polarity of Product and Byproducts.
-
Explanation: If the desired product has a similar polarity to the starting materials or major byproducts, separation by column chromatography can be challenging.
-
Troubleshooting Steps:
-
Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system. This can be a highly effective purification method.
-
Derivatization: In some cases, it may be beneficial to derivatize the crude product to alter its polarity, purify the derivative, and then cleave the derivatizing group.
-
Alternative Work-up: Modify the aqueous work-up procedure. For example, an acid or base wash can help remove certain impurities. Ensure the work-up conditions are not too harsh to avoid hydrolysis of the product.[8]
-
-
Experimental Protocols & Data
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Cyclization
This protocol describes a general method for the synthesis of quinazoline derivatives from substituted this compound precursors.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add the this compound derivative (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the appropriate phosphine ligand (0.10 mmol, 10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Add a base (e.g., K₂CO₃, 2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinazoline derivative.
Data Summary: Catalyst and Ligand Screening
The following table summarizes a typical screening process for the optimization of a catalytic reaction.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | Toluene | 100 | 78 |
| 3 | Pd(OAc)₂ (5) | dppf (10) | K₂CO₃ | Toluene | 100 | 62 |
| 4 | Pd₂(dba)₃ (2.5) | Xantphos (10) | K₂CO₃ | Toluene | 100 | 85 |
| 5 | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | 92 |
This data is illustrative and results may vary based on the specific substrate.
Visualizations
Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for addressing low yields in catalytic reactions involving this compound.
Caption: A simplified catalytic cycle for Pd-catalyzed cyclization.
References
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. National Center for Biotechnology Information.[Link]
-
Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Bentham Science.[Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI.[Link]
-
New Synthesis of Imidazole Derivatives from Cyanobenzenes. ResearchGate.[Link]
-
Transition-Metal-Catalyzed Addition/Cyclization Reactions of the C-N Multiple Bonds Containing Species. PubMed.[Link]
-
Transition-metal-catalysed C-N bond activation. The Royal Society of Chemistry.[Link]
-
Transition-Metal-Catalyzed Addition/Cyclization Reactions of the C-N Multiple Bonds Containing Species. ResearchGate.[Link]
Sources
- 1. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-Metal-Catalyzed Addition/Cyclization Reactions of the C-N Multiple Bonds Containing Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
How to handle moisture-sensitive N'-Cyanobenzenecarboximidamide reactions
Technical Support Center: N'-Cyanobenzenecarboximidamide Reactions
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for handling this compound. As a Senior Application Scientist, I understand the unique challenges presented by moisture-sensitive reagents. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. This compound is a valuable building block, but its susceptibility to hydrolysis can lead to failed reactions and complex purification challenges. This resource is designed to ensure your success.
Frequently Asked Questions (FAQs)
This section addresses the most common preliminary questions regarding the handling and stability of this compound.
Q1: How should this compound be stored to ensure its stability?
A: Proper storage is the first line of defense against degradation. This compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For long-term stability, refrigeration at 2-8°C is recommended.[1] If the container has been opened, it is best practice to store it inside a desiccator or a glove box to prevent incremental moisture exposure.
Q2: What are the physical signs of this compound decomposition?
A: Visual inspection can often reveal a compromised reagent. Key signs of decomposition due to moisture include:
-
Clumping: The powder, which should be free-flowing, may become clumpy or sticky.
-
Discoloration: Any significant deviation from the expected color of the pure compound.
-
Insolubility: Difficulty dissolving the reagent in a solvent in which it is known to be soluble can indicate the presence of insoluble hydrolysis byproducts.
Q3: What is the primary chemical consequence of moisture contamination in these reactions?
A: The N'-cyano and imidamide functional groups are both susceptible to hydrolysis.[2][3] Water will attack the electrophilic carbon atoms, leading to the formation of undesired byproducts such as N-cyanobenzamide, benzamide, and ultimately benzoic acid. This not only consumes your starting material, reducing the yield, but also introduces impurities that can complicate downstream purification.
Q4: What is the absolute minimum equipment required to handle these reactions successfully?
A: To ensure an anhydrous environment, the following are essential:[4]
-
Inert Atmosphere System: A Schlenk line or a nitrogen/argon-filled glove box is mandatory.[5] A simple nitrogen balloon may not be sufficient for reactions that are highly sensitive or run for extended periods.[6]
-
Dry Glassware: All glassware must be rigorously dried, either by oven-drying overnight at >125°C or by flame-drying under vacuum immediately before use.[7][8] The thin film of adsorbed moisture on untreated glass is a common source of reaction failure.[8]
-
Anhydrous Solvents: Use freshly distilled solvents dried over an appropriate drying agent.[9] Commercial anhydrous solvents should be used immediately after opening or stored properly over molecular sieves.
Troubleshooting Guide for this compound Reactions
Even with careful planning, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.
| Observed Problem | Potential Root Cause(s) | Strategic Solutions & Rationale |
| Low or No Product Yield | 1. Reagent Degradation: The primary reagent was compromised by moisture prior to the reaction. 2. Atmospheric Contamination: Ingress of air/moisture during the reaction setup or runtime. 3. Solvent Purity: Residual water in the reaction solvent. | 1. Verify Reagent Integrity: Use a fresh bottle of this compound or a sample that has been impeccably stored. 2. Refine Inert Technique: Utilize a Schlenk line with multiple vacuum/inert gas cycles to thoroughly purge the flask.[10][11] For highly sensitive work, perform all manipulations in a glove box.[12][13] 3. Ensure Solvent Anhydrousness: Distill solvents from an appropriate drying agent immediately before use. For THF, a sodium/benzophenone still provides a visual indicator of dryness (deep blue/purple color).[9] |
| Multiple Byproducts Observed (e.g., Benzamide) | Hydrolysis: The compound has reacted with trace amounts of water, leading to cleavage of the cyano or imidamide groups.[14] | 1. Aggressive Glassware Drying: Flame-dry all glassware under high vacuum and allow it to cool under a positive pressure of inert gas. This is more effective than oven drying for removing adsorbed water.[8] 2. Anhydrous Reagent Transfer: Use cannula transfer techniques for liquid reagents and solvents.[7] Add solid reagents against a positive flow of inert gas. 3. Inert Gas Purification: Ensure your inert gas source is of high purity. If using a house nitrogen line, pass it through a drying column (e.g., Drierite or molecular sieves). |
| Reaction Stalls Mid-Way (Incomplete Conversion) | 1. Slow Leak: A small, continuous leak in the apparatus is gradually introducing moisture or oxygen. 2. Catalyst Deactivation: If using a moisture-sensitive catalyst, it may have been quenched. 3. Poor Mixing: If the reaction is heterogeneous, inefficient stirring can limit reagent contact. | 1. System Integrity Check: Check all glassware joints, septa, and tubing. Ensure joints are properly greased (if applicable) and septa are fresh and not punctured excessively.[15] 2. Maintain Positive Pressure: Ensure the gas bubbler connected to your Schlenk line shows a steady, slow outflow of inert gas (1-2 bubbles per second) throughout the reaction.[10] 3. Optimize Stirring: Use an appropriately sized stir bar and a stir plate powerful enough to create a vortex, ensuring thorough mixing. |
| Inconsistent Results Between Batches | Environmental & Procedural Variability: Fluctuations in ambient humidity, slight differences in solvent drying, or variations in the time reagents are exposed to the atmosphere during weighing. | 1. Standardize Protocols: Create a detailed, written standard operating procedure (SOP) for the entire process, from glassware preparation to reagent addition. 2. Control the Environment: If possible, perform sensitive operations like weighing in a glove box or on days with lower ambient humidity. 3. "Just-in-Time" Preparation: Dry solvents and prepare reagents immediately before you need them to minimize the opportunity for water absorption. |
Core Experimental Protocols & Methodologies
Adherence to rigorous technique is non-negotiable. The following protocols provide a foundation for handling moisture-sensitive reactions.
Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol describes the standard procedure for rendering a reaction vessel free of atmospheric oxygen and moisture.
-
Glassware Preparation: Ensure the reaction flask (e.g., a round-bottom flask with a sidearm) and stir bar are completely clean and have been oven-dried for at least 4 hours at 125°C.
-
Assembly: Quickly assemble the hot glassware, lightly grease the joints, and clamp it securely to a retort stand within a fume hood. Attach a condenser (if refluxing) and seal the system with rubber septa.
-
Connect to Schlenk Line: Using thick-walled tubing, connect the flask's sidearm to a port on the Schlenk line.
-
Purge Cycle: This is the most critical step.
-
Ensure the Schlenk line inert gas is flowing gently through the bubbler.
-
Close the inert gas tap to the flask and slowly open the vacuum tap. Evacuate the flask for 2-3 minutes until the pressure is low.
-
Slowly close the vacuum tap and gently open the inert gas tap to backfill the flask. Caution: Do not open the gas tap too quickly, as this can dislodge solids or cause oil from the bubbler to suck back.
-
Repeat this vacuum/backfill cycle at least three times. For highly sensitive reactions, five cycles are recommended.
-
-
Final State: Leave the flask under a positive pressure of inert gas, indicated by a slightly faster bubbling rate when the flask's tap is open to the gas manifold. The setup is now ready for the addition of reagents.
Diagram: Inert Atmosphere Technique Selection Workflow
This diagram helps in choosing the appropriate technique based on the reaction's sensitivity and requirements.
Caption: Decision workflow for selecting the appropriate inert atmosphere technique.
Protocol 2: Drying Common Organic Solvents
Residual water in solvents is a primary cause of failure. This table summarizes common drying methods.
| Solvent | Recommended Drying Agent | Procedure & Notes | Reference |
| Tetrahydrofuran (THF) | Sodium (Na) / Benzophenone | Reflux under N₂ until a persistent deep blue/purple color develops, indicating anhydrous conditions. Distill directly into the reaction flask. Extreme caution required when handling sodium. | [9] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ for several hours (or overnight), then distill under N₂. There is no color indicator for dryness. | [9][16] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir over CaH₂ overnight and distill. It's often beneficial to pre-dry with 4Å molecular sieves. | [9] |
| Toluene | Sodium (Na) | Reflux over sodium wire or chunks (benzophenone can be added as an indicator) and distill. | [17] |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) or 4Å Molecular Sieves | Stir over BaO overnight or stand over activated 4Å sieves for 24-48h. Decant the solvent and distill under reduced pressure to avoid thermal decomposition. Do not use CaH₂. | [9] |
Understanding and Preventing Hydrolysis
The core of the problem is the reaction of this compound with water. The following diagram illustrates the likely hydrolysis pathway, which you must actively prevent.
Diagram: Postulated Hydrolysis Pathway of this compound
Caption: Potential hydrolysis pathway leading to common reaction impurities.
Troubleshooting Flowchart
When a reaction fails, a logical diagnostic process is essential. Use this flowchart to guide your troubleshooting efforts.
Caption: A systematic flowchart for diagnosing failed reactions.
References
- Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials.
- University of York, Department of Chemistry. (n.d.). Setting up a Schlenk line.
- Lab Supply Network. (n.d.). Nitrogen Glove Boxes – Dry Box Systems.
- ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
- Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term.
- Jacomex. (n.d.). Glove Box for Chemistry.
- Unknown. (n.d.). USE OF SCHLENK LINE.
- Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
- The Schlenk Line Survival Guide. (n.d.). Illustrated guides designed to help you master air and moisture-sensitive chemistry. Retrieved from The Schlenk Line Survival Guide website.
- MBRAUN. (n.d.). Gloveboxes for Laboratory & Chemistry.
- Sciencemadness Wiki. (2023). Drying solvents.
- YouTube. (2021). Setting Up & Taking Down a Schlenk Line.
- Scribd. (n.d.). Drying of Organic Solvents.
- YouTube. (2022). Inert Atmosphere, with no O2.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods.
- Truman ChemLab. (2009). Schlenk Line Operation.
- Chemistry LibreTexts. (2021). Drying Solvents.
- ResearchGate. (2021). How to create inert atmosphere?
- YouTube. (2022). Inert Atmosphere.
- Burfield, D. R., & Smithers, R. H. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- ChemScene. (n.d.). This compound | 17513-09-6.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Utah Tech University. (n.d.). Water Sensitive Reactions.
- Fiveable. (n.d.). Moisture Sensitivity Definition - Organic Chemistry Key Term.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.
- Sigma-Aldrich. (n.d.). This compound | 17513-09-6.
- PubMed. (n.d.). Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period.
- YouTube. (2019). Hydrolysis of Amides.
- YouTube. (2021). Hydrolysis of Nitriles.
- PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
- Intan Technologies. (2012). QFP/QFN/BGA/SOIC Device Moisture Sensitivity Guide.
- YouTube. (2021). Hydrolysis of nitrile to carboxylic acid mechanism-acidic conditions.
- Centers for Disease Control and Prevention. (2024). References for Biomonitoring Analytical Methods.
- YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. licn.phys.soton.ac.uk [licn.phys.soton.ac.uk]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. inertcorp.com [inertcorp.com]
- 13. Glove Box for Chemistry [jacomex.com]
- 14. youtube.com [youtube.com]
- 15. Schlenk Line Operation | Chem Lab [chemlab.truman.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Characterization of N'-Cyanobenzenecarboximidamide Derivatives
Welcome to the technical support center for N'-cyanobenzenecarboximidamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common characterization challenges associated with this unique class of compounds. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable are this compound derivatives in solution?
This compound derivatives are generally stable under physiological conditions. However, they are susceptible to hydrolysis under both acidic and basic conditions, especially with heating. One study on N-(3-methylphenyl)-N'-cyanobenzamidine showed that heating with methanolic HCl or NaOH can lead to a variety of degradation products.[1]
Key takeaway: For analytical purposes, prepare solutions fresh and use neutral, buffered mobile phases for HPLC where possible. Avoid prolonged storage in acidic or basic solutions.
Q2: I am having trouble dissolving my this compound derivative. What solvents are recommended?
The solubility of these derivatives is highly dependent on the specific substituents on the benzene ring and the imidamide nitrogen. Generally, they are soluble in common organic solvents like DMSO, DMF, and THF. For analytical techniques like HPLC, acetonitrile and methanol are common organic modifiers in the mobile phase. If solubility in aqueous buffers is an issue, consider the use of co-solvents or preparing stock solutions in an organic solvent like DMSO before diluting into the final analysis medium.
Q3: Is tautomerism a concern for this compound derivatives? How would I detect it?
While specific studies on the tautomerism of this compound are not widely published, the potential for tautomerism exists due to the presence of the imidamide and cyano moieties. Tautomers are structural isomers that readily interconvert, and their relative populations can be influenced by the solvent, temperature, and pH.
Detection of Tautomers: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism.[2] The presence of tautomers in solution would be indicated by:
-
More signals in the ¹H and ¹³C NMR spectra than expected for a single structure.
-
Broadening of signals at room temperature, which may resolve into distinct sets of peaks at lower temperatures.
A workflow for investigating potential tautomerism is outlined below:
Caption: Potential MS/MS Fragmentation Pathways for this compound Derivatives.
High-Performance Liquid Chromatography (HPLC)
Q8: I am seeing tailing peaks for my this compound derivative. How can I improve the peak shape?
Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Troubleshooting Steps:
-
Check pH of Mobile Phase: The imidamide group is basic and can interact with residual silanols on the silica-based stationary phase. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase or using a low pH can improve peak shape.
-
Reduce Sample Concentration: Injecting too much sample can lead to column overload and peak tailing. Try diluting your sample.
-
Use a Different Column: Consider using a column with a different stationary phase or one that is end-capped to minimize silanol interactions.
Q9: My compound is eluting very early, close to the solvent front. How can I increase its retention?
If your compound is eluting too early, it indicates that it is not interacting sufficiently with the stationary phase.
Troubleshooting Steps for Reversed-Phase HPLC:
-
Decrease the Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase. This will make the mobile phase more polar and increase the retention of your compound on the nonpolar stationary phase.
-
Change the Organic Modifier: If you are using methanol, switching to acetonitrile (or vice versa) can sometimes improve retention and selectivity.
-
Check the pH: Ensure the pH of your mobile phase is appropriate to keep your compound in a neutral state if possible, as ionized compounds are generally less retained in reversed-phase chromatography.
Experimental Protocols
Protocol 1: General HPLC-MS Method for this compound Derivatives
This protocol provides a starting point for method development. Optimization will be required for specific derivatives.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 10% B.
-
Linear ramp to 95% B over 5 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 10% B and re-equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray Ionization (ESI) in positive ion mode. Scan from m/z 100-1000.
Protocol 2: Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). DMSO-d₆ is often a good starting point as it is a good solvent for many organic compounds and N-H protons are often well-resolved.
-
Concentration: Prepare a solution with a concentration of 5-10 mg/mL.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Acquisition: Acquire a standard ¹H spectrum. If the spectrum is complex or tautomerism is suspected, proceed with ¹³C and 2D NMR experiments (COSY, HSQC, HMBC) to aid in structure elucidation.
References
-
G.L. F. Chitale, M. Stiasni, H. M. Schiebel, H. Budzikiewicz, H. L. Nimtz, V. Wray, G. Höfle, L. Grotjahn, H. Irschik, B. K. Kunze, H. Reichenbach, G. Thierbach, K. Gerth, T. Kemmer, W. Trowitzsch-Kienast. (1982). [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues]. PubMed. Available: [Link]
Sources
Validation & Comparative
A Comparative Guide to Modern Electrophilic Cyanating Agents: The Rise of N-Acylcyanamides Over Traditional Reagents
For researchers, scientists, and drug development professionals, the introduction of a cyano group is a pivotal step in the synthesis of many pharmaceutical and agrochemical compounds. The choice of a cyanating agent is critical, balancing reactivity with safety and operational simplicity. This guide provides an in-depth comparison of modern electrophilic cyanating agents, exemplified by the well-studied N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), against traditional reagents like cyanogen bromide and trimethylsilyl cyanide.
While the specific compound N'-Cyanobenzenecarboximidamide remains less documented in readily available scientific literature, the principles of electrophilic cyanation are well-represented by the class of N-acylcyanamides, with NCTS serving as a benchmark for performance and safety.[1][2] This guide will delve into the mechanistic underpinnings, practical applications, and safety considerations that inform the selection of an appropriate cyanating agent for your research needs.
The Evolving Landscape of Cyanation: A Shift Towards Safety and Efficiency
Historically, the repertoire of cyanating agents was dominated by highly toxic and volatile compounds such as cyanogen halides (e.g., cyanogen bromide) and cyanide salts.[3] While effective, their handling requires stringent safety protocols due to the risk of exposure to hydrogen cyanide gas.[4][5] The development of electrophilic cyanating agents has marked a significant advancement, offering "CN+" synthons that are often crystalline, air-stable solids with improved safety profiles.[2][6]
Key Players in Electrophilic Cyanation:
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): A bench-stable, crystalline solid that has emerged as a versatile and safer alternative to traditional cyanating agents.[2][7] It is effective in a wide range of reactions, including transition-metal-catalyzed cyanations and direct C-H functionalizations.[8][9] A significant advantage of NCTS is the generation of an environmentally benign byproduct, N-phenyl-p-toluenesulfonamide.[7]
-
Cyanogen Bromide (BrCN): A traditional and highly reactive electrophilic cyanating agent.[3] However, it is a highly toxic and volatile solid with a low melting and boiling point, necessitating careful handling in a fume hood.[4][10][11]
-
Trimethylsilyl Cyanide (TMSCN): While often used as a nucleophilic cyanide source, it can be oxidized in situ to generate an electrophilic cyanating species.[10][12] This method provides a safer alternative to cyanogen halides but requires the use of an oxidant.
Comparative Performance: A Data-Driven Overview
The choice of a cyanating agent is often dictated by the specific transformation required. The following table summarizes the general performance characteristics of NCTS, cyanogen bromide, and in situ generated electrophilic cyanide from TMSCN.
| Cyanating Agent | Form | Handling | Typical Reaction Conditions | Substrate Scope | Byproducts |
| NCTS | Crystalline Solid | Air-stable, easy to handle[7] | Mild to moderate temperatures, often with a catalyst (e.g., Lewis acid, transition metal)[1][8] | Broad, including arenes, heterocycles, and C-H bonds[1][7][8] | N-phenyl-p-toluenesulfonamide (benign)[7] |
| Cyanogen Bromide | Volatile Solid | Highly toxic, moisture-sensitive, requires careful handling[4][10][11] | Varies, can be reactive at low temperatures | Wide, but can lead to side reactions (e.g., bromination)[13] | Bromide salts, potential for HCN release |
| TMSCN (with oxidant) | Liquid | Toxic, moisture-sensitive | Requires an oxidant (e.g., bleach)[10][12] | Good for secondary amines[10][12] | Silylated byproducts, depends on oxidant |
Mechanistic Insights: Understanding Reactivity
The efficacy of electrophilic cyanating agents lies in the polarization of the C-N triple bond, rendering the carbon atom susceptible to nucleophilic attack.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00390G [pubs.rsc.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Cyanogen bromide-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]
- 13. youtube.com [youtube.com]
A Comparative Spectroscopic Guide to N'-Cyanobenzenecarboximidamide and its Analogs
In the landscape of drug discovery and development, the precise characterization of molecular structures is paramount. N'-Cyanobenzenecarboximidamide, a molecule featuring a unique combination of an imidamide and a cyano group, presents an interesting case for spectroscopic analysis. This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound alongside two structurally related analogs: benzamidine and N-cyanobenzamide. Understanding the distinct spectroscopic signatures of these compounds is crucial for researchers in synthesis, quality control, and mechanism of action studies.
This guide moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral features. All spectroscopic data for this compound and N-cyanobenzamide are predicted using advanced computational models due to the limited availability of experimental spectra in the public domain. Experimental data is used for benzamidine where available to provide a grounded comparison.
Molecular Structures Under Investigation
To visually represent the molecules discussed in this guide, their chemical structures are depicted below using the DOT language for graph visualization.
Figure 1: Chemical structures of this compound, Benzamidine, and N-Cyanobenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Here, we compare the predicted ¹H and ¹³C NMR spectra of our target molecule with its analogs. The predictions were performed in DMSO-d₆ to facilitate the observation of exchangeable protons.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra are particularly informative for identifying the protons on the aromatic ring and the N-H protons of the imidamide and amide moieties.
| Compound | Aromatic Protons (ppm) | N-H Protons (ppm) | Other Protons (ppm) |
| This compound | 7.5 - 7.9 (m, 5H) | 8.5 (s, 1H), 9.5 (s, 1H) | - |
| Benzamidine | 7.4 - 7.8 (m, 5H) | 9.1 (br s, 2H), 9.4 (br s, 2H) | - |
| N-Cyanobenzamide | 7.6 - 8.0 (m, 5H) | 11.5 (s, 1H) | - |
Table 1: Predicted ¹H NMR chemical shifts (δ) in ppm for this compound and its analogs.
The aromatic protons for all three compounds are expected to appear in the typical downfield region of 7.4-8.0 ppm. The key differentiators are the N-H proton signals. This compound is predicted to show two distinct singlets for the two different N-H protons of the imidamide group. In contrast, benzamidine, with its symmetrical amidinium ion (in the hydrochloride salt form commonly available), would show broader signals due to proton exchange and quadrupolar effects of the nitrogen atoms. N-Cyanobenzamide is predicted to have a single, significantly downfield-shifted N-H proton, characteristic of an amide proton adjacent to an electron-withdrawing cyano group.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra reveal the carbon framework of the molecules, with the chemical shifts of the quaternary carbons being particularly diagnostic.
| Compound | Aromatic Carbons (ppm) | C=N/C=O Carbon (ppm) | C≡N Carbon (ppm) |
| This compound | 128.0 - 132.0 | 160.0 | 115.0 |
| Benzamidine | 127.0 - 131.0 | 165.0 | - |
| N-Cyanobenzamide | 128.0 - 134.0 | 168.0 | 116.0 |
Table 2: Predicted ¹³C NMR chemical shifts (δ) in ppm for this compound and its analogs.
In the ¹³C NMR spectra, the imidamide carbon of this compound is predicted around 160.0 ppm, which is upfield compared to the amidine carbon in benzamidine (around 165.0 ppm) and the amide carbonyl carbon in N-cyanobenzamide (around 168.0 ppm). This is due to the differing electronic effects of the substituents on the central carbon. The presence of a signal around 115-116 ppm is a clear indicator of the cyano group in both this compound and N-cyanobenzamide.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent tool for identifying the characteristic vibrational frequencies of functional groups. The key functional groups in these molecules are the N-H, C=N, C≡N, and C=O bonds.
| Compound | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound | 3400 - 3200 (m, br) | ~1650 (s) | ~2230 (m, sh) | - | ~3100 - 3000 (m) |
| Benzamidine | 3300 - 3100 (m, br) | ~1670 (s) | - | - | ~3100 - 3000 (m) |
| N-Cyanobenzamide | ~3200 (m, br) | - | ~2240 (m, sh) | ~1700 (s) | ~3100 - 3000 (m) |
Table 3: Predicted characteristic IR absorption frequencies (in cm⁻¹) for this compound and its analogs. (s=strong, m=medium, br=broad, sh=sharp)
The IR spectrum of this compound is expected to be distinguished by the presence of three key stretching vibrations: a broad N-H stretch, a strong C=N stretch of the imidamide, and a medium, sharp C≡N stretch of the cyano group. Benzamidine will lack the C≡N stretch, while N-cyanobenzamide will show a strong C=O stretch instead of a C=N stretch, and also a C≡N absorption. The precise positions of the N-H stretches can be influenced by hydrogen bonding.
Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 145 | 118 [M-HCN]⁺, 104 [C₇H₆N]⁺, 77 [C₆H₅]⁺ |
| Benzamidine | 120 | 104 [M-NH₂]⁺, 77 [C₆H₅]⁺ |
| N-Cyanobenzamide | 146 | 129 [M-OH]⁺ (rearrangement), 105 [C₇H₅O]⁺, 77 [C₆H₅]⁺ |
Table 4: Predicted molecular ions and major fragment ions in the mass spectra of this compound and its analogs.
The molecular ion peak in the mass spectrum will readily distinguish between the three compounds due to their different molecular weights. The fragmentation patterns also provide valuable structural information. For this compound, a characteristic loss of hydrogen cyanide (HCN, 27 Da) is anticipated. The benzoyl cation fragment at m/z 105 is a hallmark of benzoyl-containing compounds like N-cyanobenzamide, while the phenyl cation at m/z 77 is expected to be a common fragment for all three aromatic compounds.
Experimental and Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel compound like this compound, from sample preparation to data analysis and comparison.
Figure 2: A generalized workflow for the spectroscopic characterization of organic compounds.
Conclusion
This comparative guide highlights the distinct spectroscopic features of this compound, benzamidine, and N-cyanobenzamide. While sharing a common benzoyl-derived core, the unique functional groups in each molecule give rise to characteristic signals in NMR, IR, and MS analyses. The predicted data presented herein serves as a valuable reference for researchers working with these or structurally similar compounds. The key to unambiguous identification lies in the holistic analysis of all three spectroscopic techniques, allowing for a confident elucidation of the molecular structure. As experimental data for this compound becomes available, it will be crucial to validate and refine these computational predictions.
References
A Comparative Guide to Electrophilic Cyanation: The Veteran Reagent vs. a Modern Alternative
From the Senior Application Scientist's Desk: In the landscape of organic synthesis, the introduction of the cyano group serves as a critical gateway to a multitude of functionalities, including amines, amides, carboxylic acids, and nitrogen-containing heterocycles. For decades, cyanogen bromide (BrCN) has been the go-to reagent for electrophilic cyanation. However, its high toxicity and challenging handling protocols have necessitated the development of safer and more manageable alternatives. This guide provides an in-depth, objective comparison between the traditional reagent, cyanogen bromide, and a prominent modern alternative, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). While the initial query focused on N'-Cyanobenzenecarboximidamide, the scarcity of available data on this specific compound has led us to broaden the scope to a well-documented and representative safer alternative, NCTS, to provide a comprehensive and practical comparison for the research community.
At a Glance: A Tale of Two Cyanating Agents
The primary impetus for moving away from cyanogen bromide is its significant safety and handling burden. NCTS emerges as a bench-stable solid, offering a much-improved safety profile that circumvents many of the hazards associated with its predecessor.[1]
| Property | Cyanogen Bromide (BrCN) | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) |
| Physical State | Colorless to white crystalline solid[2] | Bench-stable colorless solid[3][4] |
| Molecular Weight | 105.92 g/mol | 272.32 g/mol [5] |
| Melting Point | 50-53 °C[2] | 85–87 °C[3] |
| Boiling Point | 61-62 °C[2] | Not applicable (decomposes at high temperatures) |
| Key Hazards | Highly toxic by inhalation, ingestion, and skin contact; volatile; reacts with water and acids to produce highly toxic hydrogen cyanide (HCN) gas.[2] | May cause skin and eye irritation; suspected of causing cancer.[2][6] |
| Handling | Requires a well-ventilated fume hood, specialized personal protective equipment (PPE), and procedures for deactivation.[2] | Can be handled on the bench with standard PPE, though caution is still advised.[2] |
The Core Chemistry: Reaction Mechanisms and Scope
Both cyanogen bromide and NCTS function as electrophilic cyanating agents, meaning they deliver a "CN+" equivalent to a nucleophile. However, the specifics of their reactivity and their tolerance for various functional groups differ.
Cyanogen Bromide: The von Braun Reaction and Beyond
A classic application of cyanogen bromide is the von Braun reaction, where a tertiary amine is converted to a cyanamide with the loss of an alkyl group.[7][8] The reaction proceeds through a nucleophilic attack of the amine on the cyanogen bromide, forming a quaternary ammonium intermediate, which then undergoes a second nucleophilic substitution by the bromide ion.[7]
Beyond the von Braun reaction, cyanogen bromide is widely used for the synthesis of guanidines, nitriles, and for immobilizing proteins on solid supports in biochemical applications.[9] However, its high reactivity can sometimes lead to a lack of selectivity with multifunctional substrates.[2]
NCTS: A Milder, More Selective Approach
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as a versatile and safer electrophilic cyanating agent.[3][10][11] It is particularly effective for the cyanation of a wide range of nucleophiles, including amines, phenols, and carbon nucleophiles, often under milder conditions than those required for cyanogen bromide.[12][13]
The reaction with amines to form cyanamides is a prominent application.[12] The proposed mechanism involves the activation of NCTS, followed by nucleophilic attack of the amine.
NCTS has been successfully employed in the synthesis of various heterocyclic compounds, such as 2-aminobenzoxazoles and 2-aminobenzimidazoles, highlighting its utility in medicinal chemistry.[12] Furthermore, its application extends to transition-metal-catalyzed C-H cyanation reactions, demonstrating a breadth of reactivity not typically seen with cyanogen bromide.[11]
Experimental Protocols: A Practical Comparison
To provide a tangible understanding of the differences in handling and reaction setup, the following are representative protocols for the synthesis of a cyanamide using both cyanogen bromide and NCTS.
Protocol 1: Synthesis of a Disubstituted Cyanamide using Cyanogen Bromide (Illustrative)
WARNING: Cyanogen bromide is extremely toxic and should only be handled by trained personnel in a certified chemical fume hood with appropriate personal protective equipment, including gloves, a lab coat, and respiratory protection. An emergency plan and a deactivating solution (e.g., sodium hypochlorite) should be readily available.
Materials:
-
Secondary amine (1.0 equiv)
-
Cyanogen bromide (1.1 equiv)
-
Anhydrous solvent (e.g., chloroform, diethyl ether)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the secondary amine in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate, dry flask, carefully weigh the cyanogen bromide and dissolve it in a minimal amount of the anhydrous solvent. Caution: Avoid inhalation of dust and vapors.
-
Slowly add the cyanogen bromide solution to the stirred amine solution via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Disubstituted Cyanamide using NCTS
Materials:
-
Secondary amine (1.0 equiv)
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 equiv)
-
Base (e.g., LiHMDS, 1.5 equiv)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar and under a nitrogen atmosphere, add the secondary amine and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., LiHMDS solution) to the reaction mixture and stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve the NCTS in anhydrous THF.
-
Add the NCTS solution to the reaction mixture dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Comparative Performance Data
The choice of reagent can significantly impact reaction outcomes. The following table summarizes typical performance characteristics based on literature reports.
| Parameter | Cyanogen Bromide | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) |
| Reaction Conditions | Often requires low temperatures to control reactivity; can be sensitive to moisture.[14] | Generally mild conditions (0 °C to room temperature); compatible with a wider range of solvents.[12] |
| Yields | Variable, can be high for simple substrates but may be lower for complex molecules due to side reactions. | Generally good to excellent yields across a broad range of substrates.[12][13] |
| Functional Group Tolerance | Moderate; can react with other nucleophilic groups. | Good to excellent; tolerates a variety of functional groups.[12][13] |
| Work-up and Purification | Can be complicated by the need to handle and dispose of residual toxic reagent and byproducts. | Generally straightforward, with a non-toxic sulfonamide byproduct that is often easily removed by chromatography.[3] |
Conclusion and Future Outlook
While cyanogen bromide has a long-standing history in organic synthesis, its extreme toxicity and handling difficulties make it a less-than-ideal choice in a modern laboratory setting focused on safety and sustainability. The development of electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) represents a significant step forward. NCTS offers a much safer alternative without compromising, and in many cases, improving upon the synthetic utility of cyanogen bromide. Its stability, ease of handling, and broad substrate scope make it a superior choice for a wide range of cyanation reactions.
For researchers and drug development professionals, the adoption of safer alternatives like NCTS is not just a matter of convenience but a critical step in promoting a safer research environment. As the field of organic synthesis continues to evolve, the development and adoption of such reagents will be paramount in enabling the efficient and responsible creation of novel molecules.
References
-
Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247–249. [Link]
-
Kasthuri, M., Babu, H. S., Kumar, K. S., Sudhakar, C., & Kumar, P. V. N. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26(07), 897–900. [Link]
-
Chen, C., Zhu, J.-B., & Xia, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247-249. [Link]
-
Mishra, S., & Kumar, A. (2022). The state of the art of electrophilic N-cyanation of amines for the synthesis of cyanamides. ResearchGate. [Link]
-
Zhang, Z., & Li, C. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry – An Asian Journal, 13(5), 482-495. [Link]
-
Request PDF. (n.d.). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Retrieved from [Link]
-
Wikipedia. (n.d.). von Braun reaction. Retrieved from [Link]
-
Morrill, L. C., et al. (2017). Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). Organic Letters, 19(14), 3835–3838. [Link]
-
ResearchGate. (n.d.). Representative electrophilic cyanation reagents. Retrieved from [Link]
-
Bar-Ziv, R., et al. (2022). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. JACS Au, 2(12), 2736–2743. [Link]
-
Schörgenhumer, J., & Waser, M. (2016). New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. Organic Chemistry Frontiers, 3(11), 1535-1540. [Link]
-
Australian Journal of Chemistry. (2022). The electrophilic cyanation of alkynyl halides (bromides or chlorides) with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) using a zinc reagent. ConnectSci. [Link]
-
ResearchGate. (n.d.). The von Braun Cyanogen Bromide Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018). von Braun Cyanogen Bromide Reaction alternative. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Cyano-N-phenyl-p-toluenesulfonamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
-
Bar-Ziv, R., et al. (2022). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. PMC. [Link]
-
PubMed. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Retrieved from [Link]
-
PubChem. (n.d.). N-cyano-N-phenyl-p-toluenesulfonamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
PubMed. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. Retrieved from [Link]
-
PubMed. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. Retrieved from [Link]
-
University of Toronto. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Retrieved from [Link]
-
Nature. (2022). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. Retrieved from [Link]
-
Semantic Scholar. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. Retrieved from [Link]
-
ResearchGate. (2015). Facile Synthesis of Guanidine Functionalised Building Blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). New Synthesis of Imidazole Derivatives from Cyanobenzenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyanamide synthesis by cyanation. Retrieved from [Link]
-
ResearchGate. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]
-
ResearchGate. (2016). Recent Developments in Guanylating Agents. Retrieved from [Link]
-
Semantic Scholar. (2016). Guanidine Synthesis: Use of Amidines as Guanylating Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Retrieved from [Link]
Sources
- 1. Cyanamide synthesis by cyanation [organic-chemistry.org]
- 2. aksci.com [aksci.com]
- 3. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. N-cyano-N-phenyl-p-toluenesulfonamide | C14H12N2O2S | CID 4465625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. von Braun reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
A Guide to Solvent System Selection for N'-Cyanobenzenecarboximidamide: A Comparative Efficacy Analysis
Introduction to N'-Cyanobenzenecarboximidamide: A Versatile Synthetic Building Block
This compound, also known as N-Cyanobenzimidamide, is an organic compound featuring a unique N-cyano-amidine functional group.[1][2] This moiety confers a dual reactivity profile: the amidine group can act as a nucleophile or a base, while the cyano group is an electrophilic center, making it a valuable intermediate in the synthesis of nitrogen-containing heterocycles, which are core scaffolds in many pharmaceutical agents.[3][4][5] The efficacy of this compound in any synthetic or formulation context is critically dependent on the choice of solvent. The solvent system not only dictates solubility but also profoundly influences the compound's stability and reactivity by mediating the energetics of reactant, transition state, and product stabilization.[6][7]
This guide provides a comprehensive comparison of the performance of this compound in various solvent systems, grounded in theoretical principles and supported by actionable experimental protocols for validation in your own laboratory setting.
| Physicochemical Properties | |
| CAS Number | 17513-09-6[1][2][8] |
| Molecular Formula | C₈H₇N₃[1][2] |
| Molecular Weight | 145.16 g/mol [1] |
| Synonyms | N-Cyanobenzimidamide[1][2] |
| Topological Polar Surface Area (TPSA) | 59.67 Ų[1] |
| logP | 1.08[1] |
| Hydrogen Bond Donors | 2[1] |
| Hydrogen Bond Acceptors | 2[1] |
The Theoretical Framework: Why Solvent Choice is Paramount
The choice of solvent can dramatically alter the course and rate of a chemical reaction.[6][9] This influence stems from the solvent's ability to stabilize or destabilize the reactants and, more importantly, the transition state of the reaction.[7][10] Solvents are broadly classified based on their polarity (dipole moment) and their ability to donate hydrogen bonds (proticity).
-
Polar Protic Solvents: (e.g., Water, Methanol, Ethanol). These solvents have large dipole moments and contain O-H or N-H bonds. They are excellent at solvating both cations and anions. They can stabilize anions through strong hydrogen bonding.[11][12]
-
Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile). These solvents possess large dipole moments but lack O-H or N-H bonds. They are effective at solvating cations but are poor at solvating anions, as they cannot act as hydrogen bond donors.[10][12][13]
-
Nonpolar Solvents: (e.g., Hexane, Toluene). These solvents have low dipole moments and cannot form strong interactions with charged or highly polar species.
For this compound, the key reactive sites are the nucleophilic nitrogens. The efficacy of these sites is directly impacted by solvent interactions, as illustrated below.
Caption: Solvent interaction with this compound.
Comparative Efficacy in Representative Solvent Systems
The "efficacy" of this compound is evaluated based on two primary metrics: solubility and stability/reactivity . High solubility is a prerequisite for most applications, while the solvent's influence on the compound's reactivity determines its utility in synthesis.
Polar Aprotic Solvents: The System of Choice for Enhanced Reactivity
Examples: DMSO, DMF, Acetonitrile
-
Solubility: this compound is expected to exhibit high solubility in these solvents due to its polar nature (TPSA = 59.67 Ų). Studies on structurally similar compounds like benzamides and sulfonamides have shown that DMSO and DMF are highly effective solubilizers.[14][15]
-
Reactivity & Stability: This class of solvents is ideal for reactions where the nucleophilicity of the amidine nitrogen is key. By poorly solvating the nucleophilic nitrogen atoms, polar aprotic solvents leave them "un-caged" and highly reactive.[13] This significantly accelerates reaction rates, often by several orders of magnitude compared to protic solvents.[13] For instance, in Sₙ2 reactions, moving from methanol (protic) to acetonitrile (aprotic) can increase the reaction rate by a factor of 5000.[13] These solvents are generally non-reactive and provide a stable medium for the compound, provided anhydrous conditions are maintained.
Polar Protic Solvents: A Compromise Between Solubility and Reactivity
Examples: Water, Ethanol, Methanol
-
Solubility: Good solubility is anticipated, particularly in lower alcohols, due to the potential for hydrogen bonding between the solvent's hydroxyl groups and the compound's nitrogen atoms.
-
Reactivity & Stability: The primary drawback of protic solvents is their tendency to form strong hydrogen bonds with the nucleophilic nitrogens of this compound. This "caging" effect, or solvation, stabilizes the ground state of the nucleophile, thereby increasing the activation energy of the reaction and drastically reducing its rate.[13][16] Furthermore, in the presence of acidic or basic catalysts, there is a risk of solvolysis, where the solvent molecule itself acts as a nucleophile, leading to decomposition or undesired side products.
Nonpolar Solvents: Limited by Poor Solubility
Examples: Toluene, Hexane, Dichloromethane
-
Solubility: Due to the high polarity of this compound, its solubility in nonpolar solvents is expected to be very low. The "like dissolves like" principle dictates that significant energy would be required to break the intermolecular forces of the polar solute to dissolve it in a nonpolar medium.
-
Reactivity & Stability: Even if minimal solubility is achieved, the reaction environment is suboptimal. While the nucleophile would not be caged by hydrogen bonding, the low dielectric constant of the solvent would fail to stabilize any charged intermediates or transition states that may form during a reaction, often leading to very slow or nonexistent reactivity.[6]
| Solvent System | Predicted Solubility | Predicted Reactivity (Nucleophilic) | Key Considerations |
| Polar Aprotic (DMSO, DMF) | High | Excellent | Often require drying; can be difficult to remove post-reaction. |
| Polar Aprotic (Acetonitrile) | Moderate to High | Very Good | Less viscous and easier to remove than DMSO/DMF. |
| Polar Protic (Ethanol, Methanol) | Moderate to High | Poor | Strong H-bonding significantly reduces nucleophilicity. Risk of solvolysis. |
| Nonpolar (Toluene, Hexane) | Very Low | Very Poor | Unsuitable for most applications due to extremely poor solubility. |
Experimental Protocols for Solvent System Validation
The following protocols provide a self-validating framework for researchers to determine the optimal solvent system for their specific application.
Protocol for Solubility Determination
This protocol establishes the quantitative solubility of this compound in a given solvent, a critical first step in solvent selection.[17][18]
-
Preparation: Accurately weigh approximately 20 mg of this compound into a 4 mL glass vial.
-
Initial Solvent Addition: Add 0.2 mL of the test solvent to the vial. This corresponds to an initial concentration of 100 mg/mL.
-
Room Temperature Mixing: Vigorously mix the contents at room temperature for 2-5 minutes (e.g., using a vortex mixer). Observe for complete dissolution.
-
Heating Step (if not soluble): If the solid is not fully dissolved, place the vial in a heating block or water bath set to 60-70°C. Mix intermittently for up to 10 minutes. Causality Note: Heating increases the kinetic energy of the system, helping to overcome the lattice energy of the solid and promoting dissolution.
-
Incremental Solvent Addition: If the solid remains undissolved, add additional 0.2 mL aliquots of the solvent, repeating the mixing and heating steps after each addition until complete dissolution is observed. Record the total volume of solvent used.
-
Cooling & Crystallization: Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath (0-4°C) for 20-30 minutes.
-
Validation: Observe for the formation of precipitate or crystals. The return of the solid upon cooling confirms that the solvent is suitable for applications requiring temperature-dependent solubility, such as crystallization. If no solid returns, the compound may be too soluble for such applications.
-
Calculation: Calculate the solubility (in mg/mL) based on the initial mass of the compound and the total volume of solvent required for dissolution at a specific temperature.
Caption: Experimental workflow for solubility screening.
Protocol for Assessing Stability and Reactivity
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the concentration of this compound over time, providing data on its stability in a given solvent and its rate of consumption in a reaction.
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup (for Reactivity): In separate vials, combine the stock solution with the other reactants for the desired chemical transformation. Maintain a control vial containing only the stock solution to assess stability.
-
Time Zero (t=0) Sample: Immediately after preparation, withdraw an aliquot from each vial, dilute it appropriately with the mobile phase, and inject it into the HPLC system to obtain a baseline chromatogram.
-
Incubation: Store the vials under the desired reaction conditions (e.g., specific temperature, inert atmosphere).
-
Time-Course Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each vial, quench if necessary, dilute, and analyze by HPLC.
-
Data Analysis:
-
Stability: In the control vial, monitor the peak area of this compound. A decrease in peak area over time indicates degradation.
-
Reactivity: In the reaction vials, monitor the decrease in the peak area of the starting material and the increase in the peak area(s) of the product(s).
-
Quantification: Use the peak areas to calculate the concentration of the compound at each time point. Plot concentration versus time to determine the rate of reaction or degradation.
-
Recommendations and Conclusion
The selection of an appropriate solvent system is a critical, non-trivial step in the successful application of this compound.
-
For Synthetic Applications: Polar aprotic solvents, particularly Acetonitrile and DMF , are highly recommended. They offer an excellent balance of high solubility and an environment that promotes the intrinsic nucleophilicity of the compound, leading to faster and more efficient reactions.
-
For Formulation or Analytical Purposes: The choice is application-dependent. While polar aprotic solvents ensure high solubility, polar protic solvents like Ethanol may be acceptable if reactivity is not a concern and the formulation requires a less toxic, more volatile solvent.
-
For Crystallization: A solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot is ideal. This may include polar protic solvents like isopropanol or binary solvent mixtures (e.g., Ethanol/Water).
By integrating the theoretical principles with the empirical data generated from the validation protocols described herein, researchers can confidently select a solvent system that maximizes the efficacy of this compound, ensuring reproducible and optimal results in both research and development settings.
References
-
Wikipedia. Solvent effects. [Link]
-
ResearchGate. Solvent effects on the kinetics, mechanism, stability, structural, and reactivity in chemical reactions from theoretical viewpoint | Request PDF. [Link]
-
Slideshare. Solvent Effects on Chemical Reaction | PPTX. [Link]
-
Chemistry LibreTexts. 4.7: Solvent Effects. [Link]
-
ResearchGate. (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]
-
Chemsigma. N-CYANOBENZENECARBOXIMIDAMIDE [17513-09-6]. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
Chemistry LibreTexts. 3.3E: Experimentally Testing Solvents. [Link]
-
NIH National Library of Medicine. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC. [Link]
-
MDPI. Recent Advances in Cyanamide Chemistry: Synthesis and Applications. [Link]
-
NIH National Library of Medicine. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC. [Link]
-
ResearchGate. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. [Link]
-
Wikipedia. Cyanamide. [Link]
-
ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Reddit. How do you think about Protic and Aprotic solvents in SN1 and SN2 reactions?. [Link]
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyanamide - Wikipedia [en.wikipedia.org]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. N-CYANOBENZENECARBOXIMIDAMIDE [17513-09-6] | Chemsigma [chemsigma.com]
- 9. Solvent Effects on Chemical Reaction | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 14. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Guide to the Reaction Mechanisms of N'-Cyanobenzenecarboximidamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth comparative analysis of plausible reaction mechanisms for the synthesis of N'-Cyanobenzenecarboximidamide. This document moves beyond simple protocols to explore the underlying chemical principles, offering a framework for methodological selection and optimization in synthetic chemistry.
Introduction: The Synthetic Value of the N'-Cyanoguanidine Moiety
This compound, a molecule featuring the N'-cyanoguanidine functional group, represents a valuable scaffold in medicinal chemistry and materials science. The unique electronic properties of the cyanoguanidine unit contribute to its utility as a bioisostere for ureas and thioureas and as a precursor for various heterocyclic systems. Understanding the mechanistic nuances of its synthesis is paramount for developing efficient, scalable, and reproducible production methods. This guide critically examines two primary plausible synthetic pathways: the Benzimidoyl Chloride Pathway and the Carbodiimide-Mediated Coupling Pathway.
Mechanism A: The Benzimidoyl Chloride Pathway - An Addition-Elimination Approach
This pathway leverages the high electrophilicity of a benzimidoyl chloride intermediate, which readily reacts with a nucleophilic cyanamide salt in a classic addition-elimination sequence. The choice of this route is often predicated on the availability of the corresponding benzamide precursor and the desired reactivity profile.
Mechanistic Deep Dive
The reaction is initiated by the conversion of a benzamide to its corresponding benzimidoyl chloride. This is typically achieved using a strong dehydrating/chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting benzimidoyl chloride is a potent electrophile due to the electron-withdrawing nature of the chlorine atom and the imine functionality.
The key mechanistic step involves the nucleophilic attack of the deprotonated cyanamide anion on the electrophilic carbon of the benzimidoyl chloride. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of a chloride ion yields the final this compound product. The driving force for this step is the formation of a stable chloride anion and the resonance-stabilized cyanoguanidine product.
Caption: Mechanism A: The Benzimidoyl Chloride Pathway.
Experimental Protocol: Synthesis via Benzimidoyl Chloride
Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and moisture-sensitive reagents.
-
Formation of Benzimidoyl Chloride: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend benzamide (1.0 eq) in anhydrous toluene. Add phosphorus pentachloride (1.1 eq) portion-wise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours until the reaction mixture becomes a clear solution.
-
Preparation of Cyanamide Salt: In a separate flask, dissolve sodium cyanamide (1.2 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.
-
Coupling Reaction: Cool the benzimidoyl chloride solution to 0 °C and add the solution of sodium cyanamide dropwise over 30 minutes. Stir the reaction mixture at room temperature for 12-18 hours.
-
Workup and Purification: Quench the reaction by carefully adding crushed ice. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanism B: The Carbodiimide-Mediated Coupling Pathway
This alternative approach relies on the in-situ generation of a reactive carbodiimide intermediate from a suitable precursor, typically a thiourea, followed by the addition of cyanamide.[1] This method often offers milder reaction conditions and avoids the handling of highly moisture-sensitive intermediates like imidoyl chlorides.
Mechanistic Deep Dive
The synthesis begins with the activation of a N-benzoylthiourea precursor. A common method involves the use of a desulfurizing agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or mercury(II) oxide, which facilitates the elimination of a sulfur-containing byproduct to form a highly reactive benzoylcarbodiimide.
This carbodiimide intermediate is then susceptible to nucleophilic attack by cyanamide. The cyanamide adds to one of the C=N bonds of the carbodiimide, forming an O-acylisourea-type intermediate. A subsequent intramolecular rearrangement and elimination lead to the formation of the stable this compound product. The choice of coupling agent and reaction conditions can be critical to minimize side reactions, such as the self-condensation of the carbodiimide.
Caption: Mechanism B: The Carbodiimide-Mediated Pathway.
Experimental Protocol: Carbodiimide-Mediated Synthesis
-
Preparation of N-Benzoylthiourea: React benzoyl isothiocyanate with ammonia in a suitable solvent like acetone at 0 °C. The product can be isolated by filtration.
-
Carbodiimide Formation and Coupling: To a solution of N-benzoylthiourea (1.0 eq) in dichloromethane (DCM), add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.5 eq) and a catalytic amount of a base like triethylamine. Stir the mixture for 30 minutes at room temperature.
-
Addition of Cyanamide: Add a solution of cyanamide (1.2 eq) in tetrahydrofuran (THF) to the reaction mixture. Allow the reaction to proceed at room temperature for 24 hours.
-
Workup and Purification: Dilute the reaction mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by flash chromatography to yield the desired product.
Comparative Analysis of Synthetic Pathways
The selection of an optimal synthetic route depends on a variety of factors including precursor availability, scalability, and tolerance to specific functional groups.
| Feature | Benzimidoyl Chloride Pathway (A) | Carbodiimide-Mediated Pathway (B) |
| Precursor Stability | Benzimidoyl chloride is highly moisture-sensitive. | N-Benzoylthiourea is generally a stable solid. |
| Reagent Toxicity | PCl₅ and SOCl₂ are highly corrosive and toxic. | EDC is a common, relatively safe coupling agent. |
| Reaction Conditions | Often requires elevated temperatures for imidoyl chloride formation. | Typically proceeds at room temperature. |
| Potential Side Reactions | Hydrolysis of the imidoyl chloride; formation of symmetrical guanidines. | Self-condensation of the carbodiimide; formation of N-acylureas. |
| Scalability | Can be challenging due to the handling of sensitive intermediates. | Generally more amenable to scale-up. |
Conclusion
Both the Benzimidoyl Chloride and the Carbodiimide-Mediated pathways offer viable routes to this compound, each with distinct advantages and disadvantages. The Benzimidoyl Chloride pathway is a more direct approach but is hampered by the use of harsh reagents and moisture-sensitive intermediates. In contrast, the Carbodiimide-Mediated pathway provides a milder and often more practical alternative, particularly for laboratory-scale synthesis and for substrates with sensitive functional groups. The insights provided in this guide are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel molecules.
References
-
El-Sayed, A. A., et al. (2010). Synthesis of Heterocyclic Skeletons by the Reaction of N1-(2-Cyanophenyl)-benzimidoyl Chloride with Thioamides. Molecules, 15(10), 7313-7323. [Link]
-
ResearchGate. (n.d.). Cyanoguanidine as a versatile, eco-friendly and inexpensive reagent for the synthesis of 2-aminobenzoxazoles and 2-guanidinobenzoxazoles. ResearchGate. [Link]
-
ResearchGate. (n.d.). A Convenient Route To Cyanoguanidines. ResearchGate. [Link]
-
Indian Academy of Sciences. (n.d.). Selective Monohydrocyanation of Diimine using Potassium Hexacyanoferrate(II)-Benzoyl Chloride Reagent System as a Cyanide Source. Journal of Chemical Sciences. [Link]
- Google Patents. (n.d.). Production and use of cyanoguanidine and cyanamide.
-
Besselièvre, F., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1056-1090. [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. [Link]
-
The Organic Chemistry Tutor. (2018, May 13). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. YouTube. [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
Sources
A Comparative Guide to the Performance of N'-Cyanobenzenecarboximidamide in the Synthesis of Substituted Guanidines
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly influences the efficiency, yield, and purity of synthesized compounds. This guide provides an in-depth technical comparison of N'-Cyanobenzenecarboximidamide and its alternatives in the synthesis of substituted guanidines, a prevalent scaffold in medicinal chemistry. By presenting objective experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Introduction: The Role of Guanidine Precursors in Organic Synthesis
The guanidinium group, characterized by its Y-shaped arrangement of nitrogen atoms centered on a carbon atom, is a key pharmacophore found in a wide array of biologically active compounds. Its ability to form strong, delocalized positive charges allows for potent interactions with biological targets. The synthesis of substituted guanidines, therefore, is of significant interest. A common strategy for constructing the guanidine functionality involves the reaction of an amine with an electrophilic amidine or cyanamide-based reagent.
This compound, with its unique combination of a cyano group and a benzimidamide moiety, presents itself as a potential precursor for guanidine synthesis. This guide will benchmark its performance against more established reagents, namely N-substituted cyanamides and the use of carbodiimides, providing a clear perspective on its relative merits and drawbacks.
Comparative Performance Analysis: Synthesis of N,N'-Disubstituted Guanidines
The synthesis of N,N'-disubstituted guanidines serves as a key benchmark for evaluating the efficacy of different guanidinylating agents. Here, we compare the performance of this compound with a widely used alternative, copper(I) iodide-catalyzed reaction of N-substituted cyanamides with amines.
Table 1: Comparison of Reagents for the Synthesis of N-Alkyl-N'-arylguanidines
| Entry | Amine | Guanidinylating Agent | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Benzylamine | N'-Cyano-4-methylaniline | CuI (10 mol%), Xantphos (10 mol%), DMF, 120 °C, 12 h | 85 | [1] |
| 2 | Pyrrolidine | N'-Cyano-4-methylaniline | CuI (10 mol%), Xantphos (10 mol%), DMF, 120 °C, 12 h | 82 | [1] |
| 3 | Aniline | N,N'-Dicyclohexylcarbodiimide (DCC) | Zn-Al hydrotalcite, Toluene, 110 °C, 12 h | 50-60 | [1] |
| 4 | Benzylamine | This compound | Hypothetical | Data Not Available | - |
Experimental Protocols
To facilitate the reproduction and further investigation of these synthetic routes, detailed experimental protocols are provided below.
Protocol 1: Copper(I) Iodide-Catalyzed Synthesis of N-Alkyl-N'-arylguanidines from N-Arylcyanamides
This protocol is adapted from the work of Wu, et al.[1]
dot
Caption: Workflow for copper-catalyzed guanidine synthesis.
Procedure:
-
To an oven-dried Schlenk tube, add N-arylcyanamide (1.0 mmol), copper(I) iodide (0.1 mmol), and Xantphos (0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (2 mL) and the corresponding amine (1.2 mmol) via syringe.
-
Seal the tube and stir the reaction mixture at 120 °C for 12 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Proposed Synthesis of N,N'-Disubstituted Guanidines from this compound
While specific literature is unavailable, a plausible protocol can be designed based on the reactivity of similar compounds.
dot
Caption: Proposed workflow for guanidine synthesis using this compound.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as DMF or dioxane.
-
Add the desired amine (1.1 mmol) to the solution.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by either recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Mechanistic Insights and Discussion
The synthesis of guanidines from cyanamide derivatives generally proceeds through the nucleophilic attack of an amine on the electrophilic carbon of the cyano group. In the case of this compound, the reaction would likely be initiated by the addition of the amine to the cyano moiety, followed by a rearrangement and elimination of a byproduct to afford the desired guanidine.
The copper-catalyzed reaction of N-substituted cyanamides is believed to proceed through the coordination of the copper catalyst to the cyanamide, which enhances its electrophilicity and facilitates the nucleophilic attack of the amine. The choice of ligand, such as Xantphos, is crucial for achieving high catalytic activity.
Conclusion and Future Outlook
While this compound remains a reagent with underexplored potential in the synthesis of substituted guanidines, this guide provides a framework for its evaluation. The established high-yielding copper-catalyzed methods using N-substituted cyanamides currently represent a more robust and well-documented approach. However, the development of catalyst-free methods is a desirable goal in green chemistry. Future research should focus on systematically evaluating the reactivity of this compound with a diverse range of amines under various reaction conditions to fully elucidate its synthetic utility and establish its position relative to existing reagents. The protocols and comparative data presented herein serve as a valuable starting point for such investigations.
References
- Wu, Y., et al. (2014). Copper(I) Iodide-Catalyzed Synthesis of N,N′-Disubstituted Guanidines from N-Substituted Cyanamides. Request PDF.
- Katritzky, A. R., et al. (2004). Recent advances in the synthesis of substituted guanidines. Tetrahedron, 60(13), 2849-2884.
- Ishikawa, T., & Kumamoto, T. (2006). Superbases for organic synthesis: guanidines, amidines, and phosphazenes. Chemical reviews, 106(9), 3556-3587.
- Biguanide Synthesis Review. Synthetic accesses to biguanide compounds. (2021). Beilstein Journal of Organic Chemistry, 17, 1001-1049.
- Copper(i) Iodide-Catalyzed Synthesis of N,N′-Disubstituted Guanidines from N-Substituted Cyanamides*. Request PDF. (2014).
- A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. (2017). Molecules, 22(10), 1647.
Sources
A Comparative Guide to Modern Reagents for Cyanamide Synthesis: Alternatives, Mechanisms, and Methodologies
Introduction
The cyanamide functional group (R₂N–C≡N) is a cornerstone in contemporary organic synthesis and medicinal chemistry. Its unique electronic properties, featuring a nucleophilic amino group adjacent to an electrophilic nitrile, render it a versatile intermediate for constructing more complex molecular architectures, including guanidines, ureas, thioureas, and a diverse array of nitrogen-containing heterocycles.[1][2] Historically, the synthesis of cyanamides has been dominated by the use of highly toxic and volatile cyanogen halides, particularly cyanogen bromide (BrCN).[3][4] While effective, the acute toxicity and challenging handling requirements of BrCN pose significant safety and environmental risks, compelling the scientific community to develop safer and more practical alternatives.[1][5]
This guide provides a comprehensive comparison of modern reagents and methodologies for the N-cyanation of primary and secondary amines, moving beyond classical approaches. We will delve into the mechanisms, substrate scope, and performance of leading alternatives to reagents like N'-Cyanobenzenecarboximidamide and the hazardous cyanogen halides. By presenting objective comparisons, supported by experimental data and detailed protocols, this document serves as a critical resource for researchers, chemists, and drug development professionals aiming to optimize cyanamide synthesis with a focus on safety, efficiency, and operational simplicity.
Chapter 1: The Classical Benchmark: Cyanogen Halides
The direct electrophilic cyanation of amines using cyanogen halides is the most established method for forming N-CN bonds.[1]
Cyanogen Bromide (BrCN)
Cyanogen bromide has long been the go-to reagent for this transformation due to its high reactivity and commercial availability. The reaction proceeds via a straightforward nucleophilic attack of the amine on the electrophilic carbon of BrCN, displacing the bromide ion.
-
Advantages : High reactivity, low cost, and a well-documented history of success across a broad range of substrates.[3]
-
Disadvantages : BrCN is extremely toxic, volatile (boiling point 62 °C), and moisture-sensitive.[1][4] Its use requires stringent safety protocols, including specialized ventilation and handling procedures, making it ill-suited for large-scale or high-throughput synthesis.
Caption: Experimental workflow for cyanamide synthesis via TMSCN/NaClO.
N-Chlorosuccinimide (NCS) and Zinc Cyanide (Zn(CN)₂)
Another robust, one-pot method utilizes N-chlorosuccinimide (NCS) as an oxidant and zinc cyanide (Zn(CN)₂) as the cyanide source. [5][6]This procedure is particularly valuable as it avoids not only cyanogen halides but also other toxic cyanide sources like TMSCN.
-
Mechanism : While the exact mechanism is subject to ongoing investigation, it is proposed to involve the initial formation of an N-chloroamine intermediate from the reaction of the amine with NCS. This activated intermediate then undergoes nucleophilic attack by the cyanide anion, sourced from Zn(CN)₂, to yield the final cyanamide product. [5][7]* Advantages : This method is operationally simple and employs inexpensive, commercially available reagents. [7]Zn(CN)₂ is a solid and significantly less toxic than alkali metal cyanides, making it safer to handle. [5]The protocol is effective for a wide range of primary and secondary amines. [5][8]* Trustworthiness : The self-validating nature of this protocol lies in its one-pot design. The controlled, sequential generation and consumption of the reactive N-chloroamine intermediate prevent its accumulation, enhancing the safety and selectivity of the overall transformation.
Chapter 3: Stable Electrophilic Cyanide-Transfer Agents
For applications requiring a well-defined, isolable cyanating agent, several classes of stable electrophilic "[CN]⁺" donors have been developed.
N-Sulfonyl Cyanamides (e.g., NCTS)
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a popular and versatile electrophilic cyanating agent. [3]It is a stable, crystalline solid that can be handled easily in the laboratory.
-
Reactivity : The electron-withdrawing nature of the tosyl group makes the cyano carbon highly electrophilic. NCTS is used for the cyanation of various nucleophiles and has found significant application in transition-metal-catalyzed C-H cyanation reactions. [3][9]Its use in direct N-cyanation of amines provides a reliable alternative to more hazardous reagents. [4]
Heterocyclic Cyanating Agents
Reagents such as 1-cyanoimidazole and 2-cyanopyridazin-3(2H)-one have emerged as effective and chemoselective electrophilic cyanating agents. [3][10]
-
Mechanism : These reagents function by having a heterocyclic moiety that acts as an excellent leaving group upon nucleophilic attack by an amine on the cyano group.
-
Advantages : They are generally milder and safer to handle than cyanogen bromide. [3][4]* Limitations : A significant drawback is that these reagents often require synthesis, which sometimes involves the use of cyanogen bromide in their preparation, partially offsetting the safety benefits. [4]
Chapter 4: Performance and Data Comparison
The selection of an appropriate cyanating agent depends on a balance of reactivity, safety, substrate scope, and operational cost. The following table summarizes the key performance characteristics of the discussed reagents.
| Reagent/System | Reagent Type | Safety/Toxicity Profile | Typical Conditions | General Yield | Substrate Scope | Key Advantages | Key Disadvantages |
| BrCN | Electrophilic [CN]⁺ | Extreme Toxicity , Volatile [1][5] | Base, 0 °C to RT, Aprotic Solvent [4] | 70-95% | Broad (Primary, Secondary, Tertiary Amines) [4][11] | High reactivity, low cost. | Highly hazardous, requires special handling. |
| TMSCN / NaClO | In Situ Generated | TMSCN is toxic, but less so than BrCN. [1] | Acetonitrile, RT [1][12] | 75-95% | Secondary Amines (Aryl-Alkyl, Dialkyl) [1] | Avoids handling BrCN, simple, inexpensive. [12][6] | Requires careful control of oxidant addition. |
| NCS / Zn(CN)₂ | In Situ Generated | Low toxicity reagents. [5][7] | Acetonitrile/Water, 0 °C to RT [5] | 60-90% | Primary & Secondary Amines, Anilines [5][7] | Operationally simple, uses inexpensive and safer reagents. [6] | Heterogeneous reaction, may require optimization. |
| NCTS | Electrophilic [CN]⁺ | Stable solid, moderate toxicity. | Base or Metal Catalyst, variable temp. [3][9] | 65-90% | Broad, esp. for C-H cyanation. [3] | Stable, isolable solid; versatile reactivity. [4] | Higher cost, may require catalyst. |
| 1-Cyanoimidazole | Electrophilic [CN]⁺ | Moderate toxicity. | Base, RT, Aprotic Solvent [3] | 60-85% | Primary & Secondary Amines [4] | Milder and safer than BrCN. [3] | Must be synthesized, often from BrCN. [4] |
Chapter 5: Detailed Experimental Protocols
The following protocols are adapted from leading literature reports and represent field-proven methodologies.
Protocol 1: Cyanamide Synthesis via In Situ Generation from TMSCN and Bleach
(Adapted from Zhu, C., Xia, J.-B., & Chen, C. Org. Lett. 2014, 16(1), 247-249) [1]
-
Reaction Setup : To a solution of the secondary amine (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stir bar, add trimethylsilyl cyanide (TMSCN, 1.5 mmol, 1.5 equiv.).
-
Reagent Addition : Cool the mixture to 0 °C in an ice bath. Add household bleach (NaClO, ~8.25% solution, 2.0 mmol, 2.0 equiv.) dropwise to the stirring solution over 10 minutes. Caution: The reaction can be exothermic.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 10 mL).
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired cyanamide.
Caption: Step-by-step workflow for the TMSCN/bleach cyanation protocol.
Protocol 2: One-Pot Oxidation-Cyanation using NCS and Zn(CN)₂
(Adapted from Kuhl, N., Raval, S., & Cohen, R. D. Org. Lett. 2019, 21(5), 1268-1272) [5]
-
Reaction Setup : To a flask containing the amine (1.0 mmol) in a mixture of acetonitrile and water (9:1 v/v, 10 mL), add N-chlorosuccinimide (NCS, 1.1 mmol, 1.1 equiv.) portion-wise at 0 °C.
-
Oxidation Step : Stir the mixture at 0 °C for 30 minutes to allow for the formation of the N-chloroamine intermediate.
-
Cyanation Step : Add zinc cyanide (Zn(CN)₂, 0.6 mmol, 0.6 equiv.) to the reaction mixture.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours. The reaction is heterogeneous. Monitor progress by taking aliquots of the supernatant for TLC or LC-MS analysis.
-
Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic solids, washing with acetonitrile.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by flash column chromatography to yield the pure cyanamide.
Conclusion
The synthesis of cyanamides has evolved significantly, moving away from a reliance on dangerously toxic reagents like cyanogen bromide. Modern methods, particularly those involving the in situ generation of electrophilic cyanating agents from precursors like TMSCN/NaClO or NCS/Zn(CN)₂ , offer a superior combination of safety, efficiency, and operational simplicity. [1][5][6]The NCS/Zn(CN)₂ protocol is especially noteworthy for its use of inexpensive and low-toxicity reagents, making it highly attractive for both academic research and industrial applications. [5][7]While stable transfer agents like NCTS retain their value for specific applications, the trend towards safer, in situ methodologies represents a major advancement in the field. The choice of reagent should be guided by the specific substrate, required scale, and, most importantly, a commitment to the principles of green and safe chemistry.
References
-
Prabhath, M. R. R., Williams, L., Bhat, S. V., & Sharma, P. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 615. [Link]
-
Zhu, C., Xia, J. B., & Chen, C. (2014). A simple method for the electrophilic cyanation of secondary amines. Organic letters, 16(1), 247–249. [Link]
-
Kuhl, N., Raval, S., & Cohen, R. D. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Organic Letters, 21(5), 1268-1272. [Link]
-
Honggang Liang, Lingxiang Bao, Yao Du, et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Organic Chemistry Portal. [Link]
-
Sun, C., Liang, H., Bao, L., Du, Y., Zhang, Y., & Pang, S. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(19), 2675–2679. [Link]
-
Lim, H. N., et al. (2024). Cyanide-Free Synthesis of Thiocyanates and Cyanamides. ChemistryViews. [Link]
-
Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Chemistry Portal. [Link]
-
Sun, C., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Sci-Hub. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Cyanamides by cyanation. [Link]
-
Kuhl, N., Raval, S., & Cohen, R. D. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. ACS Publications. [Link]
-
ResearchGate. (2021). N‐Cyanation of Primary and Secondary Amines with Cyanobenzio‐doxolone (CBX) Reagent. [Link]
-
Morrill, L. C. (2018). The development of new routes for the synthesis of cyanamides. Cardiff University. [Link]
-
Prabhath, M. R. R., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. ResearchGate. [Link]
-
Zhang, Q. Q., et al. (2024). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Current Organic Chemistry. [Link]
-
Prabhath, M. R. R., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. [Link]
Sources
- 1. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyanamide synthesis by cyanation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]
The Researcher's Compass: A Cost-Benefit Analysis of N'-Cyanobenzenecarboximidamide in Heterocyclic Synthesis
A Senior Application Scientist's In-Depth Guide to Strategic Reagent Selection in Drug Discovery
In the landscape of modern medicinal chemistry, the efficient synthesis of nitrogen-containing heterocycles is a cornerstone of drug discovery. Among these, the 2-aminopyrimidine scaffold is a privileged structure, featuring in numerous approved therapeutics. The choice of reagents to construct this vital core can significantly impact research timelines, budget allocation, and overall project viability. This guide provides a comprehensive cost-benefit analysis of N'-Cyanobenzenecarboximidamide, a specialized reagent for pyrimidine synthesis, and objectively compares its performance with common alternatives, offering researchers the data-driven insights needed for informed decision-making.
Introduction to this compound: A Niche Reagent with Unique Potential
This compound, also known as N-Cyanobenzimidamide, is a member of the cyanamide family of compounds.[1] Its chemical structure, featuring a reactive cyano group attached to a benzimidamide backbone, makes it a valuable intermediate in the synthesis of various heterocyclic systems.[1] Specifically, it serves as a precursor for the introduction of a guanyl moiety, which is fundamental in the construction of 2-aminopyrimidines.
While not as ubiquitously employed as some classical reagents, this compound offers the potential for specific reactivity and substitution patterns that can be advantageous in the synthesis of complex molecules. This guide will delve into the practical considerations of its use, weighing its cost against its performance and comparing it to more conventional methods.
The Synthetic Landscape: this compound and its Alternatives in 2-Aminopyrimidine Synthesis
The primary application we will consider for this comparative analysis is the synthesis of 2-aminopyrimidines, a reaction of paramount importance in pharmaceutical research.[2] The core of this synthesis involves the condensation of a guanylating agent with a 1,3-dicarbonyl compound or its equivalent.
Here, we will compare this compound with two widely used alternatives:
-
Guanidine Hydrochloride: A simple, inexpensive, and readily available salt of guanidine. It is a workhorse reagent in pyrimidine synthesis.[3][4][5]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): A versatile reagent that can act as a one-carbon synthon and an activating agent, enabling the synthesis of pyrimidines from various precursors.
Cost Analysis: A Head-to-Head Comparison
The economic feasibility of a synthetic route is a critical factor in both academic and industrial research. The following table provides a snapshot of the current market prices for this compound and its alternatives. It is important to note that prices can vary between suppliers and are subject to change.
| Reagent | Supplier Example | Price (USD) | Quantity | Price per Gram (USD) |
| This compound | ChemScene | $149.00 | 250 mg | $596.00 |
| Guanidine Hydrochloride | Bioland Scientific LLC | $40.00 | 500 g | $0.08 |
| Carl ROTH | €163.95 (~$177.00) | 1 kg | ~$0.18 | |
| Thermo Scientific | $39.00 | 250 g | $0.156 | |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Fisher Scientific | $76.00 | 25 g | $3.04 |
| Sigma-Aldrich | €57.40 (~$62.00) | 25 mL | ~$2.48/mL | |
| Thermo Fisher Scientific | $470.65 | 500 g | $0.94 |
Key Takeaways from the Cost Analysis:
-
This compound is positioned as a high-cost, specialty reagent. Its use would likely be reserved for situations where its specific reactivity is essential and cannot be replicated by more economical alternatives.
-
Guanidine Hydrochloride is exceptionally cost-effective, making it the go-to reagent for large-scale synthesis and initial exploratory work.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) occupies a middle ground in terms of cost. Its versatility and ability to facilitate one-pot reactions can sometimes offset its higher price compared to guanidine hydrochloride.
Performance and Experimental Data: A Deeper Dive into Synthetic Efficiency
Beyond cost, the performance of a reagent in the laboratory is paramount. This includes factors such as reaction yield, purity of the product, reaction conditions, and ease of workup.
This compound: A Theoretical Protocol
Proposed Reaction Scheme:
Caption: Proposed synthesis of a 2-aminopyrimidine derivative.
Anticipated Advantages:
-
Potential for unique substitution patterns: The benzoyl group on the exocyclic nitrogen could offer a handle for further functionalization or influence the regioselectivity of the reaction.
-
Milder reaction conditions: Compared to some traditional methods that may require harsh acids or bases.
Anticipated Disadvantages:
-
Lack of established protocols: Requires significant optimization and validation.
-
High cost: Prohibitive for large-scale synthesis.
-
Potential for side reactions: The multiple reactive sites could lead to a complex product mixture.
Guanidine Hydrochloride: The Established and Economical Route
The synthesis of 2-aminopyrimidines using guanidine salts is a well-documented and highly reliable method.[3][4][5] The reaction of guanidine with a β-dicarbonyl compound is a classic condensation reaction.
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine [3]
-
Reactants:
-
Guanidine hydrochloride (0.052 mol)
-
Acetylacetone (0.052 mol)
-
Sodium carbonate (0.052 mol)
-
Water (15 mL)
-
-
Procedure:
-
Combine guanidine hydrochloride, acetylacetone, and sodium carbonate in a round-bottom flask with water.
-
Place the reaction vessel in a hot water bath at 60°C.
-
Expose the flask to ultrasonic waves for 30 minutes.
-
Treat the resulting solid product with a small amount of water and filter.
-
-
Yield: 75%[3]
Performance Analysis:
-
High Yields: This method consistently provides good to excellent yields.
-
Cost-Effective: The low cost of guanidine hydrochloride makes this an economically favorable route.
-
Robust and Reliable: The reaction is well-understood and reproducible.
-
Environmentally Friendly: The use of water as a solvent is a significant advantage.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): The Versatile Alternative
DMF-DMA offers a different approach to pyrimidine synthesis, often enabling one-pot, multi-component reactions. It can react with active methylene compounds to form enamines in situ, which then cyclize with a guanidinylating agent.
Experimental Protocol: Three-Component Synthesis of 2-Aminopyridine Derivatives
While not a direct synthesis of 2-aminopyrimidines, a similar three-component reaction involving DMF-DMA highlights its utility in constructing nitrogen-containing heterocycles with good to excellent yields. A more direct, though less detailed, protocol involves the reaction of an appropriate precursor with DMF-DMA followed by cyclization with guanidine nitrate.
Performance Analysis:
-
Versatility: Enables the synthesis of a wide range of substituted pyrimidines.
-
One-Pot Procedures: Can simplify synthetic workflows and reduce purification steps.
-
Good to Excellent Yields: Reported yields for similar heterocyclic syntheses are often high.
-
Moderate Cost: More expensive than guanidine hydrochloride, but its versatility can justify the cost.
Comparative Summary: Making an Informed Decision
| Feature | This compound | Guanidine Hydrochloride | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) |
| Cost | Very High | Very Low | Moderate |
| Primary Application | Synthesis of specialized N-aryl-2-aminopyrimidines (predicted) | General synthesis of 2-aminopyrimidines | Versatile synthesis of substituted pyrimidines |
| Performance (Yield) | Unknown (requires optimization) | Good to Excellent (e.g., 75%)[3] | Good to Excellent (in similar syntheses) |
| Ease of Use | Requires protocol development | Straightforward, well-established | Moderately complex, often one-pot |
| Key Advantage | Potential for unique substitution patterns | Extremely low cost and reliability | High versatility and one-pot capability |
| Key Disadvantage | Prohibitively high cost, lack of established protocols | Limited to simple substitution patterns | Higher cost than guanidine, moisture sensitive |
Conclusion and Recommendations
The choice between this compound and its alternatives for the synthesis of 2-aminopyrimidines is a clear-cut decision based on the specific research goals and budgetary constraints.
-
For routine synthesis, large-scale production, and initial lead discovery, Guanidine Hydrochloride is the undisputed champion. Its remarkably low cost, high yields, and robust, environmentally friendly protocols make it the most logical and economical choice.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as a valuable tool for the synthesis of more complex, substituted pyrimidines. Its versatility and ability to facilitate one-pot reactions can streamline synthetic routes, justifying its moderate cost in the context of targeted library synthesis and lead optimization.
-
This compound is a niche, high-cost reagent that should be considered only in specific, well-justified circumstances. Its use may be warranted in cases where a specific N-benzoyl-2-aminopyrimidine is the desired target and alternative synthetic routes are not feasible or efficient. However, the lack of established protocols and the high price point make it an impractical choice for general research and development.
Ultimately, a thorough understanding of the cost-performance trade-offs of each reagent is essential for the modern researcher. This guide provides the foundational data to make strategic, evidence-based decisions, ensuring that the path to novel therapeutics is both scientifically sound and economically viable.
References
- Bayramoğlu, D., Kurtay, G., & Güllü, M. (2020). A green and efficient ultrasound-assisted synthesis of 2-aminopyrimidine derivatives in water.
- Pawar, M.P., Vyas, K., Shah, N.M., & Nimavat, K. (2012). Synthesis and Antimicrobial Activity of Some New 2-Amino Pyrimidine Derivatives from 1-(3, 5-Dibromo-2-Hydroxy-4 Methyl Phenyl) Ethanone. International Journal for Pharmaceutical Research Scholars, 1(2), 398-403.
- Sharma, V., & Sharma, K. V. (2011). Synthesis and biological activity of some 2-amino-4,6-substituted-diarylpyrimidines. Rasayan Journal of Chemistry, 4(1), 17-23.
- Tesei, A., et al. (2022). 2-Aminopyrimidine Derivatives as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7805.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. SU1583418A1 - Method of producing 2-amino-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
This guide provides a comprehensive analysis of the safety and handling considerations for N'-Cyanobenzenecarboximidamide and compares its anticipated hazard profile with structurally related compounds, including Benzamidine, Guanidine Hydrochloride, and Cyanamide. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and protocols to manage the risks associated with these chemical classes. The comparisons are based on available safety data and an expert evaluation of their chemical structures.
Introduction: The Principle of Hazard by Analogy
This compound is a niche research chemical with limited publicly available, compound-specific safety data.[1][2] In such cases, a cornerstone of chemical safety assessment is the principle of "hazard by analogy." By examining the known risks of its core structural motifs—the benzamidine group and the cyano group—we can construct a reliable, precautionary safety profile. This guide will deconstruct the molecule into its key functional components and compare them against well-characterized relatives to provide a robust framework for safe handling.
-
This compound: The subject of our analysis, featuring a central benzamidine core with a cyano (-C≡N) substituent on the imide nitrogen.
-
Benzamidine: The parent aryl amidine, lacking the cyano group. It is a widely used serine protease inhibitor.[3] Its toxicological profile is a key baseline.
-
Guanidine: A strongly basic compound representing the core functionality of the amidine group. It is known to be a skin and eye irritant.[4]
-
Cyanamide: A simple molecule containing the N-cyano group, providing insight into the specific hazards conferred by this functionality.
Section 1: Comparative Hazard Analysis via GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.[5] The table below summarizes the known GHS classifications for our selected compounds. The classification for this compound is inferred from its constituent parts due to a lack of specific data.
| Compound | GHS Pictograms | Signal Word | Key Hazard Statements |
| This compound | Danger | Inferred Hazards: Toxic if swallowed or in contact with skin (H301 + H311). Causes serious eye irritation (H319). Causes skin irritation (H315). May cause respiratory irritation (H335). Contact with acids liberates very toxic gas (EUH032). | |
| Benzamidine Hydrochloride | Warning | H315: Causes skin irritation.[6][7] H319: Causes serious eye irritation.[6][7] H335: May cause respiratory irritation.[6][7] | |
| Guanidine Hydrochloride | Danger | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | |
| Cyanamide | Danger | H301 + H311: Toxic if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H373: May cause damage to organs (Thyroid) through prolonged or repeated exposure. |
Expert Interpretation: The inferred profile for this compound suggests it should be handled with the high degree of caution afforded to toxic cyano-compounds, while also respecting the irritant properties of its benzamidine core. The primary, life-threatening risk stems from the cyano group's potential to release hydrogen cyanide (HCN) gas.
Section 2: Toxicological Profile Comparison
A deeper dive into the toxicological data reveals the specific risks associated with each structural class.
| Parameter | This compound | Benzamidine HCl | Guanidine HCl | Cyanamide |
| Acute Oral Toxicity | No data available. Assumed to be toxic based on cyano group. | Not classified as acutely toxic.[6][7] | LD50 (Rat): 500-1120 mg/kg.[4] Considered toxic.[4] | LD50 (Rat): 142 mg/kg. Toxic. |
| Acute Dermal Toxicity | No data available. Assumed to be toxic based on cyano group. | No data available. | No data available. | Toxic in contact with skin.[8] |
| Skin Corrosion/Irritation | Assumed to be an irritant. | Causes skin irritation.[6][7] | Causes severe skin burns.[4] | Causes severe skin burns. |
| Eye Damage/Irritation | Assumed to be a serious irritant. | Causes serious eye irritation.[6][7] | Causes severe eye damage.[4] | Risk of serious damage to eyes. |
| Key Chronic Effects | No data available. | Not classified for germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[6][7] | Limited data available.[9] | Suspected of causing cancer and damaging fertility. May cause damage to the thyroid. |
Causality Behind the Data:
-
Guanidinium Group: The guanidine moiety is a strong organic base.[10] In aqueous solution or on moist skin, it can establish a high pH, leading to caustic irritation and burns, similar to inorganic bases.[4]
-
Cyano Group: The toxicity of cyanamide and, by extension, this compound, is driven by the cyanide anion (CN-).[11] This ion is a potent inhibitor of cellular respiration.[11] Furthermore, the cyano group can react with acids to produce highly toxic hydrogen cyanide (HCN) gas, which can be fatal upon inhalation.[11][12]
Section 3: Physicochemical and Reactivity Hazards
Understanding a compound's stability and reactivity is crucial for safe storage and handling.
-
Thermal Stability: While specific data for this compound is unavailable, many organic compounds with nitrogen-nitrogen or nitrogen-carbon multiple bonds can be thermally sensitive. Cyanamide itself decomposes above 40°C.[8] It is prudent to assume that this compound may decompose exothermically at elevated temperatures. A thermal analysis is strongly recommended before scaling up any reaction.
-
Reactivity with Acids: This is the most critical hazard for any cyano-containing compound.[11][13] Contact with acids, including weak acids or even atmospheric moisture over time, can lead to the liberation of deadly hydrogen cyanide (HCN) gas.[12] All work must be conducted in a way that strictly separates these compounds from acidic materials.
-
Reactivity with Oxidizers: Strong oxidizing agents can react violently with amidine and cyano functional groups. Such combinations should be avoided.
-
Hygroscopicity: Guanidine hydrochloride and cyanamide are both known to be hygroscopic (absorb moisture from the air).[4][8] This can lead to degradation and clumping of the solid material. It is wise to handle this compound as a moisture-sensitive compound.
Section 4: Standard Operating Procedures (SOP) for Safe Handling
Based on the comparative analysis, the following multi-layered safety protocol is required for handling this compound and related cyano-compounds.
Engineering Controls
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, MUST be performed inside a certified chemical fume hood to contain any potential release of powders or HCN gas.[11][12][13]
-
Designated Area: Establish a designated work area within the lab specifically for cyanide-containing compounds.[11][13] This area should be clearly marked with appropriate warning signs.
-
Emergency Equipment: Ensure an emergency safety shower and eyewash station are immediately accessible and have been tested within the month.[13]
Personal Protective Equipment (PPE)
-
Hand Protection: Double gloving with chemical-resistant nitrile or neoprene gloves is mandatory.[12][14] This protects against direct skin contact and provides a buffer in case the outer glove is compromised.
-
Eye Protection: Chemical safety goggles are required at all times. When there is a splash hazard, a full-face shield must be worn in addition to goggles.[14]
-
Body Protection: A flame-resistant lab coat and full-length pants with closed-toe shoes are required to protect against skin exposure.[14]
Storage and Waste Management
-
Segregation: Store this compound and other cyano-compounds in a tightly sealed, clearly labeled container within a secondary container.[12] This storage location must be separate from all acids and strong oxidizing agents.[15]
-
Waste Disposal: All waste, including contaminated gloves, wipes, and empty containers, must be treated as acutely toxic hazardous waste.[13][15] Cyanide-containing waste streams must be kept separate from all other chemical waste, especially acidic waste.[13][14] Empty containers are considered P-listed waste and must be disposed of as hazardous waste, not regular trash.[15]
Emergency Procedures
-
Exposure Response: In case of any suspected exposure (skin/eye contact, inhalation), immediately alert others, call for emergency services (e.g., 911), and inform them of a potential cyanide exposure.[12][13]
-
Decontamination: Remove the affected person from the contaminated area. For skin contact, remove all contaminated clothing and flush the affected area with copious amounts of water in a safety shower for at least 15 minutes.[13] For eye contact, flush with an eyewash for 15 minutes.[13]
-
Spill Cleanup: Small spills of solid material inside a fume hood can be carefully collected using a brush and dustpan by personnel wearing appropriate PPE.[12] Do not use a vacuum cleaner. The area should then be decontaminated with a pH 10 buffer solution followed by a freshly prepared 10% bleach solution.[11]
Section 5: Experimental Protocols for Hazard Characterization
To generate definitive safety data for novel compounds like this compound, a systematic experimental evaluation is necessary. The following protocols outline standard methodologies for assessing key safety parameters.
Protocol 1: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition and the associated energy release, identifying potential thermal runaway hazards.
Methodology:
-
Sample Preparation: Carefully weigh 1-3 mg of the sample into a hermetically sealed aluminum DSC pan inside a fume hood.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Ramp the temperature from ambient (e.g., 30°C) to a high temperature (e.g., 400°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Data Analysis: Monitor the heat flow signal. An endotherm (downward peak) typically indicates melting, while an exotherm (upward peak) indicates decomposition.
-
Interpretation: The onset temperature of the first major exotherm is considered the decomposition temperature. The integrated area of the exotherm provides the energy of decomposition (in J/g). A sharp exotherm with high energy release suggests a significant thermal hazard.
Caption: Workflow for Thermal Stability Analysis using DSC.
Protocol 2: Hazard Identification Workflow
A systematic workflow is essential for evaluating the hazards of any new or poorly characterized chemical before laboratory work begins.
Caption: General workflow for chemical hazard assessment and SOP development.
Conclusion
While this compound lacks specific, published safety data, a comparative analysis of its structural components—benzamidine and a cyano group—provides a clear and cautious path forward. It must be treated as an acutely toxic substance due to the cyano moiety, with the primary hazard being the potential liberation of hydrogen cyanide gas upon contact with acids. Furthermore, its benzamidine core suggests it is a skin, eye, and respiratory irritant.
All handling operations must be confined to a chemical fume hood, with a stringent PPE protocol that includes double gloves and full eye/face protection. Strict segregation from acids during storage and in waste streams is non-negotiable. Researchers are strongly encouraged to perform their own thermal stability analysis before using this compound in heated reactions. By adopting the comprehensive controls outlined in this guide, the risks associated with this compound can be effectively managed.
References
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford University website. [Link]
-
MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from MIT website. [Link]
-
Northwestern University Office for Research Safety. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from Northwestern University website. [Link]
-
University College London Safety Services. (2021, June 7). Cyanide Compounds. Retrieved from UCL website. [Link]
-
Columbia University Environmental Health & Safety. (2013, May 7). Cyanide Safe Use Guidelines. Retrieved from Columbia Research website. [Link]
-
Pacific Northwest National Laboratory. (2006, April 3). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. Retrieved from PNNL website. [Link]
-
U.S. Environmental Protection Agency. (2014, March 19). Provisional Peer-Reviewed Toxicity Values for Guanidine Compounds. Retrieved from EPA website. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from Carl ROTH website. [Link]
-
Wikipedia. (n.d.). Benzamidine. Retrieved from Wikipedia website. [Link]
-
PubChem. (n.d.). Guanidine. Retrieved from National Institutes of Health website. [Link]
-
PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from National Institutes of Health website. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. pnnl.gov [pnnl.gov]
- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 10. Guanidine | CH5N3 | CID 3520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 13. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. uthsc.edu [uthsc.edu]
- 15. research.columbia.edu [research.columbia.edu]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N'-Cyanobenzenecarboximidamide
As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The handling and disposal of specialized chemical reagents like N'-Cyanobenzenecarboximidamide demand more than just procedural compliance; they require a foundational understanding of the chemistry involved to mitigate risks. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounding every recommendation in established safety protocols and chemical principles.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound (CAS No. 17513-09-6) is a valuable reagent, but its structure, containing a cyano group, necessitates its classification as a hazardous substance.[1][2] The primary risks are not just its inherent toxicity but also its reactivity. Understanding these hazards is the first step in ensuring a safe disposal pathway.
Key Hazards Associated with this compound:
| Hazard Category | Description | Source of Risk & Causality |
| Acute Toxicity | Harmful if swallowed.[1][3] | Ingestion can introduce the toxic cyano moiety into the system. |
| Irritation | Causes skin irritation and serious eye irritation.[4][5] May cause respiratory irritation.[4][5] | Direct contact with skin, eyes, or mucous membranes can lead to inflammation and discomfort. |
| Reactivity | HIGH RISK: Incompatible with acids, strong oxidizing agents, and bases.[6][7] | Contact with acids is extremely dangerous as it can cause a rapid chemical reaction that liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[6][8] |
| Combustion Products | Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide.[4][7] | In the event of a fire, thermal decomposition can release these toxic gases. |
Regulatory Framework: The Basis for Compliance
Due to its chemical properties, any waste containing this compound must be managed as hazardous waste in accordance with comprehensive federal, state, and local regulations.[8] In the United States, this falls under the Resource Conservation and Recovery Act (RCRA). Wastes containing cyanides are often categorized under specific waste codes (e.g., "P" or "U" lists for unused chemicals, or "D003" for reactivity).[8][9]
Core Principle: All waste streams—solid, liquid, and rinseate—containing this compound must be collected and disposed of through your institution's designated Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer. [6][10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling waste generated from procedures involving this compound.
Caption: Decision workflow for handling this compound waste.
Core Disposal Protocol: Waste Collection and Storage
This protocol applies to the collection of both solid and liquid waste containing this compound.
Materials:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels (provided by your institution's EHS department)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Procedure:
-
Designate a Waste Container: Select a container that is in good condition and compatible with the solvents used. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass bottle. For solid waste, a sealed bag or wide-mouth container is appropriate.
-
Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write "this compound" and any solvents present. Crucially, add the warnings: "Cyanide Waste" and "No Acids." [6]
-
Collect Waste:
-
Solid Waste: Carefully place contaminated items (e.g., weigh boats, contaminated gloves, absorbent pads from minor spills) into the designated solid waste container.
-
Liquid Waste: Using a funnel, carefully pour all liquid waste containing the compound into the designated liquid waste container.
-
-
Secure and Store: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area, away from incompatible materials, especially acids.[6]
-
Arrange for Disposal: Once the container is full or the project is complete, follow your institutional procedures to arrange for pickup by EHS.
Decontamination of Laboratory Glassware
Proper decontamination of glassware is essential to prevent accidental exposure. The following protocols must be performed in a certified chemical fume hood.
Protocol A: Decontamination via Oxidation (Preferred Method)
This method uses an alkaline bleach solution to oxidize the toxic cyanide ion (CN⁻) to the much less toxic cyanate ion (CNO⁻). The pH is the most critical parameter for this reaction's safety.
Procedure:
-
Prepare Alkaline Bleach Solution: Prepare a fresh solution of ~10% household bleach in water.
-
Verify pH (Critical Safety Step): Using a pH meter or pH strips, adjust the solution with sodium hydroxide (NaOH) until the pH is 10 or higher.
-
Causality: This alkaline condition is mandatory. At a pH below 10, the reaction between bleach (hypochlorite) and cyanide can generate highly toxic cyanogen chloride (CNCl) and hydrogen cyanide (HCN) gases.[6]
-
-
Initial Rinse: Carefully rinse the contaminated glassware with this alkaline bleach solution inside the fume hood.
-
Collect Rinseate: All rinseate from this procedure is considered hazardous waste. Collect it in a designated, properly labeled cyanide waste container.
-
Final Cleaning: After decontamination, the glassware can be washed with soap and water.[6]
Protocol B: Decontamination via Basic Rinse
If bleach is not available or desired, a triple rinse with a basic solution can be used.
Procedure:
-
Prepare Rinse Solution: Prepare a dilute sodium hydroxide (NaOH) solution (approximately 0.1 M to 1 M).
-
Triple Rinse: Rinse the glassware thoroughly three times with the NaOH solution inside a fume hood.
-
Collect Rinseate: Collect all three rinses as hazardous cyanide waste in a designated, properly labeled container.[6]
-
Final Cleaning: The glassware can now be washed with standard soap and water.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial.
For Small, Contained Spills (manageable by lab personnel):
-
Alert Personnel: Immediately alert others in the lab.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment:
-
Collect Cleanup Debris: Place all contaminated absorbent pads, cloths, and PPE into a sealed bag or container. Label it as hazardous cyanide waste.
-
Decontaminate the Surface: Wipe the spill area thoroughly with a cloth dampened with a pH 10 water or soap solution.[6]
-
Contact EHS: Report the spill to your institution's EHS department for guidance and to arrange for waste pickup.
For Large Spills or Spills Outside a Fume Hood:
-
EVACUATE: Immediately evacuate the area, alerting all personnel.
-
ISOLATE: Close the laboratory doors and prevent re-entry.
-
CALL FOR HELP: Contact your institution's emergency response line (e.g., 911 from a campus phone) and provide the chemical name and spill location.[6]
By adhering to these scientifically grounded procedures, researchers can confidently manage this compound waste, ensuring the safety of themselves, their colleagues, and the environment.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Cyanide. U.S. Department of Health and Human Services. [Link]
-
Los Angeles County Fire Department. Compliance Guideline For Hazardous Wastes and Materials. [Link]
-
University of Illinois Division of Research Safety. Cyanides Safety Information. [Link]
-
Syracuse University Environmental Health & Safety Services. Section 1: Hazardous Waste. [Link]
-
ChemBK. This compound hydrochloride. [Link]
-
State of Maine Department of Environmental Protection. Chapter 850: Identification of Hazardous Wastes. [Link]
-
National Institutes of Health (NIH). The NIH Drain Discharge Guide. [Link]
-
National Institutes of Health (NIH). Synthetic accesses to biguanide compounds. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. guidechem.com [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. fishersci.com [fishersci.com]
- 8. Section 1: Hazardous Waste - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. fire.lacounty.gov [fire.lacounty.gov]
- 10. nems.nih.gov [nems.nih.gov]
Navigating the Safe Handling of N'-Cyanobenzenecarboximidamide: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, a deep understanding of the chemical reagents in use is paramount, not only for experimental success but for ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of N'-Cyanobenzenecarboximidamide (CAS No. 17513-09-6), a compound requiring careful management due to its potential hazards.
This document moves beyond a simple checklist to offer a procedural framework grounded in scientific causality, empowering you to work with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified with the GHS07 pictogram, indicating that it is harmful. The primary hazard statement associated with this compound is H302: Harmful if swallowed. While comprehensive toxicological data is not widely available, the presence of the cyano group suggests that caution should be exercised to prevent exposure through ingestion, skin contact, or inhalation.
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment is not merely a bureaucratic step; it is a critical scientific exercise to understand the potential routes of exposure and to implement effective control measures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a cornerstone of safe chemical handling. For this compound, a multi-layered approach is necessary to prevent accidental exposure.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental splash protection. For prolonged handling or in the case of a spill, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Chemical safety goggles are required at all times when handling the solid compound or its solutions. A face shield should be worn in situations where there is a significant risk of splashing. |
| Body Protection | A standard laboratory coat is sufficient for routine handling. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron or coveralls should be worn. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a potential for generating dusts or aerosols, particularly when handling the solid form. The need for respiratory protection should be determined by your institution's environmental health and safety department based on a risk assessment of the specific procedure. |
The "Why" Behind the Gear: Each piece of PPE is chosen to interrupt a potential route of exposure. Gloves prevent dermal absorption, goggles protect the sensitive tissues of the eyes from splashes, and lab coats shield the skin and clothing from contamination.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures that all personnel are aware of the correct procedures.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.
-
Ensure that a spill kit appropriate for solid chemical spills is readily accessible.
-
Assemble all necessary PPE before bringing the chemical into the work area.
-
-
Handling:
-
Don all required PPE as outlined in the table above.
-
When weighing and transferring the solid compound, do so in a manner that minimizes the generation of dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces after the procedure is complete.
-
Carefully remove and dispose of PPE, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal:
-
Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for hazardous liquid waste. Do not dispose of this chemical down the drain.[1]
Consult your institution's environmental health and safety office for specific guidance on waste stream management and disposal procedures.
Emergency Procedures: Preparedness for the Unexpected
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Ingestion: If the individual is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
Spill Response:
-
Evacuate the immediate area.
-
Alert nearby personnel and your laboratory supervisor.
-
If the spill is small and you are trained to do so, don the appropriate PPE and clean up the spill using an absorbent material from your spill kit.
-
If the spill is large or you are not comfortable cleaning it up, contact your institution's emergency response team.
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their experimental workflows, fostering a culture of safety and scientific excellence.
References
-
NIOSH. First Aid Procedures for Chemical Hazards. [Link]
-
Hesperian Health Guides. First aid for chemicals. [Link]
-
NIH. The NIH Drain Discharge Guide. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
